SAV13
Description
The exact mass of the compound 5-{3,5-dichloro-4-[(4-fluorobenzyl)oxy]benzylidene}-1-methyl-2,4,6(1H,3H,5H)-pyrimidinetrione is 422.0236405 g/mol and the complexity rating of the compound is 654. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(5E)-5-[[3,5-dichloro-4-[(4-fluorophenyl)methoxy]phenyl]methylidene]-1-methyl-1,3-diazinane-2,4,6-trione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13Cl2FN2O4/c1-24-18(26)13(17(25)23-19(24)27)6-11-7-14(20)16(15(21)8-11)28-9-10-2-4-12(22)5-3-10/h2-8H,9H2,1H3,(H,23,25,27)/b13-6+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYEBCVDGOYRISM-AWNIVKPZSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C(=CC2=CC(=C(C(=C2)Cl)OCC3=CC=C(C=C3)F)Cl)C(=O)NC1=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C(=O)/C(=C/C2=CC(=C(C(=C2)Cl)OCC3=CC=C(C=C3)F)Cl)/C(=O)NC1=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13Cl2FN2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of Imatinib in Chronic Myeloid Leukemia
For Researchers, Scientists, and Drug Development Professionals
Abstract
Imatinib mesylate, a cornerstone in targeted cancer therapy, has revolutionized the treatment of Chronic Myeloid Leukemia (CML). This technical guide provides a comprehensive overview of the molecular mechanism of action of Imatinib, detailing its primary target, the constitutively active BCR-ABL tyrosine kinase, and the subsequent impact on downstream signaling pathways. This document summarizes key quantitative data on Imatinib's efficacy from seminal clinical trials and in vitro studies. Furthermore, it outlines detailed experimental protocols for assays crucial to the evaluation of Imatinib's activity and provides visual representations of the core biological processes and experimental workflows through Graphviz diagrams.
Introduction: The Molecular Pathogenesis of CML
Chronic Myeloid Leukemia is a myeloproliferative neoplasm characterized by the presence of the Philadelphia chromosome, a result of a reciprocal translocation between chromosomes 9 and 22, t(9;22)(q34;q11).[1] This translocation fuses the Abelson murine leukemia viral oncogene homolog 1 (ABL1) gene from chromosome 9 with the breakpoint cluster region (BCR) gene on chromosome 22, creating the oncogenic fusion gene BCR-ABL.[1][2] The resulting BCR-ABL protein is a constitutively active, non-receptor tyrosine kinase that drives uncontrolled proliferation of granulocytes.[1][2][3] The tyrosine kinase activity of the ABL domain becomes permanently activated, leading to the autophosphorylation of the BCR-ABL protein and the subsequent phosphorylation of numerous downstream substrates.[1][3][4] This aberrant signaling cascade promotes cell proliferation, inhibits apoptosis, and alters cell adhesion and migration, hallmarks of the CML phenotype.[5]
Imatinib: A Targeted Tyrosine Kinase Inhibitor
Imatinib mesylate is a small molecule inhibitor that specifically targets the ATP-binding site of the ABL kinase domain.[3][4][6] By competitively inhibiting the binding of ATP, Imatinib prevents the phosphorylation of BCR-ABL and its downstream substrates, effectively blocking the signaling cascade that drives CML.[3][6] This targeted inhibition leads to the induction of apoptosis in BCR-ABL-positive cells.[7]
Molecular Targets of Imatinib
While the primary target of Imatinib in CML is the BCR-ABL kinase, it also exhibits inhibitory activity against other tyrosine kinases, including:
-
c-KIT (Stem cell factor receptor): Imatinib is effective against gastrointestinal stromal tumors (GISTs) that harbor activating mutations in c-KIT.[8][9]
-
PDGFR (Platelet-derived growth factor receptor): The drug shows efficacy in myeloproliferative neoplasms driven by activating mutations in PDGFR.[8][9]
-
ARG (Abelson-related gene): Imatinib also inhibits the ABL-related gene (ARG) kinase.[8]
The high selectivity of Imatinib for these kinases contributes to its favorable safety profile compared to traditional cytotoxic chemotherapy.[9]
Signaling Pathways Modulated by Imatinib
The constitutive activation of BCR-ABL triggers a complex network of downstream signaling pathways. Imatinib's inhibition of BCR-ABL effectively shuts down these pro-survival and proliferative signals.
Quantitative Data on Imatinib Efficacy
The clinical efficacy of Imatinib has been extensively documented in numerous studies. The landmark International Randomized Study of Interferon and STI571 (IRIS) trial established Imatinib as the standard of care for newly diagnosed CML patients.
Clinical Trial Data: The IRIS Study
| Outcome | Imatinib | Interferon-α + Cytarabine |
| Complete Cytogenetic Response (CCyR) at 18 months | 76.2%[10] | 14.5%[10] |
| Cumulative Best CCyR (7-year follow-up) | 82%[11] | - |
| Major Molecular Response (MMR) at 12 months | 31.7% - 40.2%[12] | - |
| 10-Year Overall Survival | 83.3%[10][13] | - |
| Freedom from Progression to Accelerated/Blast Crisis (7-year follow-up) | 93%[11] | - |
In Vitro Efficacy: IC50 Values
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a drug in inhibiting a specific biological or biochemical function.
| Cell Line | BCR-ABL Status | Imatinib IC50 (µM) | Reference |
| K562 | Positive | ~0.25 - 0.35 | [14][15] |
| KU812 | Positive | ~0.2 | [14] |
| KCL22 | Positive | ~0.15 | [14] |
| JURL-MK1 | Positive | ~0.2 - 0.3 | [16] |
| MOLM-7 | Positive | ~0.2 - 0.3 | [16] |
| K562/DOX (Imatinib-resistant) | Positive (P-gp overexpression) | 6.65 | [17] |
Experimental Protocols
In Vitro Kinase Assay for BCR-ABL Inhibition
This protocol outlines a method to assess the direct inhibitory effect of Imatinib on BCR-ABL kinase activity.
Objective: To determine the IC50 of Imatinib for BCR-ABL kinase.
Materials:
-
Recombinant BCR-ABL enzyme
-
GST-Crk fusion protein (as substrate)
-
Kinase assay buffer (e.g., 25 mM Tris-HCl pH 7.5, 5 mM beta-glycerophosphate, 2 mM DTT, 0.1 mM Na3VO4, 10 mM MgCl2)
-
ATP (γ-32P-ATP or unlabeled ATP for non-radioactive methods)
-
Imatinib mesylate (serial dilutions)
-
Phospho-Crk specific antibody
-
SDS-PAGE and Western blotting reagents or scintillation counter
Procedure:
-
Prepare serial dilutions of Imatinib in the kinase assay buffer.
-
In a microcentrifuge tube or 96-well plate, combine the recombinant BCR-ABL enzyme, GST-Crk substrate, and the various concentrations of Imatinib.
-
Initiate the kinase reaction by adding ATP. For radioactive assays, include γ-32P-ATP. Incubate at 30°C for a specified time (e.g., 30 minutes).
-
Terminate the reaction by adding SDS-PAGE loading buffer.
-
Separate the proteins by SDS-PAGE.
-
For radioactive assays, expose the gel to a phosphor screen and quantify the incorporation of 32P into the GST-Crk substrate.
-
For non-radioactive assays, transfer the proteins to a PVDF membrane and perform a Western blot using a phospho-Crk specific antibody to detect the level of substrate phosphorylation.[18]
-
Quantify the band intensities and calculate the percentage of inhibition for each Imatinib concentration.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the Imatinib concentration and fitting the data to a sigmoidal dose-response curve.
Cell Viability Assay (MTT/XTT)
This protocol describes a colorimetric assay to measure the effect of Imatinib on the viability of CML cell lines.
Objective: To determine the effect of Imatinib on the proliferation and viability of CML cells.
Materials:
-
CML cell lines (e.g., K562)
-
Complete culture medium (e.g., RPMI-1640 with 10% FBS)
-
Imatinib mesylate
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) reagent
-
Solubilization solution (e.g., DMSO or acidified isopropanol for MTT)
-
96-well microtiter plates
-
Microplate reader
Procedure:
-
Seed the CML cells in a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere or stabilize overnight.[19]
-
Prepare serial dilutions of Imatinib in the complete culture medium.
-
Remove the existing medium from the wells and add the medium containing the different concentrations of Imatinib. Include a vehicle control (medium with DMSO).
-
Incubate the plates for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified incubator with 5% CO2.[7][20]
-
Add the MTT or XTT reagent to each well and incubate for an additional 2-4 hours.[19]
-
If using MTT, add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT) using a microplate reader.[19]
-
Calculate the percentage of cell viability for each Imatinib concentration relative to the vehicle control.
-
Plot the percentage of viability against the logarithm of the Imatinib concentration to determine the GI50 (concentration for 50% growth inhibition).
Mechanisms of Imatinib Resistance
Despite the remarkable success of Imatinib, some patients develop resistance. The mechanisms of resistance can be broadly categorized as BCR-ABL dependent or BCR-ABL independent.
BCR-ABL Dependent Resistance
-
Point mutations in the ABL kinase domain: This is the most common mechanism of acquired resistance.[21] Mutations can interfere with Imatinib binding or stabilize the active conformation of the kinase, reducing the drug's efficacy. The T315I "gatekeeper" mutation is a notable example, conferring resistance to Imatinib and second-generation TKIs like dasatinib and nilotinib.[21][22]
-
Amplification of the BCR-ABL gene: Increased expression of the BCR-ABL protein can overcome the inhibitory effects of standard doses of Imatinib.[21]
BCR-ABL Independent Resistance
-
Activation of alternative signaling pathways: Upregulation of pathways such as the Src family kinases can provide alternative survival signals to the CML cells, bypassing the need for BCR-ABL signaling.[5]
-
Drug efflux: Overexpression of drug transporters like P-glycoprotein (P-gp) can actively pump Imatinib out of the cell, reducing its intracellular concentration.[17]
Conclusion
Imatinib has fundamentally altered the prognosis for patients with CML, transforming a once-fatal disease into a manageable chronic condition for many.[13][23] Its success is a testament to the power of targeted therapy, stemming from a deep understanding of the molecular drivers of the disease. This guide has provided a detailed overview of Imatinib's mechanism of action, from its specific molecular target to its impact on cellular signaling and its clinical efficacy. The provided experimental protocols serve as a foundation for further research into tyrosine kinase inhibitors and the ongoing efforts to overcome drug resistance. The continued study of the intricate signaling networks in CML will undoubtedly pave the way for the development of even more effective and durable therapies.
References
- 1. youtube.com [youtube.com]
- 2. youtube.com [youtube.com]
- 3. m.youtube.com [m.youtube.com]
- 4. youtube.com [youtube.com]
- 5. researchgate.net [researchgate.net]
- 6. youtube.com [youtube.com]
- 7. Metabolic characteristics of imatinib resistance in chronic myeloid leukaemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. cancernetwork.com [cancernetwork.com]
- 11. Phase III, Randomized, Open-Label Study of Daily Imatinib Mesylate 400 mg Versus 800 mg in Patients With Newly Diagnosed, Previously Untreated Chronic Myeloid Leukemia in Chronic Phase Using Molecular End Points: Tyrosine Kinase Inhibitor Optimization and Selectivity Study - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ascopubs.org [ascopubs.org]
- 13. ashpublications.org [ashpublications.org]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Real-Time Analysis of Imatinib- and Dasatinib-Induced Effects on Chronic Myelogenous Leukemia Cell Interaction with Fibronectin - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pubs.acs.org [pubs.acs.org]
- 18. In vitro kinase assay [bio-protocol.org]
- 19. The Effects of Imatinib Mesylate on Cellular Viability, Platelet Derived Growth Factor and Stem Cell Factor in Mouse Testicular Normal Leydig Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
- 22. Choosing the Best Second-Line Tyrosine Kinase Inhibitor in Imatinib-Resistant Chronic Myeloid Leukemia Patients Harboring Bcr-Abl Kinase Domain Mutations: How Reliable Is the IC50? - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Leukemia - Wikipedia [en.wikipedia.org]
The Genesis of a Targeted Therapy: An In-depth Technical History of Imatinib's Discovery
For Researchers, Scientists, and Drug Development Professionals
This technical guide delves into the pivotal scientific discoveries and experimental methodologies that led to the development of Imatinib (Gleevec®), a paradigm-shifting targeted cancer therapy. By examining the foundational research, preclinical validation, and early clinical trials, we provide a comprehensive overview for professionals in the field of drug discovery and oncology.
Foundational Discovery: The Philadelphia Chromosome and the BCR-Abl Oncoprotein
The story of Imatinib begins not in a pharmaceutical lab, but with a fundamental discovery in cytogenetics. In 1960, Peter Nowell and David Hungerford observed an abnormally small chromosome in the leukemia cells of patients with Chronic Myeloid Leukemia (CML), which they named the "Philadelphia chromosome".[1][2][3] This was the first consistent chromosomal abnormality linked to a specific cancer, suggesting a genetic basis for the disease.[4]
Decades later, in 1973, Janet Rowley identified that the Philadelphia chromosome was the result of a reciprocal translocation between chromosomes 9 and 22, denoted as t(9;22)(q34;q11).[5][6] This translocation fuses the Abelson murine leukemia viral oncogene homolog 1 (ABL1) gene from chromosome 9 with the breakpoint cluster region (BCR) gene on chromosome 22, creating a novel fusion gene: BCR-Abl.[2][7]
Subsequent research demonstrated that the resulting BCR-Abl fusion protein is a constitutively active tyrosine kinase.[8][9] Unlike the normal ABL protein, which is tightly regulated, the BCR-Abl oncoprotein continuously phosphorylates a host of downstream substrates, driving uncontrolled cell proliferation and inhibiting apoptosis, the hallmarks of CML.[10][11]
The Dawn of Targeted Drug Discovery: The Search for a Kinase Inhibitor
The identification of BCR-Abl as the molecular driver of CML presented a clear therapeutic target. The hypothesis was simple yet revolutionary: a drug that could specifically inhibit the tyrosine kinase activity of BCR-Abl could selectively kill CML cells while sparing healthy cells.[12]
In the late 1980s and early 1990s, biochemist Nicholas Lydon and his team at Ciba-Geigy (now Novartis) embarked on a mission to find such a compound.[13][14] This endeavor involved screening vast libraries of chemical compounds for their ability to inhibit tyrosine kinases.
Key Preclinical Experiments
The preclinical development of Imatinib, then known as STI-571, involved a series of critical experiments to establish its potency, selectivity, and mechanism of action.
The initial screening process relied on in vitro kinase assays to identify compounds that could inhibit the enzymatic activity of the ABL kinase.
Experimental Protocol: In Vitro ABL Kinase Inhibition Assay (Conceptual)
-
Protein Purification: Recombinant ABL kinase domain was expressed and purified from a suitable expression system (e.g., baculovirus-infected insect cells or E. coli).
-
Substrate: A synthetic peptide substrate containing a tyrosine residue, such as a poly(Glu, Tyr) random copolymer, was used.
-
Kinase Reaction: The purified ABL kinase was incubated with the peptide substrate, ATP (radiolabeled with ³²P or ³³P), and varying concentrations of the test compound (Imatinib) in a suitable kinase buffer.
-
Detection of Phosphorylation: The reaction mixture was then spotted onto a phosphocellulose membrane, which binds the phosphorylated peptide. Unincorporated radiolabeled ATP was washed away.
-
Quantification: The amount of radioactivity incorporated into the peptide substrate was measured using a scintillation counter. The concentration of Imatinib that inhibited 50% of the kinase activity (IC50) was then calculated.
To determine if the in vitro kinase inhibition translated to an effect in a cellular context, researchers utilized cell lines dependent on BCR-Abl for their survival and proliferation.
Experimental Protocol: Ba/F3 Cell Proliferation Assay
-
Cell Line: The murine pro-B cell line Ba/F3, which is dependent on interleukin-3 (IL-3) for survival, was engineered to express the BCR-Abl oncoprotein. This rendered the cells IL-3 independent, with their proliferation now driven by BCR-Abl activity.
-
Cell Culture: Ba/F3-BCR-Abl cells were cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum.
-
Treatment: Cells were seeded in 96-well plates and treated with a range of Imatinib concentrations for a specified period (e.g., 48-72 hours).
-
Viability Assessment (MTS Assay): Cell viability was assessed using the MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) assay. MTS is reduced by metabolically active cells to a colored formazan product.
-
An MTS reagent solution was added to each well.
-
The plates were incubated for 1-4 hours at 37°C.
-
The absorbance at 490 nm was measured using a microplate reader.
-
-
Data Analysis: The absorbance values were used to calculate the percentage of cell viability relative to untreated control cells. The IC50 value, the concentration of Imatinib that inhibits cell proliferation by 50%, was determined.
To confirm that Imatinib's effect on cell proliferation was due to the inhibition of its intended target, western blot analysis was performed to measure the phosphorylation status of BCR-Abl and its downstream substrates.
Experimental Protocol: Western Blot for Phospho-BCR-Abl
-
Cell Lysis: BCR-Abl expressing cells (e.g., K562, a human CML cell line) were treated with various concentrations of Imatinib. After treatment, the cells were lysed in a buffer containing detergents and phosphatase inhibitors to preserve the phosphorylation state of proteins.
-
Protein Quantification: The total protein concentration in each lysate was determined using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE and Transfer: Equal amounts of protein from each sample were separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a nitrocellulose or PVDF membrane.
-
Immunoblotting:
-
The membrane was blocked to prevent non-specific antibody binding.
-
The membrane was incubated with a primary antibody specific for the phosphorylated form of a tyrosine residue on ABL (e.g., anti-phospho-Abl).
-
After washing, the membrane was incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody that binds to the primary antibody.
-
-
Detection: The HRP enzyme catalyzes a chemiluminescent reaction, and the resulting light signal was detected on X-ray film or with a digital imaging system.
-
Loading Control: To ensure equal protein loading, the membrane was stripped and re-probed with an antibody against total BCR-Abl or a housekeeping protein like β-actin.
Quantitative Data Summary
The preclinical experiments yielded crucial quantitative data that demonstrated the potency and selectivity of Imatinib.
| Target | Assay Type | IC50 Value | Reference |
| BCR-Abl | In Vitro Kinase Assay | ~0.6 µM | [15] |
| c-Kit | In Vitro Kinase Assay | ~0.1 µM | [15] |
| PDGFR | In Vitro Kinase Assay | ~0.1 µM | [15] |
| BCR-Abl expressing cells | Cell Proliferation Assay | Varies by cell line | [16] |
The Pivotal Role of Brian Druker and Early Clinical Trials
While the preclinical data were promising, the transition to clinical development was championed by Dr. Brian Druker, an oncologist at Oregon Health & Science University.[17][18] He recognized the immense potential of Imatinib and spearheaded the clinical trials that would ultimately prove its efficacy in patients.
The first Phase I clinical trial of Imatinib in CML patients began in 1998.[8][14] The results were unprecedented.
Phase I Clinical Trial in Chronic Phase CML
| Patient Cohort | Number of Patients | Treatment | Complete Hematologic Response (CHR) | Major Cytogenetic Response (MCyR) | Reference |
| Chronic Phase CML (after IFN-α failure) | 54 | Imatinib ≥300 mg/day | 98% (53/54) | 31% | [16] |
The IRIS Trial: A Landmark Study
The success of the initial trials led to the International Randomized Study of Interferon and STI571 (IRIS) trial, a large-scale Phase III study that compared Imatinib to the then-standard of care, interferon-alfa plus cytarabine, in newly diagnosed chronic phase CML patients.[19]
| Outcome (at 18 months) | Imatinib Arm | Interferon-α + Cytarabine Arm | Reference |
| Complete Hematologic Response | 95.3% | 55.5% | [19] |
| Major Cytogenetic Response | 85.2% | 22.1% | [19] |
| Complete Cytogenetic Response | 73.8% | 7.6% | [19] |
| Progression to Accelerated or Blast Phase | 3.3% | 14.5% | [19] |
The overwhelming success of the IRIS trial led to the rapid FDA approval of Imatinib in May 2001 for the treatment of CML.[8]
Expanding the Target: Imatinib in Gastrointestinal Stromal Tumors (GIST)
Further research revealed that Imatinib also potently inhibits another tyrosine kinase, c-KIT.[15] Mutations in the c-KIT gene are the primary driver of most Gastrointestinal Stromal Tumors (GIST). This discovery led to the successful clinical development of Imatinib for the treatment of GIST.[8][20]
Signaling Pathways and Mechanism of Action
The remarkable efficacy of Imatinib stems from its ability to specifically bind to the ATP-binding pocket of the BCR-Abl and c-KIT kinases, locking them in an inactive conformation and preventing the phosphorylation of their downstream targets.[21][22]
BCR-Abl Signaling Pathway
Caption: Simplified BCR-Abl signaling pathways leading to proliferation and survival.
c-KIT Signaling Pathway in GIST
Caption: Key downstream signaling pathways activated by mutated c-KIT in GIST.
Conceptual Experimental Workflow for Imatinib Discovery
Caption: Conceptual workflow from compound screening to clinical approval of Imatinib.
Conclusion
The discovery of Imatinib represents a landmark achievement in the history of oncology, ushering in the era of precision medicine. It is a testament to the power of understanding the fundamental molecular drivers of cancer and designing therapies to specifically target those drivers. The journey from the initial cytogenetic observation of the Philadelphia chromosome to the development of a life-saving oral medication involved decades of dedicated research across multiple disciplines. This technical guide has outlined the key experimental methodologies and quantitative data that underpinned this revolutionary drug's development, providing a valuable resource for the next generation of cancer researchers and drug developers.
References
- 1. researchgate.net [researchgate.net]
- 2. 2minutemedicine.com [2minutemedicine.com]
- 3. karger.com [karger.com]
- 4. High rates of durable response are achieved with imatinib after treatment with interferon α plus cytarabine: results from the International Randomized Study of Interferon and STI571 (IRIS) trial - PMC [pmc.ncbi.nlm.nih.gov]
- 5. PathScan® Bcr/Abl Activity Assay: Phospho-c-Abl, Phospho-Stat5 and Phospho-CrkL Multiplex Western Detection Cocktail | Cell Signaling Technology [cellsignal.com]
- 6. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 7. BAF3 Cell Proliferation Assay_BaF3 Assays_Ba/F3 Cell Line - BaF3 Cell Proliferation Assays - ICE Bioscience [en.ice-biosci.com]
- 8. aacrjournals.org [aacrjournals.org]
- 9. In vitro inhibitory effects of imatinib mesylate on stromal cells and hematopoietic progenitors from bone marrow - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ashpublications.org [ashpublications.org]
- 11. youtube.com [youtube.com]
- 12. clincancerres.aacrjournals.org [clincancerres.aacrjournals.org]
- 13. cancernetwork.com [cancernetwork.com]
- 14. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. MTS Viability assays [bio-protocol.org]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. Cell viability assay [bio-protocol.org]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
An In-depth Technical Guide to Imatinib's Target Proteins and Pathways
For Researchers, Scientists, and Drug Development Professionals
Introduction
Imatinib, a pioneering example of targeted cancer therapy, has revolutionized the treatment of specific malignancies by selectively inhibiting key protein tyrosine kinases. As a 2-phenylaminopyrimidine derivative, imatinib functions as a competitive inhibitor at the ATP-binding site of its target kinases, thereby blocking downstream signaling pathways essential for tumor cell proliferation and survival.[1] This technical guide provides a comprehensive overview of imatinib's primary protein targets, the signaling cascades they regulate, quantitative measures of its inhibitory activity, and detailed protocols for key experimental assays.
Core Protein Targets and Inhibitory Activity
Imatinib's therapeutic efficacy stems from its potent inhibition of a select group of tyrosine kinases, primarily the Abelson murine leukemia viral oncogene homolog 1 (ABL), the KIT proto-oncogene receptor tyrosine kinase (c-KIT), and the platelet-derived growth factor receptors (PDGFR).
Quantitative Inhibitory Activity of Imatinib
The half-maximal inhibitory concentration (IC50) is a critical measure of a drug's potency. The IC50 values for imatinib against its primary targets can vary based on whether they are determined in cell-free biochemical assays or in cell-based assays.
| Target Protein | Assay Type | IC50 (µM) | Reference |
| v-Abl | Cell-free/Cell-based | 0.6 | [2][3][4] |
| c-KIT | Cell-free/Cell-based | 0.1 | [2][3][4] |
| PDGFR | Cell-free/Cell-based | 0.1 | [2][3][4] |
| PDGFRα | In vitro kinase assay | 0.071 | [5] |
| PDGFRβ | In vitro kinase assay | 0.607 | [5] |
Note: IC50 values can vary between different studies and experimental conditions.
Resistance to imatinib can emerge through mutations in the kinase domain of its target proteins. These mutations can alter the conformation of the ATP-binding pocket, thereby reducing imatinib's binding affinity and increasing the IC50 value.[6][7] For instance, the T315I "gatekeeper" mutation in BCR-ABL confers a high level of resistance to imatinib.[7]
Signaling Pathways Targeted by Imatinib
Imatinib's anti-cancer effects are a direct result of its ability to interrupt the signaling cascades initiated by its target kinases. These pathways are crucial for cell growth, proliferation, differentiation, and survival.
The BCR-ABL Signaling Pathway
The fusion protein BCR-ABL, a hallmark of chronic myeloid leukemia (CML), possesses constitutively active ABL tyrosine kinase activity. This leads to the continuous activation of several downstream pathways that drive malignant transformation.[8][9]
Key downstream pathways inhibited by imatinib in BCR-ABL positive cells include:
-
Ras/MAPK Pathway: This pathway is central to regulating cell proliferation. BCR-ABL activates Ras, which in turn initiates a phosphorylation cascade involving Raf, MEK, and ERK, ultimately leading to the transcription of genes that promote cell cycle progression.[9][10]
-
PI3K/AKT Pathway: This pathway is a critical regulator of cell survival and apoptosis. Activated AKT phosphorylates and inactivates pro-apoptotic proteins, such as Bad, and activates transcription factors that promote cell survival.[10]
-
JAK/STAT Pathway: This pathway is involved in cell growth, differentiation, and survival. BCR-ABL can activate STAT proteins, which then translocate to the nucleus and induce the expression of genes that prevent apoptosis and promote proliferation.
The c-KIT Signaling Pathway
The c-KIT receptor is a transmembrane tyrosine kinase that, upon binding its ligand, stem cell factor (SCF), dimerizes and autophosphorylates. This activation triggers downstream signaling pathways that are vital for the proliferation and survival of certain cell types, including hematopoietic stem cells and mast cells. Activating mutations in c-KIT are a key driver in gastrointestinal stromal tumors (GIST).
Imatinib inhibits the kinase activity of both wild-type and mutated forms of c-KIT, thereby blocking key downstream signaling pathways:
-
PI3K/AKT Pathway: Similar to its role downstream of BCR-ABL, this pathway promotes cell survival.
-
Ras/MAPK Pathway: This pathway stimulates cell proliferation.
-
JAK/STAT Pathway: Activation of this pathway contributes to cell growth and survival.
The PDGF-R Signaling Pathway
Platelet-derived growth factor receptors (PDGFRα and PDGFRβ) are receptor tyrosine kinases that play a crucial role in angiogenesis, cell growth, and division.[11] Upon binding to their ligands (PDGFs), the receptors dimerize and become activated through transphosphorylation.[11] Aberrant PDGFR signaling is implicated in various malignancies.
Imatinib effectively inhibits PDGFR, leading to the downregulation of its downstream signaling pathways, which largely overlap with those of BCR-ABL and c-KIT:
-
PLCγ Pathway: Activation of Phospholipase C gamma leads to the generation of second messengers that influence cell growth and motility.[12]
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the activity of imatinib.
Biochemical Kinase Inhibition Assay
This assay measures the direct inhibitory effect of imatinib on the enzymatic activity of a purified kinase.
Principle: The assay quantifies the phosphorylation of a substrate by the target kinase in the presence of varying concentrations of the inhibitor. A common method is the LanthaScreen™ Eu Kinase Binding Assay, which is a fluorescence resonance energy transfer (FRET) based assay.
Workflow:
Detailed Methodology (LanthaScreen™ Eu Kinase Binding Assay Example):
-
Reagent Preparation:
-
Prepare a 1X kinase buffer solution.
-
Dilute the target kinase (e.g., ABL, c-KIT, or PDGFR) to the desired concentration in the kinase buffer.
-
Prepare a serial dilution of imatinib in DMSO, followed by a further dilution in the kinase buffer.
-
Prepare a solution of the fluorescently labeled kinase tracer and a europium-labeled anti-tag antibody.
-
-
Assay Procedure:
-
Add the serially diluted imatinib solutions to the wells of a 384-well plate.
-
Add the kinase and antibody mixture to each well.
-
Add the tracer solution to initiate the binding reaction.
-
Incubate the plate at room temperature for 60 minutes, protected from light.
-
-
Data Acquisition and Analysis:
-
Read the plate on a fluorescence plate reader capable of measuring FRET.
-
Calculate the emission ratio to determine the degree of FRET.
-
Plot the emission ratio against the logarithm of the imatinib concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Cell Viability Assay (MTT Assay)
This assay assesses the effect of imatinib on the metabolic activity of cancer cells, which is an indicator of cell viability and proliferation.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay. Metabolically active cells contain mitochondrial reductase enzymes that convert the yellow, water-soluble MTT into a purple, insoluble formazan. The amount of formazan produced is proportional to the number of viable cells.
Detailed Methodology:
-
Cell Culture and Treatment:
-
Seed cancer cells (e.g., K562 for BCR-ABL, GIST-T1 for c-KIT) in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Prepare a serial dilution of imatinib in the appropriate cell culture medium.
-
Remove the old medium from the wells and add the medium containing the different concentrations of imatinib. Include a vehicle control (DMSO) and a no-cell blank.
-
Incubate the plate for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified CO2 incubator.
-
-
MTT Incubation and Solubilization:
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing the formazan crystals to form.
-
Carefully remove the medium containing MTT.
-
Add a solubilizing agent, such as DMSO or acidified isopropanol, to each well to dissolve the formazan crystals.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at a specific wavelength (typically 570 nm) using a microplate reader.
-
Subtract the absorbance of the blank wells from the absorbance of the experimental wells.
-
Calculate the percentage of cell viability for each imatinib concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the logarithm of the imatinib concentration and determine the IC50 value.
-
Western Blotting for Phosphoprotein Analysis
This technique is used to detect the phosphorylation status of specific proteins within the signaling pathways targeted by imatinib. A decrease in the phosphorylation of a downstream effector protein indicates inhibition of the upstream kinase.
Principle: Proteins from cell lysates are separated by size using SDS-PAGE, transferred to a membrane, and then probed with antibodies specific to the phosphorylated form of the target protein.
Detailed Methodology:
-
Cell Lysis and Protein Quantification:
-
Treat cells with imatinib for a specified time.
-
Lyse the cells in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of the proteins.
-
Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).
-
-
SDS-PAGE and Protein Transfer:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by size on a polyacrylamide gel via electrophoresis (SDS-PAGE).
-
Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with a suitable blocking agent (e.g., BSA in TBST) to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for the phosphorylated target protein (e.g., anti-phospho-CrkL for BCR-ABL activity) overnight at 4°C.
-
Wash the membrane to remove unbound primary antibody.
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.
-
Wash the membrane again to remove unbound secondary antibody.
-
-
Detection and Analysis:
-
Add an enhanced chemiluminescence (ECL) substrate to the membrane.
-
Visualize the protein bands using a chemiluminescence detection system.
-
To ensure equal protein loading, the membrane can be stripped and re-probed with an antibody against the total (phosphorylated and unphosphorylated) form of the protein or a housekeeping protein like β-actin or GAPDH.
-
Quantify the band intensities to determine the relative change in protein phosphorylation upon imatinib treatment.
-
Conclusion
Imatinib's success as a targeted therapy is a direct consequence of its specific inhibition of the BCR-ABL, c-KIT, and PDGFR tyrosine kinases. By disrupting the signaling pathways that these kinases control, imatinib effectively halts the proliferation and survival of cancer cells that are dependent on their activity. The experimental protocols detailed in this guide provide a framework for the continued investigation of imatinib and the development of next-generation kinase inhibitors. A thorough understanding of imatinib's molecular targets and mechanisms of action is essential for optimizing its clinical use and overcoming the challenges of drug resistance.
References
- 1. ashpublications.org [ashpublications.org]
- 2. researchgate.net [researchgate.net]
- 3. selleckchem.com [selleckchem.com]
- 4. selleckchem.com [selleckchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Choosing the Best Second-Line Tyrosine Kinase Inhibitor in Imatinib-Resistant Chronic Myeloid Leukemia Patients Harboring Bcr-Abl Kinase Domain Mutations: How Reliable Is the IC50? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. apexbt.com [apexbt.com]
- 9. youtube.com [youtube.com]
- 10. researchgate.net [researchgate.net]
- 11. Platelet-derived growth factor receptor - Wikipedia [en.wikipedia.org]
- 12. sinobiological.com [sinobiological.com]
- 13. researchgate.net [researchgate.net]
In Vitro Efficacy of Imatinib: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the in vitro efficacy of Imatinib, a cornerstone of targeted cancer therapy. Imatinib mesylate is a potent and selective inhibitor of a specific subset of protein tyrosine kinases, fundamentally altering the landscape of treatment for various malignancies. This document details its mechanism of action, summarizes key quantitative data from in vitro studies, outlines common experimental protocols for its evaluation, and visualizes the critical signaling pathways and experimental workflows involved in its assessment.
Core Mechanism of Action
Preclinical in vitro studies have established Imatinib as a tyrosine kinase inhibitor (TKI) that primarily targets the ABL kinase and its oncogenic fusion protein, BCR-ABL.[1][2][3] This targeted inhibition is the critical mechanism for its efficacy in Chronic Myeloid Leukemia (CML).[1][2] In addition to BCR-ABL, Imatinib also potently inhibits the receptor tyrosine kinases c-KIT and platelet-derived growth factor receptor (PDGFR).[1][2][4] This multi-targeted activity underlies its effectiveness in gastrointestinal stromal tumors (GIST) and other cancers driven by mutations in these kinases.[4] Imatinib exerts its effect by binding to the ATP-binding site of the kinase, preventing the transfer of a phosphate group from ATP to tyrosine residues on substrate proteins.[5][6] This action blocks the downstream signaling pathways that drive cell proliferation and survival in susceptible cancer cells.[5][7]
Quantitative Efficacy Data
The in vitro potency of Imatinib is typically quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the drug required to inhibit a specific biological process by 50%. The IC50 values of Imatinib vary depending on the cell line and the specific kinase being targeted.
| Cell Line | Cancer Type | Target Kinase | IC50 Value (µM) | Reference(s) |
| K562 | Chronic Myeloid Leukemia (CML) | BCR-ABL | <0.2 | [8] |
| K562 | Chronic Myeloid Leukemia (CML) | BCR-ABL | 2.64 | [9] |
| K562/DOX | Imatinib-Resistant CML | BCR-ABL | 6.65 | [9] |
| TM3 | Normal Leydig Cells | c-KIT/PDGFR | 6.42 (on day 4) | [10] |
| HGnF | Normal Gingival Fibroblasts | - | 55.95 (24h), 22.97 (48h) | [11] |
| Gastric Cancer Cells | Gastric Cancer | c-KIT/PDGFR | >50 (for significant cytotoxic effects) | [12] |
| T-cells (PHA-stimulated) | - | - | 2.9 | [13] |
| T-cells (DC-stimulated) | - | - | 3.9 | [13] |
Key Experimental Protocols
The in vitro evaluation of Imatinib's efficacy relies on a set of standardized experimental protocols designed to assess its impact on cell viability, proliferation, apoptosis, and target kinase activity.
Cell Viability and Proliferation Assays
These assays are fundamental to determining the cytotoxic and cytostatic effects of Imatinib on cancer cells.
-
MTT Assay: This colorimetric assay measures the metabolic activity of cells.
-
Seed cells (e.g., 5000 cells/well in a 96-well plate) and allow them to adhere overnight.
-
Treat cells with varying concentrations of Imatinib (e.g., 0, 2.5, 5, 10, 20 µM) for specified durations (e.g., 2, 4, 6 days).[10]
-
Add MTT reagent to each well and incubate for 3 hours at 37°C.
-
Remove the MTT-containing medium and add a solubilizing agent (e.g., Crystal Dissolving Solution).
-
Measure the absorbance at 570 nm using a microplate reader.[10]
-
-
CCK-8 Assay: This assay is similar to the MTT assay but uses a more sensitive water-soluble tetrazolium salt.
-
Seed cells (e.g., 2 x 10³ cells/well in a 96-well plate) and culture overnight.
-
Treat cells with different concentrations of Imatinib (e.g., 0, 2.5, 5, 10, 20, 40 µM) for various time points (e.g., 24, 48, 72, 96 hours).[11]
-
Add CCK-8 solution to each well and incubate for 3 hours at 37°C.
-
Measure the absorbance at 570 nm.[11]
-
Apoptosis Assays
These assays are crucial for determining whether Imatinib induces programmed cell death.
-
Annexin V/Propidium Iodide (PI) Staining: This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Treat cells with Imatinib for a specified period (e.g., 48 hours).
-
Harvest and wash the cells.
-
Resuspend the cells in Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and PI to the cell suspension.
-
Incubate in the dark at room temperature.
-
Analyze the stained cells by flow cytometry.[12] An increase in Annexin V-positive cells indicates the induction of apoptosis.[12]
-
Cell Cycle Analysis
This method determines the effect of Imatinib on the progression of cells through the different phases of the cell cycle.
-
Treat cells with various concentrations of Imatinib for a set time (e.g., 48 hours).
-
Harvest, wash, and fix the cells in ethanol.
-
Stain the cells with propidium iodide (PI), a DNA-intercalating agent.
-
Analyze the DNA content of the cells by flow cytometry. Imatinib treatment often leads to an accumulation of cells in the G0/G1 or G2/M phase of the cell cycle.[12][14]
Western Blot Analysis
Western blotting is used to detect changes in the expression and phosphorylation status of proteins within the targeted signaling pathways.
-
Treat cells with Imatinib for a specified duration.
-
Lyse the cells to extract total protein.
-
Separate the proteins by size using SDS-PAGE.
-
Transfer the separated proteins to a membrane (e.g., PVDF or nitrocellulose).
-
Probe the membrane with primary antibodies specific to the target proteins (e.g., phosphorylated BCR-ABL, c-KIT, or downstream effectors like CrkL).
-
Incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
Detect the signal using a chemiluminescent substrate. A decrease in the phosphorylated form of the target kinase is indicative of Imatinib's inhibitory activity.[8]
Signaling Pathways and Experimental Workflows
Imatinib's Inhibition of the BCR-ABL Signaling Pathway
The BCR-ABL fusion protein, characteristic of CML, is a constitutively active tyrosine kinase that drives uncontrolled cell proliferation and survival through multiple downstream signaling pathways. Imatinib directly inhibits the kinase activity of BCR-ABL, thereby blocking these oncogenic signals.
Caption: Imatinib competitively inhibits the ATP binding site of the BCR-ABL kinase.
General Experimental Workflow for Assessing Imatinib Efficacy In Vitro
The in vitro assessment of Imatinib's efficacy typically follows a logical progression from initial screening for cytotoxicity to more detailed mechanistic studies.
References
- 1. Imatinib in Chronic Myeloid Leukemia: an Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 2. m.youtube.com [m.youtube.com]
- 3. youtube.com [youtube.com]
- 4. Imatinib: A Breakthrough of Targeted Therapy in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. youtube.com [youtube.com]
- 6. m.youtube.com [m.youtube.com]
- 7. ashpublications.org [ashpublications.org]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. The Effects of Imatinib Mesylate on Cellular Viability, Platelet Derived Growth Factor and Stem Cell Factor in Mouse Testicular Normal Leydig Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Imatinib inhibits oral squamous cell carcinoma by suppressing the PI3K/AKT/mTOR signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Imatinib-induced apoptosis of gastric cancer cells is mediated by endoplasmic reticulum stress - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. ashpublications.org [ashpublications.org]
The Role of Imatinib in Gastrointestinal Stromal Tumors: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth examination of imatinib's role in the treatment of gastrointestinal stromal tumors (GISTs). It covers the molecular basis of GIST, the mechanism of imatinib action, clinical efficacy, resistance patterns, and the key experimental protocols used in GIST research.
Introduction: The Molecular Pathogenesis of GIST
Gastrointestinal stromal tumors (GISTs) are the most prevalent mesenchymal neoplasms of the gastrointestinal tract.[1][2] The discovery of their underlying molecular drivers has revolutionized their treatment. The majority of GISTs, approximately 85%, are characterized by gain-of-function mutations in the KIT proto-oncogene, with an additional 5-7% harboring similar mutations in the platelet-derived growth factor receptor alpha (PDGFRA) gene.[3][4][5] These genes encode for receptor tyrosine kinases (RTKs). Under normal physiological conditions, the binding of a ligand (stem cell factor for KIT) triggers receptor dimerization and autophosphorylation of the intracellular kinase domain. This activation initiates downstream signaling cascades, including the RAS/RAF/MAPK and PI3K/AKT/mTOR pathways, which regulate vital cellular processes like proliferation, survival, and differentiation.[4][6]
In GIST, oncogenic mutations lead to ligand-independent, constitutive activation of these kinases, resulting in uncontrolled cell growth and tumor formation.[4][7] The development of imatinib mesylate (Gleevec), a selective tyrosine kinase inhibitor (TKI), represented a paradigm shift, moving GIST treatment from non-specific chemotherapy to targeted molecular therapy.[8][9]
Mechanism of Action of Imatinib
Imatinib functions as a competitive inhibitor at the ATP-binding pocket of the KIT and PDGFRA kinases.[10][11] By occupying this site, imatinib stabilizes the inactive conformation of the kinase, preventing the binding of ATP.[3][10] This blockade inhibits the autophosphorylation necessary for kinase activation, thereby shutting down the downstream signaling pathways that drive GIST cell proliferation and survival.[10][12] The efficacy of imatinib is highly dependent on the specific type of mutation present in the KIT or PDGFRA gene, as different mutations can affect the kinase's conformation and its affinity for the drug.[2][3]
Clinical Efficacy of Imatinib
Imatinib has dramatically improved outcomes for patients with advanced GIST, achieving partial responses or stable disease in over 80% of cases.[2][8] Its use has also been established in the adjuvant setting to reduce recurrence risk after surgery and in the neoadjuvant setting to shrink tumors before surgery.[13][14]
Clinical trials have established imatinib as the standard first-line therapy for unresectable or metastatic GIST.[15] Long-term follow-up from major studies shows a significant improvement in survival compared to the pre-imatinib era.[15][16]
| Clinical Trial / Study | Patient Population | Imatinib Dose | Objective Response Rate (ORR) | Median Progression-Free Survival (PFS) | Median Overall Survival (OS) |
| SWOG S0033 | Metastatic/Unresectable GIST | 400 mg vs. 800 mg daily | 47% (800 mg) vs. 21% (400 mg) for KIT exon 9 | ~20-24 months | ~50-57 months |
| EORTC 62005 | Metastatic/Unresectable GIST | 400 mg vs. 800 mg daily | - | ~2 years | ~4.8 years |
| MetaGIST Analysis | Pooled data from SWOG & EORTC | 400 mg vs. 800 mg daily | Confirmed benefit of 800 mg for KIT exon 9 | - | ~4.9 years |
Data compiled from multiple sources.[7][15][16][17]
The use of imatinib after surgical resection (adjuvant therapy) for patients with a high risk of recurrence is now standard practice. Studies have shown that longer durations of adjuvant therapy improve outcomes.[12][18]
| Clinical Trial | Patient Population | Treatment Arms | Key Finding |
| ACOSOG Z9001 | Resected, primary GIST (≥3 cm) | 1 year imatinib vs. Placebo | Imatinib significantly improved recurrence-free survival (RFS).[19] |
| SSGXVIII/AIO | High-risk resected GIST | 3 years imatinib vs. 1 year imatinib | 3 years of imatinib resulted in superior RFS and overall survival.[19][20] |
Neoadjuvant imatinib is used pre-operatively to reduce tumor size and surgical morbidity.[14][21] The typical duration is 6 to 9 months, or until maximum tumor shrinkage is achieved.[12][14]
The response to imatinib is strongly correlated with the tumor's genotype.
| Genotype | Imatinib Sensitivity & Dosing |
| KIT exon 11 mutation | Generally highly sensitive. Standard dose is 400 mg/day.[12][14][17] |
| KIT exon 9 mutation | Less sensitive to standard dose. Higher dose of 800 mg/day is recommended.[7][17][22] |
| PDGFRA exon 12, 18 (non-D842V) | Generally sensitive to imatinib 400 mg/day.[17] |
| PDGFRA exon 18 D842V mutation | Primarily resistant to imatinib.[1][7][23] |
| Wild-Type (no KIT/PDGFRA mutation) | Variable and generally lower sensitivity.[7][17] |
Mechanisms of Imatinib Resistance
Despite the initial success of imatinib, resistance is a major clinical challenge. Resistance can be primary (intrinsic lack of response) or secondary (acquired after an initial period of response).[8]
-
Primary Resistance: Occurs in about 10-15% of patients and is most commonly associated with specific genotypes, particularly the PDGFRA D842V mutation, which confers a conformational change that prevents imatinib binding.[3][8][17] GISTs with mutations in KIT exon 9 or wild-type GISTs also show higher rates of primary resistance.[17][24]
-
Secondary Resistance: Develops in approximately 50% of patients by 2 years of treatment.[1] The most common mechanism is the acquisition of secondary mutations within the KIT or PDGFRA gene, which either interfere directly with imatinib binding (e.g., the T670I "gatekeeper" mutation in KIT exon 14) or stabilize the active kinase conformation (e.g., mutations in the activation loop, KIT exon 17).[1][2][3] Other, less common mechanisms include amplification of the KIT gene, activation of alternative signaling pathways (e.g., AXL, FGFR), and loss of KIT protein expression.[1][25][26]
Key Experimental Protocols
The study of imatinib in GIST relies on a variety of molecular and cellular techniques to characterize tumors and predict or understand drug response.
Objective: To identify the primary driver mutation and any secondary resistance mutations. This is critical for predicting imatinib sensitivity and guiding treatment decisions.
Methodology:
-
DNA Extraction: Tumor tissue, either from surgical resection or biopsy, is used. Formalin-fixed, paraffin-embedded (FFPE) tissue is common. DNA is extracted using commercial kits.
-
PCR Amplification: Specific exons of KIT (typically 9, 11, 13, 14, 17) and PDGFRA (typically 12, 14, 18) are amplified using Polymerase Chain Reaction (PCR) with specific primers.
-
Sequencing: The amplified PCR products are purified and sequenced. Sanger sequencing has been the traditional gold standard. Next-Generation Sequencing (NGS) panels are increasingly used for their ability to detect a broader range of mutations and at lower allele frequencies.
-
Data Analysis: The resulting sequences are compared to a reference (wild-type) sequence to identify any mutations.
Objective: To determine the in vitro sensitivity of GIST cell lines to imatinib and other TKIs, often expressed as an IC50 (half-maximal inhibitory concentration).
Methodology:
-
Cell Culture: GIST cell lines (e.g., GIST-T1, which has a KIT exon 11 mutation) are cultured under standard conditions.
-
Drug Treatment: Cells are seeded into multi-well plates and treated with a range of imatinib concentrations for a set period (e.g., 72 hours).
-
Viability Assessment: Cell viability is measured using a colorimetric or luminescent assay.
-
MTT Assay: Measures mitochondrial reductase activity. A reagent (MTT) is converted to a colored formazan product by living cells, and the absorbance is read on a plate reader.
-
CellTiter-Glo® Luminescent Assay: Measures ATP levels, which correlate with the number of viable cells.
-
-
Data Analysis: A dose-response curve is generated by plotting cell viability against drug concentration, from which the IC50 value is calculated.
Objective: To assess the phosphorylation status of KIT/PDGFRA and key downstream signaling proteins (e.g., AKT, MAPK/ERK) to confirm on-target drug activity.
Methodology:
-
Cell Lysis: GIST cells, treated with or without imatinib, are lysed to extract total protein.
-
Protein Quantification: The protein concentration of the lysates is determined (e.g., using a BCA assay).
-
SDS-PAGE: Equal amounts of protein are separated by size via sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Immunodetection: The membrane is incubated with primary antibodies specific for the protein of interest (e.g., phospho-KIT, total KIT, phospho-AKT, total AKT). This is followed by incubation with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
Detection: A chemiluminescent substrate is added, and the resulting signal is captured on X-ray film or with a digital imager. The intensity of the bands indicates the protein level.
Conclusion and Future Directions
Imatinib has fundamentally altered the natural history of GIST, transforming a once untreatable disease into a manageable chronic condition for many patients. Understanding the molecular mechanisms of its action and the landscape of resistance is paramount for optimizing therapy. Genotyping of tumors is now an indispensable tool for guiding first-line treatment decisions. The challenge of acquired resistance remains the primary hurdle, driving the development of next-generation TKIs (e.g., sunitinib, regorafenib) and novel therapeutic strategies. Future research will continue to focus on overcoming resistance by targeting bypass signaling pathways, exploring combination therapies, and developing more precise, genotype-specific inhibitors to further improve outcomes for patients with GIST.
References
- 1. Frontiers | Advances in the research of the mechanism of secondary resistance to imatinib in gastrointestinal stromal tumors [frontiersin.org]
- 2. CCR 20th Anniversary Commentary: A Genetic Mechanism of Imatinib Resistance in Gastrointestinal Stromal Tumor—Where Are We a Decade Later? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. oncologypro.esmo.org [oncologypro.esmo.org]
- 5. google.com [google.com]
- 6. maadi-clinical.byethost8.com [maadi-clinical.byethost8.com]
- 7. mdpi.com [mdpi.com]
- 8. aacrjournals.org [aacrjournals.org]
- 9. David Baltimore - Wikipedia [en.wikipedia.org]
- 10. youtube.com [youtube.com]
- 11. youtube.com [youtube.com]
- 12. youtube.com [youtube.com]
- 13. researchexperts.utmb.edu [researchexperts.utmb.edu]
- 14. youtube.com [youtube.com]
- 15. youtube.com [youtube.com]
- 16. Long-term follow-up shows 22% survival rate for advanced GIST | MDedge [mdedge.com]
- 17. Current Molecular Profile of Gastrointestinal Stromal Tumors and Systemic Therapeutic Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 18. m.youtube.com [m.youtube.com]
- 19. youtube.com [youtube.com]
- 20. m.youtube.com [m.youtube.com]
- 21. youtube.com [youtube.com]
- 22. youtube.com [youtube.com]
- 23. researchgate.net [researchgate.net]
- 24. Imatinib alternating with regorafenib compared to imatinib alone for the first-line treatment of advanced gastrointestinal stromal tumor: The AGITG ALT-GIST intergroup randomized phase II trial - PMC [pmc.ncbi.nlm.nih.gov]
- 25. A narrative review of imatinib-resistant gastrointestinal stromal tumors - Hayashi - Gastrointestinal Stromal Tumor [gist.amegroups.org]
- 26. mdpi.com [mdpi.com]
The Expanding Therapeutic Horizon of Imatinib: An In-depth Technical Guide to Early-Stage Research in Novel Cancer Indications
For Researchers, Scientists, and Drug Development Professionals
October 30, 2025 - Imatinib, a cornerstone of targeted therapy, has revolutionized the treatment of chronic myeloid leukemia (CML) and gastrointestinal stromal tumors (GIST). Its mechanism of action, the inhibition of specific tyrosine kinases, has prompted extensive early-stage research into its potential efficacy against a broader range of malignancies. This technical guide provides a comprehensive overview of the preclinical and early clinical investigations of imatinib in other cancers, with a focus on quantitative data, experimental methodologies, and the underlying signaling pathways.
I. Quantitative Efficacy of Imatinib in Novel Cancer Models
The therapeutic potential of imatinib in cancers beyond CML and GIST has been evaluated in numerous preclinical and clinical studies. This section summarizes the key quantitative findings from this research, offering a comparative perspective on the drug's activity across different cancer types.
In Vitro Cytotoxicity
The half-maximal inhibitory concentration (IC50) is a critical measure of a drug's potency in vitro. The following table consolidates the reported IC50 values for imatinib in various cancer cell lines.
| Cancer Type | Cell Line | IC50 (µM) | Key Target(s) | Reference |
| Ovarian Cancer | OVCAR-3 | ~3-5 | PDGFR, c-Kit | |
| HEY | ~3 | PDGFR | ||
| SK-OV-3 | >10 (Resistant) | PDGFR-negative | [1] | |
| CaOv3 | >10 (Resistant) | PDGFR-negative | [1] | |
| Prostate Cancer | DU145 | ~35 | c-Kit, PDGFR | [2] |
| PC3 | >20 (Paradoxical effect) | c-Kit, PDGFR | [3] | |
| Glioblastoma | Various | - | PDGFR | [4] |
| Melanoma | Various | - | c-Kit, PDGFR | [4] |
Note: IC50 values can vary depending on the specific experimental conditions, such as incubation time and assay method. The data presented here are for comparative purposes.
Clinical Trial Outcomes
Early-phase clinical trials have provided valuable insights into the in vivo activity of imatinib in various cancers. The following tables summarize key efficacy data from these studies.
Table 1: Phase II Trial of Imatinib in Metastatic Castration-Resistant Prostate Cancer [1]
| Endpoint | Result |
| Partial PSA Response | 7.4% of patients |
| Stable PSA | 18.5% of patients |
| Median Progression-Free Survival | 3 months |
Table 2: Phase II Trial of Imatinib in Recurrent Malignant Gliomas (NABTC 99-08) [5]
| Histology | 6-Month Progression-Free Survival |
| Glioblastoma | 3% |
| Anaplastic Glioma | 10% |
Table 3: Imatinib in Melanoma with c-KIT Mutations
| Mutation Location | Objective Response Rate (ORR) |
| Exon 11 | High |
| Exon 13 | High |
II. Core Experimental Protocols
The following section details the methodologies for key experiments frequently cited in early-stage imatinib research. These protocols provide a foundation for designing and interpreting studies aimed at evaluating imatinib's efficacy in novel cancer contexts.
Cell Viability Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with varying concentrations of imatinib for the desired duration (e.g., 24, 48, 72 hours). Include untreated and vehicle-treated controls.
-
MTT Addition: Following treatment, add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.
Protein Expression and Phosphorylation Analysis: Western Blotting
Western blotting is a technique used to detect specific proteins in a sample and to assess their expression levels and post-translational modifications, such as phosphorylation.
Protocol for Phospho-PDGFR Analysis:
-
Cell Lysis: Treat cells with imatinib and/or a growth factor (e.g., PDGF) for the specified time. Lyse the cells in a buffer containing protease and phosphatase inhibitors to preserve protein integrity and phosphorylation status.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or polyvinylidene difluoride (PVDF) membrane.
-
Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for phosphorylated PDGFR (p-PDGFR) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize using an imaging system.
-
Stripping and Re-probing: The membrane can be stripped of the antibodies and re-probed with an antibody for total PDGFR to normalize for protein loading.
Cell Cycle Analysis: Flow Cytometry with Propidium Iodide Staining
Flow cytometry with propidium iodide (PI) staining is used to analyze the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).
Protocol:
-
Cell Treatment and Harvesting: Treat cells with imatinib for the desired time, then harvest the cells by trypsinization.
-
Fixation: Fix the cells in cold 70% ethanol to permeabilize the cell membrane.
-
Staining: Resuspend the fixed cells in a staining solution containing propidium iodide and RNase A. PI intercalates with DNA, and RNase A removes RNA to ensure that only DNA is stained.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The intensity of the PI fluorescence is proportional to the DNA content.
-
Data Interpretation: The resulting histogram will show peaks corresponding to cells in the G0/G1 phase (2n DNA content), S phase (between 2n and 4n DNA content), and G2/M phase (4n DNA content).
Apoptosis Detection: Annexin V and Propidium Iodide Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Protocol:
-
Cell Treatment and Harvesting: Treat cells with imatinib, then harvest both adherent and floating cells.
-
Washing: Wash the cells with cold phosphate-buffered saline (PBS).
-
Staining: Resuspend the cells in Annexin V binding buffer. Add FITC-conjugated Annexin V and propidium iodide to the cell suspension.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry.
-
Quadrant Analysis:
-
Annexin V- / PI- (Lower Left): Viable cells.
-
Annexin V+ / PI- (Lower Right): Early apoptotic cells.
-
Annexin V+ / PI+ (Upper Right): Late apoptotic/necrotic cells.
-
Annexin V- / PI+ (Upper Left): Necrotic cells.
-
In Vivo Tumor Growth Assessment: Xenograft Mouse Model
Xenograft models are used to evaluate the anti-tumor efficacy of a drug in a living organism.
Hypothetical Protocol:
-
Cell Implantation: Subcutaneously inject a suspension of cancer cells into the flank of immunocompromised mice (e.g., nude or SCID mice).
-
Tumor Growth Monitoring: Monitor the mice regularly for tumor formation. Once tumors reach a palpable size, measure their dimensions with calipers.
-
Drug Administration: Randomize the mice into treatment and control groups. Administer imatinib (or vehicle control) to the mice via an appropriate route (e.g., oral gavage) at a predetermined dose and schedule.
-
Tumor Volume Measurement: Continue to measure tumor volume at regular intervals throughout the study.
-
Endpoint: At the end of the study (due to tumor size limits or a predetermined time point), euthanize the mice and excise the tumors for further analysis (e.g., immunohistochemistry, Western blotting).
Tissue Analysis: Immunohistochemistry for c-Kit
Immunohistochemistry (IHC) is used to visualize the presence and localization of specific proteins within a tissue sample.
Protocol:
-
Tissue Preparation: Fix the tumor tissue in formalin and embed it in paraffin. Cut thin sections of the tissue and mount them on microscope slides.
-
Antigen Retrieval: Deparaffinize and rehydrate the tissue sections. Perform antigen retrieval to unmask the c-Kit epitope.
-
Blocking: Block endogenous peroxidase activity and non-specific binding sites.
-
Primary Antibody Incubation: Incubate the tissue sections with a primary antibody specific for c-Kit.
-
Secondary Antibody and Detection: Apply a biotinylated secondary antibody followed by a streptavidin-HRP conjugate. Visualize the staining with a chromogen such as diaminobenzidine (DAB), which produces a brown precipitate.
-
Counterstaining and Mounting: Counterstain the sections with hematoxylin to visualize cell nuclei and mount with a coverslip.
-
Microscopic Evaluation: Examine the slides under a microscope to assess the intensity and localization of c-Kit staining within the tumor cells.
III. Visualizing the Mechanisms: Signaling Pathways and Experimental Workflows
To facilitate a deeper understanding of imatinib's mechanism of action and the experimental approaches used to study it, the following diagrams have been generated using the DOT language.
Signaling Pathways Targeted by Imatinib
Caption: Imatinib inhibits PDGFR and c-KIT signaling pathways.
Experimental Workflow: In Vitro Drug Efficacy Testing
Caption: Workflow for in vitro evaluation of Imatinib's efficacy.
Logical Relationship: Clinical Trial Design for Imatinib in a Novel Indication
Caption: Logical progression of a clinical trial for Imatinib.
IV. Conclusion
The early-stage research on imatinib in cancers other than CML and GIST reveals a complex picture. While preclinical studies have demonstrated promising activity in certain contexts, particularly in tumors harboring specific mutations in c-KIT or overexpressing PDGFR, the translation to clinical efficacy has been met with mixed results. The data presented in this guide underscore the importance of patient selection based on molecular biomarkers to identify those most likely to respond to imatinib therapy. The detailed experimental protocols and visualized workflows provide a practical framework for researchers to further investigate the potential of imatinib and other tyrosine kinase inhibitors in novel cancer indications. Future research should continue to focus on identifying predictive biomarkers and exploring rational combination strategies to enhance the therapeutic reach of this pioneering targeted agent.
References
- 1. Phase II study of imatinib mesylate in patients with prostate cancer with evidence of biochemical relapse after definitive radical retropubic prostatectomy or radiotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Paradoxical and contradictory effects of imatinib in two cell line models of hormone-refractory prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Selective inhibition of PDGFR by imatinib elicits the sustained activation of ERK and downstream receptor signaling in malignant glioma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. scholars.northwestern.edu [scholars.northwestern.edu]
Cellular uptake and metabolism of Imatinib
An In-depth Technical Guide on the Cellular Uptake and Metabolism of Imatinib
For Researchers, Scientists, and Drug Development Professionals
Abstract
Imatinib, a tyrosine kinase inhibitor, has revolutionized the treatment of chronic myeloid leukemia (CML) and gastrointestinal stromal tumors (GIST).[1][2][3] Its clinical efficacy is critically dependent on achieving adequate intracellular concentrations, which are governed by a complex interplay of cellular uptake and efflux transporters, as well as its metabolic fate. This guide provides a detailed examination of the molecular mechanisms underlying the cellular transport and metabolism of imatinib. We synthesize quantitative data from numerous studies, outline detailed experimental protocols for investigating these processes, and provide visual representations of the key pathways and workflows to offer a comprehensive resource for researchers in oncology and drug development.
Cellular Uptake and Efflux of Imatinib
The net intracellular accumulation of imatinib is a dynamic process balanced by influx and efflux transporters. The uptake is an active, temperature-dependent process, indicating that it is mediated by transporters rather than simple diffusion.[4][5][6][7]
Influx Transporters
The primary mechanism for imatinib entry into target cells has been a subject of considerable debate, with several transporters implicated.
-
Organic Cation Transporter 1 (OCT1/SLC22A1): For many years, OCT1 was considered the main influx transporter for imatinib.[4][5][8][9] Several studies demonstrated that OCT1 expression and activity levels in CML patients correlated with molecular response to imatinib therapy.[8][9] However, this role has been challenged by compelling contradictory evidence. Multiple studies using OCT1-expressing cell lines, Xenopus oocytes, and Oct1-knockout mice have shown that OCT1 overexpression does not lead to increased imatinib accumulation, suggesting that imatinib is not a substrate for OCT1.[6][10][11][12] These findings indicate that OCT1 is likely not a valid biomarker for imatinib resistance or uptake.[6][11]
-
Multidrug and Toxin Extrusion Protein 1 (MATE1/SLC47A1): More recent evidence points to MATE1 as a key transporter for imatinib. One study found that MATE1 transports imatinib with a significantly higher affinity than OCT1.[13] This research also showed that MATE1 expression, but not OCT1, was reduced in bone marrow cells from CML patients who did not respond to imatinib, suggesting MATE1 is a more critical determinant of therapeutic success.[13]
-
Other Transporters: Organic Cation Transporter 2 (OCT2) has also been shown to function as an imatinib transporter in vitro.[13] The clinical relevance of this finding, however, requires further investigation. The uptake of imatinib can also be influenced by the extracellular pH, with a slightly acidic microenvironment reducing cellular accumulation.[12]
Efflux Transporters and Drug Resistance
The active efflux of imatinib from cancer cells is a major mechanism of drug resistance. This process is primarily mediated by ATP-binding cassette (ABC) transporters.
-
ABCB1 (P-glycoprotein/MDR1): ABCB1 is a well-characterized efflux pump that actively transports imatinib out of cells.[4][5][14] Overexpression of ABCB1 has been linked to reduced intracellular imatinib levels and clinical resistance.[4][5][15]
-
ABCG2 (Breast Cancer Resistance Protein/BCRP): ABCG2 is another important efflux transporter that contributes to imatinib resistance.[1][14][16] Like ABCB1, it actively removes imatinib from the intracellular space, thereby reducing its efficacy.[14][17]
The differential expression of these influx and efflux transporters can be a critical determinant of intracellular drug levels and, consequently, a primary cause of resistance to imatinib therapy.[5]
Caption: Cellular influx and efflux of Imatinib mediated by key transporters.
Metabolism of Imatinib
Imatinib is extensively metabolized, primarily in the liver by the cytochrome P450 (CYP) enzyme system.[3][18] The biotransformation of imatinib is a key factor in its clearance and potential for drug-drug interactions.
Primary Metabolic Pathway
The main metabolic pathway for imatinib is the N-demethylation of the piperazine ring. This reaction is predominantly catalyzed by CYP3A4 and, to a lesser extent, CYP3A5.[2][14][18][19][20] This process results in the formation of its major active metabolite, CGP74588 (N-desmethylimatinib).[14][18][21][22] CGP74588 exhibits in vitro activity similar to the parent drug and circulates in plasma at levels approximately 10-15% of the imatinib concentration.[18][20]
Minor Metabolic Pathways
While CYP3A4 is the principal enzyme, other CYP isoforms contribute to imatinib metabolism to a minor extent.[18] These include CYP1A2, CYP2D6, CYP2C9, and CYP2C19.[18][20] In vitro studies have also identified CYP2C8, CYP1A1, and CYP4F2 as being capable of forming the N-desmethyl metabolite.[14][21] Other minor metabolic reactions include hydroxylation and the formation of N-oxide metabolites.[14][21]
Imatinib as a CYP Inhibitor
Imatinib is not only a substrate but also a competitive inhibitor of several CYP enzymes. It is known to inhibit CYP3A4/5, CYP2C9, and CYP2D6.[1][14][19] This inhibitory action is clinically significant as it can lead to drug-drug interactions, increasing the plasma concentrations of co-administered drugs that are substrates for these enzymes.[1][19] For instance, imatinib has been shown to be a potent mechanism-based inhibitor of CYP3A4, which explains its ability to significantly increase the plasma levels of CYP3A4 substrates like simvastatin.[21]
Caption: Imatinib is primarily metabolized by CYP3A4 to its active metabolite.
Quantitative Data Summary
The following tables summarize key quantitative parameters related to the pharmacokinetics, transport, and metabolism of imatinib.
Table 1: Pharmacokinetic Parameters of Imatinib (400 mg Daily Dose)
| Parameter | Value | Reference(s) |
|---|---|---|
| Bioavailability | ~98% | [2][3][18][19] |
| Tmax (Time to Peak) | 2 - 4 hours | [1][3] |
| Cmax (Peak Plasma Conc.) | 1.9 - 2.6 µg/mL | [2][19][23][24] |
| Trough Plasma Conc. | ~1.2 µg/mL | [2][19] |
| AUC (0-24h, steady state) | ~40 µg·h/mL | [1][23][24] |
| Terminal Half-life (t½) | ~18 hours | [2][3][19][23] |
| Plasma Protein Binding | ~95% |[2][3][19] |
Table 2: Transporters Implicated in Imatinib Cellular Disposition
| Transporter | Gene | Function | Key Findings | Reference(s) |
|---|---|---|---|---|
| OCT1 | SLC22A1 | Influx | Role is highly controversial; initially thought to be the main influx pump, but strong evidence now suggests otherwise. | [4][5][6][8][9][10][11][12] |
| MATE1 | SLC47A1 | Influx | Transports imatinib with high affinity; expression levels correlate with clinical response in CML patients. | [13] |
| ABCB1 (P-gp) | ABCB1 | Efflux | Actively transports imatinib out of cells; overexpression is a key mechanism of resistance. | [1][4][5][14][15] |
| ABCG2 (BCRP) | ABCG2 | Efflux | Contributes to imatinib efflux and resistance. |[1][14][16][17] |
Table 3: Cytochrome P450 Enzymes Involved in Imatinib Metabolism
| Enzyme | Role | Metabolic Reaction(s) | Reference(s) |
|---|---|---|---|
| CYP3A4 | Major | N-demethylation to CGP74588; other oxidative metabolism. | [2][14][18][19][20][21] |
| CYP3A5 | Minor | N-demethylation. | [2][14][19][20] |
| CYP2C8 | Minor | N-demethylation. | [14][21] |
| CYP1A2 | Minor | N-demethylation. | [18][20] |
| CYP2D6 | Minor | N-demethylation. | [18][20] |
| CYP2C9 | Minor | N-demethylation. | [18][20] |
| CYP2C19 | Minor | N-demethylation. |[18][20] |
Table 4: Imatinib as an Inhibitor of CYP Enzymes
| Enzyme Inhibited | Type of Inhibition | Inhibition Constant(s) | Clinical Significance | Reference(s) |
|---|---|---|---|---|
| CYP3A4 | Mechanism-based | K_I_ = 14.3 µM, k_inact_ = 0.072 min⁻¹ | High potential for drug-drug interactions with CYP3A4 substrates. | [21] |
| CYP2C9 | Competitive | - | Caution needed when co-administered with CYP2C9 substrates. | [1][14] |
| CYP2D6 | Competitive | - | Potential for interactions with CYP2D6 substrates. |[1][14] |
Detailed Experimental Protocols
Protocol: Cellular Uptake Assay Using Radiolabeled Imatinib
This protocol describes a common method to quantify the active transport of imatinib into leukemic cell lines.
Objective: To measure the intracellular accumulation of [¹⁴C]-imatinib and assess the contribution of specific transporters.
Materials:
-
Leukemic cell lines (e.g., K562, CCRF-CEM).
-
Culture medium (e.g., RPMI 1640) with 10% FBS.
-
[¹⁴C]-labeled imatinib.
-
Transport inhibitors: PSC-833 (specific for ABCB1), verapamil (ABCB1 and others), prazosin (OCT1 inhibitor).
-
Phosphate-buffered saline (PBS), ice-cold.
-
Cell lysis buffer (e.g., 0.1 M NaOH).
-
Scintillation cocktail and vials.
-
Liquid scintillation counter.
-
Protein assay kit (e.g., Bradford or BCA).
Procedure:
-
Cell Culture: Culture cells to a density of approximately 1 x 10⁶ cells/mL.
-
Cell Seeding: Seed 1-2 x 10⁶ cells per well in a 6-well plate or per microfuge tube.
-
Pre-incubation with Inhibitors (Optional): To assess the role of specific transporters, pre-incubate a subset of cells with inhibitors (e.g., 10 µM PSC-833 or 20 µM verapamil) for 30-60 minutes at 37°C.[4]
-
Initiate Uptake: Add [¹⁴C]-imatinib to each sample to a final concentration (e.g., 1-10 µM).
-
Incubation: Incubate the cells at 37°C for a defined period (e.g., 60-120 minutes). To confirm active transport, run a parallel set of samples at 4°C, as active processes are significantly reduced at lower temperatures.[4][25]
-
Terminate Uptake: Stop the reaction by adding 1 mL of ice-cold PBS and centrifuging at high speed for 1 minute at 4°C.
-
Washing: Wash the cell pellet twice with ice-cold PBS to remove extracellular drug.
-
Cell Lysis: Resuspend the final pellet in cell lysis buffer.
-
Quantification:
-
Radioactivity: Transfer an aliquot of the cell lysate to a scintillation vial, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.
-
Protein Normalization: Use another aliquot of the lysate to determine the total protein concentration using a standard protein assay.
-
-
Data Analysis: Calculate the intracellular imatinib concentration, typically expressed as pmol or ng of imatinib per mg of total cellular protein. Compare results between conditions (37°C vs. 4°C; with vs. without inhibitors) to determine the extent of active transport and the contribution of specific efflux or influx pumps.
Protocol: In Vitro Metabolism Assay Using Human Liver Microsomes
This protocol is used to study the metabolism of imatinib and identify the CYP enzymes involved.
Objective: To measure the rate of formation of imatinib metabolites (e.g., CGP74588) by human liver microsomes (HLMs).
Materials:
-
Imatinib.
-
Pooled HLMs.
-
NADPH regenerating system (or NADPH).
-
Potassium phosphate buffer (pH 7.4).
-
Acetonitrile (ACN) with an internal standard (e.g., deuterated imatinib).
-
LC-MS/MS system.
Procedure:
-
Preparation: Prepare a master mix containing phosphate buffer and HLMs (e.g., final concentration of 0.5-1.0 mg/mL).[21]
-
Pre-incubation: Pre-warm the master mix at 37°C for 5 minutes.
-
Initiate Reaction: Add imatinib (at various concentrations to determine kinetics) to the master mix. Immediately after, add the NADPH regenerating system to start the metabolic reaction. The final incubation volume is typically 200-500 µL.
-
Incubation: Incubate the mixture in a shaking water bath at 37°C for a specified time (e.g., 30-60 minutes), ensuring the reaction is within the linear range for metabolite formation.[21]
-
Terminate Reaction: Stop the reaction by adding an equal or greater volume of ice-cold ACN containing the internal standard. This precipitates the microsomal proteins.
-
Sample Processing: Vortex the samples and centrifuge at high speed (e.g., >10,000 x g) for 10 minutes to pellet the precipitated protein.
-
Analysis: Transfer the supernatant to an autosampler vial for analysis by a validated LC-MS/MS method to quantify the amount of CGP74588 and other metabolites formed.[18]
-
Data Analysis: Calculate the rate of metabolite formation (e.g., pmol/min/mg of microsomal protein). To identify specific CYP involvement, this assay can be repeated using recombinant CYP enzymes (Supersomes) or by including specific chemical inhibitors for different CYP isoforms.[20]
Caption: A typical experimental workflow for studying Imatinib cellular uptake.
References
- 1. iv.iiarjournals.org [iv.iiarjournals.org]
- 2. Clinical pharmacokinetics of imatinib - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Correlations between imatinib pharmacokinetics, pharmacodynamics, adherence, and clinical response in advanced metastatic gastrointestinal stromal tumor (GIST): an emerging role for drug blood level testing? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ashpublications.org [ashpublications.org]
- 5. Active transport of imatinib into and out of cells: implications for drug resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Cellular uptake of imatinib into leukemic cells is independent of human organic cation transporter 1 (OCT1) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Measurement of imatinib uptake by flow cytometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. OCT1 and imatinib transport in CML: is it clinically relevant? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ijrrjournal.com [ijrrjournal.com]
- 10. aacrjournals.org [aacrjournals.org]
- 11. Cellular uptake of imatinib into leukemic cells is independent of human organic cation transporter 1 (OCT1) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Imatinib Uptake into Cells is Not Mediated by Organic Cation Transporters OCT1, OCT2, or OCT3, But is Influenced by Extracellular pH - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. MATE1 regulates cellular uptake and sensitivity to imatinib in CML patients - PMC [pmc.ncbi.nlm.nih.gov]
- 14. ClinPGx [clinpgx.org]
- 15. pubs.acs.org [pubs.acs.org]
- 16. New King's technology restores chemotherapy effectiveness against resistant cancer cells | King's College London [kcl.ac.uk]
- 17. mdpi.com [mdpi.com]
- 18. ashpublications.org [ashpublications.org]
- 19. ClinPGx [clinpgx.org]
- 20. aacrjournals.org [aacrjournals.org]
- 21. Potent mechanism-based inhibition of CYP3A4 by imatinib explains its liability to interact with CYP3A4 substrates - PMC [pmc.ncbi.nlm.nih.gov]
- 22. aacrjournals.org [aacrjournals.org]
- 23. Pharmacokinetics and cellular uptake of imatinib and its main metabolite CGP74588 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. aacrjournals.org [aacrjournals.org]
Methodological & Application
Application Notes and Protocols for In Vitro Imatinib Treatment
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the in vitro application of imatinib, a potent tyrosine kinase inhibitor. This document outlines detailed protocols for assessing the effects of imatinib on cancer cell lines, particularly those positive for the BCR-ABL fusion protein, and includes quantitative data and visual representations of experimental workflows and signaling pathways.
Introduction
Imatinib is a targeted therapy that specifically inhibits the BCR-ABL tyrosine kinase, the hallmark of chronic myeloid leukemia (CML).[1] It functions by competitively binding to the ATP-binding site of the kinase domain, thereby preventing the phosphorylation of downstream substrates essential for cell proliferation and survival.[2][3] This inhibition ultimately leads to the induction of apoptosis in cancer cells harboring the BCR-ABL fusion protein.[4] These protocols detail the in vitro assessment of imatinib's efficacy through cell viability, apoptosis, and protein expression assays.
Data Presentation: Efficacy of Imatinib in CML Cell Lines
The following table summarizes the quantitative data on the in vitro effects of imatinib on various CML cell lines. The half-maximal inhibitory concentration (IC50) is a measure of the drug's potency.
| Cell Line | Assay Type | Imatinib Concentration | Duration of Treatment | Observed Effect | Reference |
| K562 | Apoptosis Assay | 0.4 µM | 48 hours | ~2-fold increase in apoptosis compared to control | [5] |
| K562 | Cell Viability (MTT) | 0.4 µM | 48 hours | Significant reduction in cell viability | [5] |
| K562 (imatinib-sensitive) | Cell Viability (XTT) | IC50: ~0.2 µM | 48 hours | Dose-dependent decrease in cell viability | [6] |
| KCL22 (imatinib-sensitive) | Cell Viability (XTT) | IC50: ~0.1 µM | 48 hours | Dose-dependent decrease in cell viability | [6] |
| BaF3 Bcr-Abl WT | Cell Viability (XTT) | IC50: ~1.0 µM | 48 hours | Dose-dependent decrease in cell viability | [6] |
| K562 (imatinib-resistant) | Cell Viability (XTT) | IC50: >10 µM | 48 hours | Reduced sensitivity to imatinib | [6] |
| KCL22 (imatinib-resistant) | Cell Viability (XTT) | IC50: >10 µM | 48 hours | Reduced sensitivity to imatinib | [6] |
| BaF3 Bcr-Abl T315I | Cell Viability (XTT) | IC50: >10 µM | 48 hours | High resistance to imatinib | [6] |
| K562 | Apoptosis Assay | 1 µM | 48 hours | Increased percentage of Annexin V positive cells | [7] |
| K562 | Apoptosis Assay | 100 nM (in combination) | 48 hours | Potentiated pro-apoptotic effect with CX-5461 | [6] |
| NCI-H727 (bronchial carcinoid) | Cell Viability | IC50: 32.4 µM | Not Specified | Growth-inhibitory activity | [8] |
| BON-1 (pancreatic carcinoid) | Cell Viability | IC50: 32.8 µM | Not Specified | Growth-inhibitory activity | [8] |
Experimental Protocols
Detailed methodologies for key in vitro experiments are provided below.
Cell Viability Assay (MTT Protocol)
This protocol is for determining the effect of imatinib on cell proliferation and viability.
Materials:
-
BCR-ABL positive cell line (e.g., K562)
-
Complete culture medium (e.g., RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)
-
Imatinib stock solution (dissolved in DMSO or water)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000 to 10,000 cells per well in 100 µL of complete culture medium. Incubate overnight at 37°C in a humidified 5% CO2 incubator.
-
Imatinib Treatment: Prepare serial dilutions of imatinib in culture medium. Remove the old medium from the wells and add 100 µL of the imatinib dilutions. Include a vehicle control (medium with the same concentration of DMSO used for the highest imatinib concentration).
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well.
-
Formazan Crystal Formation: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize MTT into purple formazan crystals.
-
Solubilization: Add 100 µL of solubilization solution to each well to dissolve the formazan crystals. Mix gently by pipetting up and down.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol is for the detection of apoptosis in cells treated with imatinib.
Materials:
-
Treated and control cells
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Harvesting: Following imatinib treatment, collect both adherent and suspension cells. For adherent cells, gently trypsinize and combine with the supernatant.
-
Cell Washing: Centrifuge the cell suspension at 300 x g for 5 minutes. Discard the supernatant and wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.
-
Live cells: Annexin V-negative and PI-negative
-
Early apoptotic cells: Annexin V-positive and PI-negative
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive
-
Necrotic cells: Annexin V-negative and PI-positive
-
Western Blot for BCR-ABL Phosphorylation
This protocol is for determining the effect of imatinib on the phosphorylation of BCR-ABL and its downstream targets.
Materials:
-
Treated and control cell pellets
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-BCR-ABL (Tyr177), anti-BCR, anti-phospho-CrkL, anti-CrkL, anti-β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced Chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Protein Extraction: Lyse cell pellets in ice-cold RIPA buffer. Incubate on ice for 30 minutes, vortexing occasionally. Centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant containing the protein lysate.
-
Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.
-
Sample Preparation: Mix equal amounts of protein (e.g., 20-40 µg) with Laemmli sample buffer and boil at 95-100°C for 5 minutes.
-
SDS-PAGE: Load the samples onto an SDS-PAGE gel and run until the dye front reaches the bottom.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Detection: Add ECL substrate to the membrane and detect the chemiluminescent signal using an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control like β-actin.
Mandatory Visualizations
Experimental Workflow
Caption: A typical workflow for in vitro evaluation of imatinib's effects on cancer cells.
BCR-ABL Signaling Pathway and Imatinib Inhibition
References
- 1. apexbt.com [apexbt.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. In vitro studies of the combination of imatinib mesylate (Gleevec) and arsenic trioxide (Trisenox) in chronic myelogenous leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mercer.openrepository.com [mercer.openrepository.com]
- 6. CX‑5461 potentiates imatinib‑induced apoptosis in K562 cells by stimulating KIF1B expression - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. selleckchem.com [selleckchem.com]
Dissolving Imatinib for Laboratory Use: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
Imatinib, a potent tyrosine kinase inhibitor, is a cornerstone of targeted cancer therapy, particularly in the treatment of chronic myeloid leukemia (CML) and gastrointestinal stromal tumors (GIST).[1][2] Its efficacy in preclinical and clinical research relies on accurate and reproducible in vitro and in vivo experimental models. A critical initial step for any laboratory investigation is the proper dissolution of imatinib to prepare stable and effective solutions. This document provides detailed application notes and protocols for dissolving imatinib mesylate, preparing stock and working solutions, and its application in common laboratory assays.
Solubility of Imatinib Mesylate
Imatinib mesylate is commercially available as a crystalline solid.[1] Its solubility is dependent on the solvent and pH. Proper solvent selection is crucial for preparing concentrated stock solutions that can be easily diluted to working concentrations for various experimental needs. The solubility of imatinib mesylate in common laboratory solvents is summarized in the table below.
| Solvent | Solubility | Notes | Source |
| DMSO (Dimethyl Sulfoxide) | 14 mg/mL, ~100 mg/mL, 118 mg/mL | A common solvent for creating high-concentration stock solutions.[1][3][4] Use fresh, moisture-free DMSO for optimal solubility.[4] | [1][3][4] |
| Water | ~2 mg/mL (in PBS, pH 7.2), 200 mg/mL | Soluble in aqueous buffers with a pH ≤ 5.5.[2][5] Solubility is very low in neutral to alkaline aqueous buffers.[2] Aqueous solutions are not recommended for storage for more than one day.[1] | [1][2][3][5] |
| Ethanol | ~0.2 mg/mL, Poorly soluble/Insoluble | Not recommended for preparing concentrated stock solutions due to low solubility.[1][3][6] | [1][3][6] |
| Dimethyl Formamide | ~10 mg/mL | An alternative organic solvent for stock solutions.[1] | [1] |
| Methanol | Freely to very soluble | Can be used for preparing stock solutions.[2][7] | [2][7] |
Protocols for Solution Preparation
Preparation of a 10 mM Imatinib Stock Solution in DMSO
This protocol describes the preparation of a highly concentrated stock solution, which can be aliquoted and stored for long-term use.
Materials:
-
Imatinib mesylate powder (MW: 589.71 g/mol )[3]
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Vortex mixer
Procedure:
-
Calculation: To prepare a 10 mM stock solution, you will need to dissolve 5.897 mg of imatinib mesylate in 1 mL of DMSO. For different volumes, adjust the amounts accordingly. For example, to reconstitute a 5 mg vial, add 847.9 μl of DMSO.[3]
-
Dissolution: Add the calculated amount of DMSO to the vial containing the imatinib mesylate powder.
-
Mixing: Vortex the solution thoroughly until the powder is completely dissolved. Gentle warming (e.g., in a 37°C water bath) can aid dissolution if necessary.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.[3] Store the aliquots at -20°C, protected from light.[3] In lyophilized form, imatinib is stable for 24 months. Once in solution, it should be used within 3 months to prevent loss of potency.[3]
Preparation of Working Solutions for Cell Culture
Working solutions are typically prepared by diluting the high-concentration stock solution in cell culture medium.
Materials:
-
10 mM Imatinib stock solution in DMSO
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
Sterile tubes
Procedure:
-
Thawing: Thaw an aliquot of the 10 mM imatinib stock solution at room temperature.
-
Dilution: Serially dilute the stock solution in complete cell culture medium to achieve the desired final concentration. For example, to prepare a 10 µM working solution, you can perform a 1:1000 dilution of the 10 mM stock solution into the culture medium.
-
Important: Ensure that the final concentration of DMSO in the culture medium is low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.
-
-
Application: Add the freshly prepared working solution to your cell cultures. The typical working concentration for in vitro experiments ranges from 1-10 µM for 1-2 hours of treatment, but this can vary depending on the cell line and the desired effect.[3]
Imatinib's Mechanism of Action: A Signaling Pathway Overview
Imatinib functions as a competitive inhibitor at the ATP-binding site of specific tyrosine kinases.[2] This action blocks the phosphorylation of downstream substrates, thereby inhibiting signaling pathways that drive cell proliferation and survival. The primary targets of imatinib are Bcr-Abl, c-Kit, and Platelet-Derived Growth Factor Receptor (PDGFR).[1][3]
Caption: Imatinib inhibits key tyrosine kinases, blocking downstream signaling pathways.
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is used to assess the effect of imatinib on the viability and proliferation of cancer cells.
Materials:
-
Cancer cell line of interest (e.g., K-562 for CML)
-
96-well cell culture plates
-
Complete cell culture medium
-
Imatinib working solutions (various concentrations)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 20% SDS, 50% N,N-dimethylformamide)[8]
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 4 x 10^4 cells/well in 100 μL of medium and allow them to adhere overnight.[8]
-
Imatinib Treatment: The next day, replace the medium with fresh medium containing various concentrations of imatinib (e.g., 0, 2.5, 5, 10, 20 µM).[9] Include a vehicle control (medium with the highest concentration of DMSO used).
-
Incubation: Incubate the plate for the desired period (e.g., 48 hours).[6]
-
MTT Addition: One hour before the end of the incubation, add 10 μL of MTT solution to each well.[8]
-
Incubation with MTT: Incubate the plate at 37°C for 1-4 hours, allowing viable cells to metabolize MTT into formazan crystals.
-
Solubilization: Add 100 μL of the solubilization solution to each well to dissolve the formazan crystals.[8]
-
Absorbance Measurement: Measure the absorbance at 540-570 nm using a microplate reader.[8][9] The absorbance is directly proportional to the number of viable cells.
Western Blotting for Phospho-Protein Analysis
This protocol is used to determine the effect of imatinib on the phosphorylation status of its target kinases or their downstream substrates.
Materials:
-
Cancer cell line of interest
-
6-well cell culture plates
-
Complete cell culture medium
-
Imatinib working solutions
-
Lysis buffer (e.g., Laemmli sample buffer)[10]
-
SDS-PAGE gels
-
Transfer apparatus and membranes (e.g., PVDF or nitrocellulose)
-
Blocking buffer (e.g., 5% non-fat milk in TBS-T)
-
Primary antibodies (e.g., anti-phospho-Crkl, anti-total-Crkl, anti-β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Culture and Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat the cells with the desired concentrations of imatinib (e.g., 0.5, 1, 5 µM) for a specified time (e.g., 18 hours).[11]
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them directly in the well by adding lysis buffer.[10]
-
Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE and Transfer: Load equal amounts of protein from each sample onto an SDS-PAGE gel for electrophoresis. Transfer the separated proteins to a membrane.
-
Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with the primary antibody overnight at 4°C.[10]
-
Secondary Antibody and Detection: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature. After further washing, add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities to determine the relative levels of the phosphorylated protein compared to the total protein and a loading control (e.g., β-actin). A decrease in the phosphorylated form of the target protein in imatinib-treated samples indicates successful inhibition.
Experimental Workflow
The following diagram illustrates a general workflow for in vitro experiments using imatinib.
Caption: A typical workflow for conducting in vitro experiments with imatinib.
Conclusion
The successful use of imatinib in a laboratory setting is contingent on its proper dissolution and the preparation of accurate and stable solutions. DMSO is the recommended solvent for creating high-concentration stock solutions, which should be stored in aliquots at -20°C. Careful dilution into culture medium is necessary to prepare working solutions with minimal solvent-induced effects. The provided protocols for cell viability and western blotting serve as a foundation for investigating the biological effects of imatinib. By following these guidelines, researchers can ensure the reliability and reproducibility of their experimental results.
References
- 1. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 2. Imatinib Mesylate | C30H35N7O4S | CID 123596 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Imatinib | Cell Signaling Technology [cellsignal.com]
- 4. selleckchem.com [selleckchem.com]
- 5. researchgate.net [researchgate.net]
- 6. selleckchem.com [selleckchem.com]
- 7. Clinical development of imatinib: an anticancer drug - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cell viability assay [bio-protocol.org]
- 9. The Effects of Imatinib Mesylate on Cellular Viability, Platelet Derived Growth Factor and Stem Cell Factor in Mouse Testicular Normal Leydig Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ashpublications.org [ashpublications.org]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols: Imatinib Concentration for Kinase Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Imatinib, a pioneering tyrosine kinase inhibitor, has revolutionized the treatment of specific cancers by targeting the ATP-binding site of a select number of kinases. Its primary targets include the ABL kinase (in the context of the BCR-ABL fusion protein in Chronic Myeloid Leukemia), c-KIT, and Platelet-Derived Growth Factor Receptor (PDGFR).[1][2][3] Accurate determination of the effective concentration of Imatinib is critical for both basic research and clinical development. These application notes provide a comprehensive guide to recommended Imatinib concentrations for various kinase assays, detailed experimental protocols, and an overview of the signaling pathways it affects.
Data Presentation: Imatinib IC50 Values
The half-maximal inhibitory concentration (IC50) is a critical measure of a drug's potency. The following tables summarize the IC50 values of Imatinib against its primary kinase targets in both biochemical (cell-free) and cellular assays. These values can serve as a starting point for determining the optimal concentration range for your specific experimental setup.
Table 1: Imatinib IC50 Values in Cell-Free (Biochemical) Assays
| Kinase Target | IC50 (nM) | Notes |
| v-Abl | 600 | [2][4] |
| c-Abl | 400 | [5] |
| c-Kit | 100 | [2][4] |
| PDGFRα | 71 | [6] |
| PDGFRβ | 607 | [6] |
| PDGFR (general) | 100 | [2][4] |
Table 2: Imatinib IC50 Values in Cell-Based Assays
| Cell Line | Target Pathway | IC50 (µM) | Assay Type |
| K562 (CML) | BCR-ABL | 0.08 | Cytotoxicity (MTT) |
| A549 (Lung Cancer) | - | 2-3 | Growth Inhibition |
| NCI-H727 (Carcinoid) | - | 32.4 | Growth Inhibition[2] |
| BON-1 (Carcinoid) | - | 32.8 | Growth Inhibition[2] |
| Ba/F3 (Bcr-Abl WT) | BCR-ABL | Varies (nM range) | Proliferation/Phosphorylation |
| Ba/F3 (Bcr-Abl mutants) | BCR-ABL | Varies | Proliferation/Phosphorylation |
Signaling Pathways and Experimental Workflows
To visually represent the mechanism of action of Imatinib and the experimental procedures, the following diagrams are provided in DOT language for use with Graphviz.
Imatinib Mechanism of Action
Imatinib functions by competitively inhibiting the ATP-binding site of specific tyrosine kinases, thereby blocking the phosphorylation of downstream substrates and inhibiting signal transduction pathways that lead to cell proliferation and survival.[1][7]
Caption: Imatinib inhibits BCR-ABL, c-KIT, and PDGFR signaling pathways.
Experimental Workflow: In Vitro Kinase Assay
This workflow outlines the general steps for performing an in vitro kinase assay to determine the inhibitory activity of Imatinib.
Caption: General workflow for an in vitro kinase inhibition assay.
Experimental Workflow: Cell-Based Assay
This workflow illustrates the key steps in a cell-based assay to evaluate the effect of Imatinib on cell viability and target phosphorylation.
Caption: Workflow for cell-based Imatinib efficacy assays.
Experimental Protocols
The following are detailed protocols for key experiments to assess the efficacy of Imatinib.
In Vitro ABL Kinase Inhibition Assay
This protocol is adapted from methodologies used to assess the direct inhibitory effect of Imatinib on ABL kinase activity.
Materials:
-
Recombinant active ABL kinase
-
Kinase substrate (e.g., recombinant CRKL protein)
-
Imatinib stock solution (e.g., 10 mM in DMSO)
-
ATP solution
-
Kinase reaction buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Brij 35)
-
SDS-PAGE gels and Western blotting reagents
-
Primary antibody against phosphorylated substrate (e.g., anti-phospho-CRKL)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Prepare Imatinib Dilutions: Perform a serial dilution of the Imatinib stock solution in the kinase reaction buffer to achieve a range of concentrations (e.g., 0.01 nM to 10 µM).
-
Kinase Reaction Setup: In a microcentrifuge tube or 96-well plate, combine the recombinant ABL kinase (e.g., 5-10 ng) and the CRKL substrate (e.g., 200-500 ng) in the kinase reaction buffer.
-
Imatinib Incubation: Add the diluted Imatinib solutions to the kinase-substrate mixture and incubate for 10-15 minutes at room temperature to allow for inhibitor binding.
-
Initiate Kinase Reaction: Start the reaction by adding ATP to a final concentration of 10-50 µM.
-
Reaction Incubation: Incubate the reaction mixture at 30°C for 20-30 minutes.
-
Stop Reaction: Terminate the reaction by adding SDS-PAGE loading buffer.
-
Western Blot Analysis:
-
Separate the reaction products by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% BSA or non-fat milk in TBST.
-
Incubate the membrane with the primary antibody against the phosphorylated substrate overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
-
Data Analysis: Quantify the band intensities and plot the percentage of inhibition against the Imatinib concentration to determine the IC50 value.
Cell-Based Proliferation Assay (MTT Assay)
This protocol describes how to measure the effect of Imatinib on the proliferation of a BCR-ABL positive cell line, such as K562.
Materials:
-
K562 cells
-
RPMI-1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin
-
Imatinib stock solution (e.g., 10 mM in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well cell culture plates
Procedure:
-
Cell Seeding: Seed K562 cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium.
-
Imatinib Treatment: Prepare serial dilutions of Imatinib in culture medium and add 100 µL to the appropriate wells to achieve final concentrations ranging from, for example, 0.01 µM to 100 µM. Include a vehicle control (DMSO).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO2 incubator.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for another 4 hours at 37°C.
-
Solubilization: Add 100 µL of the solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot it against the Imatinib concentration to determine the IC50 value.
Western Blot Analysis of BCR-ABL Downstream Signaling
This protocol details the procedure for assessing the inhibition of BCR-ABL signaling by Imatinib in K562 cells by measuring the phosphorylation of a key downstream substrate, CRKL.
Materials:
-
K562 cells
-
RPMI-1640 medium
-
Imatinib stock solution
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and Western blotting reagents
-
Primary antibodies: anti-phospho-CRKL, anti-CRKL, anti-GAPDH (loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Treatment: Culture K562 cells and treat them with various concentrations of Imatinib (e.g., 0.1, 0.5, 1, 5 µM) for a specified time (e.g., 2-6 hours). Include an untreated and a vehicle control.
-
Cell Lysis: Harvest the cells by centrifugation, wash with cold PBS, and lyse them in lysis buffer on ice for 30 minutes.
-
Protein Quantification: Clarify the lysates by centrifugation and determine the protein concentration using a BCA assay.
-
Sample Preparation: Prepare protein samples for SDS-PAGE by adding loading buffer and boiling for 5 minutes.
-
Western Blotting:
-
Load equal amounts of protein (e.g., 20-30 µg) per lane on an SDS-PAGE gel.
-
Perform electrophoresis and transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature.
-
Incubate the membrane with the anti-phospho-CRKL primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate.
-
-
Stripping and Reprobing: To normalize for protein loading, the membrane can be stripped and reprobed with antibodies against total CRKL and a loading control like GAPDH.
-
Data Analysis: Quantify the band intensities for phosphorylated CRKL and total CRKL. The ratio of phospho-CRKL to total CRKL can be used to assess the dose-dependent inhibition by Imatinib.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Choosing the Best Second-Line Tyrosine Kinase Inhibitor in Imatinib-Resistant Chronic Myeloid Leukemia Patients Harboring Bcr-Abl Kinase Domain Mutations: How Reliable Is the IC50? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. resources.revvity.com [resources.revvity.com]
- 6. Development of a HTRF® Kinase Assay for Determination of Syk Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. New Imatinib Derivatives with Antiproliferative Activity against A549 and K562 Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Imatinib in a Mouse Xenograft Model
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing Imatinib in a mouse xenograft model, a critical preclinical step in oncological drug development. The following sections detail the principles of Imatinib's action, experimental protocols for in vivo studies, and expected outcomes based on established research.
Introduction to Imatinib
Imatinib, marketed under the brand name Gleevec®, is a targeted therapy that functions as a tyrosine kinase inhibitor. It has demonstrated significant efficacy in cancers where specific tyrosine kinases are constitutively active, driving tumor proliferation and survival. The primary targets of Imatinib include the BCR-ABL fusion protein, characteristic of Chronic Myeloid Leukemia (CML), and the c-Kit proto-oncogene, a key driver in Gastrointestinal Stromal Tumors (GIST).[1][2][3] By blocking the ATP binding site of these kinases, Imatinib inhibits their catalytic activity, thereby arresting downstream signaling pathways responsible for cell growth and proliferation.[4]
Data Presentation: Efficacy of Imatinib in Xenograft Models
The following tables summarize the quantitative data on the anti-tumor efficacy of Imatinib in mouse xenograft models for CML and GIST.
Table 1: Efficacy of Imatinib in Chronic Myeloid Leukemia (CML) Xenograft Models
| Cell Line | Mouse Strain | Imatinib Dose & Route | Treatment Duration | Tumor Growth Inhibition (%) | Reference |
| K562 | Nude | 100 mg/kg/day, oral gavage | 14 days | Significant tumor regression observed by day 14 | [5] |
| K562 | Nude | 50 mg/kg/day, i.p. | 21 days | Not explicitly quantified, but shown to inhibit tumor growth | [6] |
Table 2: Efficacy of Imatinib in Gastrointestinal Stromal Tumor (GIST) Xenograft Models
| Cell Line / PDX Model | Mouse Strain | Imatinib Dose & Route | Treatment Duration | Tumor Growth Inhibition (%) | Reference |
| GIST-T1 | SCID | 80 mg/kg BID, oral gavage | 21 days | Tumor stabilization, near complete response in combination | [1] |
| GIST-T1 | SCID | 50 mg/kg, oral gavage | 21 days | 80.0% | [7] |
| GIST-RX1 (Imatinib-resistant PDX) | Nude | 50 mg/kg, oral gavage | 21 days | 17.8% | [7] |
| GIST-RX2 (Imatinib-resistant PDX) | Nude | 50 mg/kg, oral gavage | 21 days | 53.9% | [7] |
Experimental Protocols
Detailed methodologies for key experiments are provided below to ensure reproducibility and accuracy.
Xenograft Tumor Implantation
Objective: To establish subcutaneous tumors in immunocompromised mice.
Materials:
-
Cancer cell lines (e.g., K562 for CML, GIST-T1 for GIST) or patient-derived tumor tissue.
-
Immunocompromised mice (e.g., Nude, SCID).
-
Matrigel™ Matrix.[8]
-
Sterile PBS, syringes, and needles.
Protocol:
-
Culture cancer cells to 80-90% confluency.
-
Harvest and resuspend cells in sterile PBS at a concentration of 3 x 10^6 cells/100 µl.[8]
-
Mix the cell suspension 1:1 with Matrigel™ Matrix on ice.[8]
-
Subcutaneously inject 200 µl of the cell-Matrigel suspension into the flank of each mouse.
-
For patient-derived xenografts (PDX), surgically implant a small piece of fresh tumor tissue (approx. 2-3 mm³) subcutaneously.
-
Monitor mice for tumor growth.
Imatinib Preparation and Administration
Objective: To prepare and administer Imatinib to tumor-bearing mice.
Materials:
-
Imatinib mesylate powder.
-
Sterile water or 0.9% saline.
-
Oral gavage needles.
-
Syringes.
Protocol:
-
For oral administration, dissolve Imatinib mesylate in sterile water.[5] One method involves suspending Imatinib in dimethylsulfoxide and then diluting it with a mixture of isopropanol, ethyl acetate, and n-propanol.[9]
-
Administer the prepared Imatinib solution to mice daily via oral gavage.
-
For intraperitoneal (i.p.) injection, dissolve Imatinib in an appropriate vehicle and administer daily. A dose of 50 mg/kg/day has been used.[6]
Tumor Volume Measurement
Objective: To monitor tumor growth over the course of the experiment.
Materials:
-
Digital calipers.
Protocol:
-
Measure the length (longest dimension) and width (shortest dimension) of the tumor every 2-3 days.
-
Calculate the tumor volume using the formula: Volume = (Length x Width²) / 2 .
-
Continue measurements until the tumor reaches the predetermined endpoint size or for the duration of the study.
Western Blot for BCR-ABL Phosphorylation
Objective: To assess the inhibition of BCR-ABL kinase activity by Imatinib.
Materials:
-
Tumor tissue lysates.
-
Primary antibodies: anti-phospho-BCR-ABL (pY207), anti-BCR-ABL, anti-β-actin.
-
HRP-conjugated secondary antibody.
-
SDS-PAGE gels and blotting apparatus.
-
Chemiluminescence substrate.
Protocol:
-
Excise tumors from treated and control mice and snap-freeze in liquid nitrogen.
-
Prepare protein lysates from the tumor tissue.
-
Determine protein concentration using a BCA assay.
-
Separate 20-40 µg of protein per lane on an SDS-PAGE gel.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with the primary anti-phospho-BCR-ABL antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using a chemiluminescence substrate and an imaging system.
-
Strip the membrane and re-probe for total BCR-ABL and a loading control like β-actin.
Immunohistochemistry for Ki-67
Objective: To evaluate the effect of Imatinib on tumor cell proliferation.
Materials:
-
Formalin-fixed, paraffin-embedded tumor sections.
-
Primary antibody: anti-Ki-67.
-
HRP-conjugated secondary antibody.
-
DAB substrate kit.
-
Microscope.
Protocol:
-
Deparaffinize and rehydrate the tumor sections.
-
Perform antigen retrieval using a citrate buffer (pH 6.0).[10]
-
Block endogenous peroxidase activity with 3% hydrogen peroxide.
-
Block non-specific binding with normal goat serum.
-
Incubate the sections with the anti-Ki-67 primary antibody.[11]
-
Wash and incubate with the HRP-conjugated secondary antibody.
-
Develop the signal with DAB substrate.
-
Counterstain with hematoxylin.
-
Dehydrate, clear, and mount the slides.
-
Analyze the percentage of Ki-67 positive cells under a microscope.
Mandatory Visualizations
Signaling Pathway Diagrams
Caption: Imatinib inhibits the BCR-ABL signaling pathway in CML.
Caption: Imatinib blocks the c-Kit signaling cascade in GIST.
Experimental Workflow Diagram
Caption: Workflow for an Imatinib xenograft study.
References
- 1. Combined inhibition of MAP kinase and KIT signaling synergistically destabilizes ETV1 and suppresses GIST tumour growth - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Preclinical model-based evaluation of Imatinib resistance induced by KIT mutations and its overcoming strategies in gastrointestinal stromal tumor (GIST) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Reduced exposure of imatinib after coadministration with acetaminophen in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Establishment and characterization of patient-derived xenograft models of gastrointestinal stromal tumor resistant to standard tyrosine kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Combination of Imatinib Mesylate and AKT Inhibitor Provides Synergistic Effects in Preclinical Study of Gastrointestinal Stromal Tumor - PMC [pmc.ncbi.nlm.nih.gov]
- 9. US8912325B2 - Process for preparation of imatinib and its mesylate salt - Google Patents [patents.google.com]
- 10. pubcompare.ai [pubcompare.ai]
- 11. iji.sums.ac.ir [iji.sums.ac.ir]
Application Notes and Protocols: Imatinib for Targeted Therapy in Preclinical Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the preclinical evaluation of imatinib, a cornerstone of targeted cancer therapy. This document details the mechanism of action, key signaling pathways, and standardized protocols for in vitro and in vivo studies, supported by quantitative data from various preclinical investigations.
Introduction
Imatinib is a potent and selective small-molecule tyrosine kinase inhibitor.[1][2][3][4][5] It functions by competitively binding to the ATP-binding site of specific tyrosine kinases, thereby blocking downstream signaling pathways essential for tumor cell proliferation and survival.[1][6] The primary targets of imatinib include the BCR-ABL fusion protein, characteristic of Chronic Myeloid Leukemia (CML), as well as the receptor tyrosine kinases c-KIT and Platelet-Derived Growth Factor Receptor (PDGFR).[1][3][6] Its remarkable success in treating CML and Gastrointestinal Stromal Tumors (GIST) has established it as a paradigm for targeted cancer therapies.[3][7]
Mechanism of Action and Targeted Signaling Pathways
Imatinib exerts its therapeutic effects by inhibiting key signaling pathways implicated in oncogenesis.
BCR-ABL Signaling in Chronic Myeloid Leukemia (CML)
The Philadelphia chromosome, a translocation between chromosomes 9 and 22, results in the BCR-ABL fusion gene.[7][8] The resulting BCR-ABL protein is a constitutively active tyrosine kinase that drives the pathogenesis of CML.[6][7][8] Imatinib binds to the kinase domain of BCR-ABL, inhibiting its activity and subsequently blocking downstream pathways that promote cell proliferation and survival, such as the Ras/MAPK and PI3K/AKT pathways, ultimately leading to apoptosis of the leukemic cells.[1][3]
Figure 1: Imatinib Inhibition of the BCR-ABL Signaling Pathway.
c-KIT and PDGFR Signaling
Imatinib also potently inhibits the receptor tyrosine kinases c-KIT and PDGFR.[1][2][3] Gain-of-function mutations in c-KIT are a primary driver of GISTs.[3] Similarly, dysregulation of PDGFR signaling is implicated in various solid tumors and hematological malignancies.[9][10] By blocking the kinase activity of these receptors, imatinib prevents their autophosphorylation and the subsequent activation of downstream signaling cascades involved in cell growth and survival.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Imatinib - Wikipedia [en.wikipedia.org]
- 3. Imatinib: A Breakthrough of Targeted Therapy in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. friendsofcancerresearch.org [friendsofcancerresearch.org]
- 5. Imatinib in Chronic Myeloid Leukemia: an Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 6. droracle.ai [droracle.ai]
- 7. m.youtube.com [m.youtube.com]
- 8. youtube.com [youtube.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols for Cell Viability Assays with Imatinib Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Imatinib, a tyrosine kinase inhibitor, is a cornerstone in the targeted therapy of various cancers, most notably Chronic Myeloid Leukemia (CML) and Gastrointestinal Stromal Tumors (GIST).[1][2] Its primary mechanism of action involves the inhibition of the BCR-ABL fusion protein in CML, as well as c-Kit and Platelet-Derived Growth Factor Receptor (PDGFR) tyrosine kinases.[3][4][5] By blocking the ATP binding site of these kinases, Imatinib prevents the phosphorylation of downstream substrates, thereby inhibiting cellular proliferation and inducing apoptosis in cancer cells.[6][7][8][9] The efficacy of Imatinib and the development of potential resistance are often assessed using cell viability assays.[10][11][12][13][14]
These application notes provide detailed protocols for two common cell viability assays, the MTT and Trypan Blue exclusion assays, to evaluate the cytotoxic and cytostatic effects of Imatinib on cancer cell lines.
Signaling Pathways Targeted by Imatinib
Imatinib's targeted action is centered on inhibiting key signaling pathways that drive oncogenesis.
BCR-ABL Signaling Pathway in CML
The hallmark of CML is the Philadelphia chromosome, which results from a translocation between chromosomes 9 and 22, creating the BCR-ABL fusion gene.[6][15] The resulting BCR-ABL protein is a constitutively active tyrosine kinase that activates several downstream pathways, including the RAS/MAPK, PI3K/AKT, and JAK/STAT pathways, leading to uncontrolled cell proliferation and inhibition of apoptosis.[4][6][7][15][16] Imatinib binds to the ATP-binding site of the ABL kinase domain, stabilizing the inactive conformation and blocking its catalytic activity.[6][7]
Caption: Imatinib inhibits the BCR-ABL signaling pathway.
c-Kit and PDGFR Signaling Pathways
In other cancers, such as GIST and some gliomas, Imatinib targets the receptor tyrosine kinases c-Kit and PDGFR.[3][17][18][19] Ligand binding to these receptors induces their dimerization and autophosphorylation, initiating downstream signaling cascades, primarily the PI3K/AKT and RAS/MAPK pathways, which promote cell growth, survival, and migration.[5] Imatinib inhibits the kinase activity of c-Kit and PDGFR, thereby blocking these pro-survival signals.[19]
Caption: Imatinib blocks c-Kit and PDGFR signaling.
Experimental Workflow for Assessing Cell Viability
A generalized workflow for evaluating the effect of Imatinib on cell viability is depicted below. This workflow can be adapted for various cell lines and specific experimental questions.
Caption: General workflow for Imatinib cell viability assays.
Experimental Protocols
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity.[20][21] NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the tetrazolium dye MTT to its insoluble formazan, which has a purple color.[21]
Materials:
-
Imatinib mesylate
-
Target cancer cell line (e.g., K562 for CML)
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
MTT reagent (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)
-
96-well flat-bottom plates
-
Multichannel pipette
-
Microplate reader
Protocol:
-
Cell Seeding:
-
Harvest and count cells.
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.
-
Include wells for "medium only" (background control) and "cells only" (untreated control).
-
Incubate the plate overnight at 37°C in a 5% CO2 incubator to allow cells to attach (for adherent cells) or stabilize.
-
-
Imatinib Treatment:
-
Prepare a series of Imatinib dilutions in complete medium at 2x the final desired concentrations.
-
Remove the medium from the wells (for adherent cells) or add the Imatinib solution directly (for suspension cells).
-
Add 100 µL of the 2x Imatinib dilutions to the appropriate wells to achieve the final desired concentrations. For untreated control wells, add 100 µL of complete medium.
-
Incubate the plate for the desired treatment durations (e.g., 24, 48, 72 hours) at 37°C and 5% CO2.
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10-20 µL of MTT solution (5 mg/mL) to each well.[22]
-
Incubate the plate for 2-4 hours at 37°C and 5% CO2, allowing the formazan crystals to form.
-
-
Formazan Solubilization:
-
Data Acquisition:
-
Measure the absorbance of each well at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
Data Analysis:
-
Subtract the average absorbance of the "medium only" wells from all other absorbance readings.
-
Calculate the percentage of cell viability for each Imatinib concentration using the following formula:
-
% Viability = (Absorbance of treated cells / Absorbance of untreated cells) x 100
-
-
Plot the % viability against the log of the Imatinib concentration to generate a dose-response curve and determine the IC50 value (the concentration of Imatinib that inhibits 50% of cell viability).
Trypan Blue Exclusion Assay
The Trypan Blue exclusion assay is a dye exclusion method used to differentiate viable from non-viable cells.[24][25][26] Viable cells with intact cell membranes exclude the dye, while non-viable cells with compromised membranes take it up and appear blue.[25][27]
Materials:
-
Imatinib mesylate
-
Target cancer cell line
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
Trypan Blue solution (0.4%)
-
Hemocytometer or automated cell counter
-
Microscope
-
6-well or 12-well plates
Protocol:
-
Cell Seeding and Treatment:
-
Seed cells in 6-well or 12-well plates at an appropriate density to ensure they are in the logarithmic growth phase at the end of the experiment.
-
Allow cells to attach or stabilize overnight.
-
Treat cells with varying concentrations of Imatinib and an untreated control.
-
Incubate for the desired time points (e.g., 24, 48, 72 hours).
-
-
Cell Harvesting:
-
After treatment, collect the cells from each well. For adherent cells, first, detach them using trypsin-EDTA. For suspension cells, gently pipette to create a single-cell suspension.
-
Transfer the cell suspension to a microcentrifuge tube.
-
-
Staining:
-
Cell Counting:
-
Load 10 µL of the cell-Trypan Blue mixture into a hemocytometer.
-
Under a microscope, count the number of viable (unstained) and non-viable (blue) cells in the central grid of the hemocytometer.
-
Alternatively, use an automated cell counter for a more high-throughput analysis.
-
Data Analysis:
-
Calculate the percentage of viable cells for each sample:
-
% Viability = (Number of viable cells / Total number of cells (viable + non-viable)) x 100
-
-
Calculate the total number of viable cells per mL:
-
Viable cells/mL = (Average number of viable cells per large square) x dilution factor x 10^4
-
-
Plot the % viability or the number of viable cells against the Imatinib concentration.
Data Presentation
Quantitative data from these assays should be summarized in a clear and structured format to facilitate comparison and interpretation.
Table 1: Effect of Imatinib on Cell Viability (MTT Assay)
| Imatinib Conc. (µM) | Mean Absorbance (570 nm) ± SD | % Viability ± SD |
| 0 (Control) | 1.25 ± 0.08 | 100 ± 6.4 |
| 0.1 | 1.10 ± 0.06 | 88 ± 4.8 |
| 0.5 | 0.75 ± 0.05 | 60 ± 4.0 |
| 1.0 | 0.44 ± 0.03 | 35 ± 2.4 |
| 5.0 | 0.19 ± 0.02 | 15 ± 1.6 |
| 10.0 | 0.10 ± 0.01 | 8 ± 0.8 |
Data are representative and will vary based on cell line and experimental conditions.
Table 2: Effect of Imatinib on Cell Viability (Trypan Blue Exclusion Assay)
| Imatinib Conc. (µM) | Viable Cell Count (x10^4/mL) ± SD | Non-viable Cell Count (x10^4/mL) ± SD | % Viability ± SD |
| 0 (Control) | 50.2 ± 3.5 | 2.1 ± 0.3 | 96.0 ± 1.2 |
| 0.1 | 45.1 ± 2.9 | 3.5 ± 0.4 | 92.8 ± 1.5 |
| 0.5 | 30.6 ± 2.1 | 10.2 ± 0.9 | 75.0 ± 2.8 |
| 1.0 | 15.3 ± 1.5 | 18.4 ± 1.2 | 45.4 ± 3.1 |
| 5.0 | 5.1 ± 0.8 | 25.5 ± 2.0 | 16.7 ± 2.5 |
| 10.0 | 2.0 ± 0.5 | 30.1 ± 2.3 | 6.2 ± 1.8 |
Data are representative and will vary based on cell line and experimental conditions.
Conclusion
The MTT and Trypan Blue exclusion assays are robust and straightforward methods for quantifying the effects of Imatinib on cancer cell viability. The detailed protocols and workflow provided in these application notes offer a standardized approach for researchers in oncology and drug development to assess the efficacy of Imatinib and to investigate mechanisms of sensitivity and resistance. Accurate and consistent application of these methods is crucial for generating reliable data to advance our understanding of targeted cancer therapies.
References
- 1. mdpi.com [mdpi.com]
- 2. youtube.com [youtube.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. ashpublications.org [ashpublications.org]
- 5. publications.ersnet.org [publications.ersnet.org]
- 6. Bcr-Abl and Imatinib (STI571 or Gleevec) - Proteopedia, life in 3D [proteopedia.org]
- 7. BCR-ABL1 Tyrosine Kinase Complex Signaling Transduction: Challenges to Overcome Resistance in Chronic Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 8. youtube.com [youtube.com]
- 9. youtube.com [youtube.com]
- 10. Imatinib resistance: a review of alternative inhibitors in chronic myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 11. jnccn.org [jnccn.org]
- 12. Mechanisms and implications of imatinib resistance mutations in BCR-ABL - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Mechanisms of primary and secondary resistance to imatinib in chronic myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Validate User [ashpublications.org]
- 15. researchgate.net [researchgate.net]
- 16. A Therapeutically Targetable Mechanism of BCR-ABL-Independent Imatinib Resistance in Chronic Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Selective inhibition of PDGFR by imatinib elicits the sustained activation of ERK and downstream receptor signaling in malignant glioma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Activation of PDGFr-β Signaling Pathway after Imatinib and Radioimmunotherapy Treatment in Experimental Pancreatic Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 19. academic.oup.com [academic.oup.com]
- 20. MTT (Assay protocol [protocols.io]
- 21. youtube.com [youtube.com]
- 22. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 23. MTT assay [bio-protocol.org]
- 24. Trypan Blue Assay Protocol | Technical Note 181 [denovix.com]
- 25. Trypan Blue Exclusion | Thermo Fisher Scientific - JP [thermofisher.com]
- 26. Trypan Blue Exclusion Test of Cell Viability - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Trypan Blue Staining Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
In Vivo Imaging of Imatinib Distribution: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
Imatinib, a cornerstone of targeted cancer therapy, functions by inhibiting specific tyrosine kinases, notably Bcr-Abl in chronic myeloid leukemia (CML) and c-KIT in gastrointestinal stromal tumors (GIST). Understanding the in vivo distribution of Imatinib is paramount for optimizing therapeutic efficacy and mitigating off-target effects. This document provides detailed application notes and experimental protocols for various in vivo imaging techniques to visualize and quantify the biodistribution of Imatinib. The methodologies covered include Positron Emission Tomography (PET), Matrix-Assisted Laser Desorption/Ionization Mass Spectrometry (MALDI-MS) Imaging, and in vivo fluorescence imaging. Furthermore, quantitative data from preclinical studies are summarized, and the key signaling pathways targeted by Imatinib are illustrated.
Introduction to Imatinib and In Vivo Imaging
Imatinib mesylate is a small molecule kinase inhibitor that has revolutionized the treatment of specific cancers. Its efficacy is directly linked to its concentration at the tumor site, making the study of its in vivo biodistribution a critical aspect of pharmacology and drug development. In vivo imaging techniques offer non-invasive methods to visualize and quantify the distribution of drugs like Imatinib in living organisms, providing invaluable insights into pharmacokinetics and target engagement.
Key applications of in vivo imaging for Imatinib distribution include:
-
Assessing Tumor Penetration: Determining the concentration of Imatinib within tumor tissues is crucial for predicting therapeutic response.
-
Evaluating Off-Target Accumulation: Identifying potential sites of toxicity by observing drug accumulation in healthy organs.
-
Optimizing Dosing Regimens: Informing the development of dosing strategies that maximize tumor exposure while minimizing systemic side effects.
-
Investigating Drug Resistance Mechanisms: Studying how alterations in drug distribution may contribute to acquired resistance.
Signaling Pathways Targeted by Imatinib
Imatinib primarily targets the Bcr-Abl and c-KIT tyrosine kinases. Understanding these pathways is essential for interpreting the biological consequences of Imatinib's distribution.
Bcr-Abl Signaling Pathway in Chronic Myeloid Leukemia (CML)
The fusion protein Bcr-Abl exhibits constitutively active tyrosine kinase activity, driving the proliferation and survival of CML cells. Imatinib binds to the ATP-binding site of the Abl kinase domain, inhibiting its activity and downstream signaling.[1][2][3]
c-KIT Signaling Pathway in Gastrointestinal Stromal Tumors (GIST)
Mutations in the c-KIT gene lead to ligand-independent, constitutive activation of the c-KIT receptor tyrosine kinase in GIST. This drives tumor growth and survival. Imatinib inhibits this aberrant signaling.
Experimental Protocols for In Vivo Imaging
Positron Emission Tomography (PET) Imaging
PET imaging allows for the non-invasive, quantitative assessment of the biodistribution of a radiolabeled drug. For Imatinib, this typically involves labeling with a positron-emitting radionuclide such as Carbon-11 (¹¹C) or Fluorine-18 (¹⁸F).
This protocol is adapted from studies involving ¹⁸F-labeled Imatinib analogs for PET imaging.
Materials:
-
¹⁸F-labeled Imatinib analog (e.g., ¹⁸F-SKI696)
-
Tumor-bearing mice (e.g., nude mice with K562 xenografts)
-
Small animal PET/CT scanner
-
Anesthesia (e.g., isoflurane)
-
Syringes and needles for injection
-
Saline solution
Procedure:
-
Animal Preparation:
-
Fast mice for 4-6 hours prior to imaging to reduce background signal from glucose metabolism.
-
Anesthetize the mouse using isoflurane (e.g., 2% in oxygen).
-
Maintain the animal's body temperature using a heating pad.
-
-
Radiotracer Administration:
-
Draw approximately 3.7-7.4 MBq (100-200 µCi) of the ¹⁸F-labeled Imatinib analog into a syringe.
-
Inject the radiotracer intravenously via the tail vein.
-
-
Uptake Period:
-
Allow the radiotracer to distribute for a predetermined period (e.g., 60 minutes). Keep the animal under anesthesia during this time.
-
-
PET/CT Imaging:
-
Position the mouse in the center of the PET/CT scanner's field of view.
-
Acquire a CT scan for anatomical reference and attenuation correction.
-
Perform a static or dynamic PET scan for a specified duration (e.g., 10-20 minutes for a static scan).
-
-
Image Analysis:
-
Reconstruct the PET and CT images.
-
Co-register the PET and CT images.
-
Draw regions of interest (ROIs) over various organs and the tumor on the co-registered images.
-
Calculate the radioactivity concentration in each ROI and express it as the percentage of the injected dose per gram of tissue (%ID/g).
-
MALDI Mass Spectrometry Imaging
MALDI-MS Imaging is a powerful label-free technique that provides spatial distribution information of drugs and metabolites in tissue sections with high chemical specificity.
This protocol provides a general framework for MALDI-MS imaging of small molecule drugs like Imatinib.
Materials:
-
Fresh frozen tissue samples from Imatinib-treated animals
-
Cryostat
-
Conductive microscope slides (e.g., ITO-coated slides)
-
MALDI matrix (e.g., α-cyano-4-hydroxycinnamic acid (CHCA) or 2,5-dihydroxybenzoic acid (DHB))
-
Matrix solvent (e.g., acetonitrile/water with trifluoroacetic acid)
-
Automated matrix sprayer or spotter
-
MALDI-TOF or MALDI-FTICR mass spectrometer
Procedure:
-
Tissue Preparation:
-
Harvest tissues of interest and immediately flash-freeze them in liquid nitrogen or on dry ice.
-
Store frozen tissues at -80°C until sectioning.
-
Using a cryostat, cut thin tissue sections (e.g., 10-12 µm).
-
Thaw-mount the tissue sections onto conductive slides.
-
Store the mounted sections at -80°C until matrix application.
-
-
Matrix Application:
-
Allow the slides to warm to room temperature in a desiccator.
-
Prepare a saturated solution of the chosen MALDI matrix in the appropriate solvent.
-
Apply the matrix uniformly over the tissue section using an automated sprayer for optimal crystal formation and analyte extraction.
-
-
MALDI-MSI Data Acquisition:
-
Calibrate the mass spectrometer using a suitable standard.
-
Define the imaging area on the tissue section.
-
Set the instrument parameters (laser power, number of shots per pixel, raster step size) to optimize the signal for Imatinib (m/z 494.25 for [M+H]⁺).
-
Acquire mass spectra across the defined imaging area.
-
-
Data Analysis:
-
Generate ion intensity maps for the m/z corresponding to Imatinib.
-
Co-register the MALDI image with an optical image of the tissue section (e.g., H&E stained adjacent section) for anatomical correlation.
-
Quantify the Imatinib signal intensity in different tissue regions.
-
In Vivo Fluorescence Imaging
This technique involves the use of a fluorescently labeled Imatinib analog to visualize its distribution in real-time in living animals.
This protocol outlines a general procedure for in vivo fluorescence imaging.
Materials:
-
Fluorescently labeled Imatinib analog (e.g., conjugated to a near-infrared dye)
-
Tumor-bearing mice
-
In vivo fluorescence imaging system (e.g., IVIS)
-
Anesthesia (e.g., isoflurane)
-
Syringes and needles for injection
Procedure:
-
Animal Preparation:
-
Anesthetize the mouse using isoflurane.
-
Acquire a baseline fluorescence image before probe injection to account for autofluorescence.
-
-
Probe Administration:
-
Inject the fluorescently labeled Imatinib analog intravenously.
-
-
In Vivo Imaging:
-
Place the anesthetized mouse in the imaging chamber.
-
Acquire fluorescence images at various time points post-injection (e.g., 1, 4, 24, 48 hours) to monitor the distribution and clearance of the probe.
-
Use appropriate excitation and emission filters for the specific fluorophore.
-
-
Data Analysis:
-
Draw ROIs over the tumor and various organs.
-
Quantify the average fluorescence intensity in each ROI.
-
For more detailed analysis, euthanize the animal at the final time point, excise the organs of interest, and perform ex vivo fluorescence imaging.
-
Quantitative Data on Imatinib Distribution
The following tables summarize quantitative data on Imatinib distribution from preclinical studies.
Table 1: Biodistribution of a Single Oral (50 mg/kg) and Intravenous (12.5 mg/kg) Dose of Imatinib in Mice
| Organ | AUC (µg·h/g) - Oral | AUC (µg·h/g) - IV |
| Plasma | 25.3 | 10.1 |
| Liver | 134.7 | 56.4 |
| Kidney | 102.9 | 41.2 |
| Spleen | 78.5 | 32.7 |
| Brain | 1.8 | 0.8 |
Data adapted from a pharmacokinetic study in mice.[4]
Table 2: Imatinib Concentration in Plasma and Tissues of Mice after a Single Oral Dose (50 mg/kg)
| Time (h) | Plasma (µg/g) | Liver (µg/g) | Kidney (µg/g) | Spleen (µg/g) | Brain (µg/g) |
| 1 | 4.2 | 15.6 | 12.1 | 9.8 | 0.3 |
| 4 | 3.1 | 11.2 | 8.9 | 7.1 | 0.2 |
| 8 | 1.9 | 7.8 | 6.2 | 4.9 | 0.1 |
| 24 | 0.5 | 2.1 | 1.5 | 1.2 | <0.1 |
Data adapted from a pharmacokinetic study in mice.[4]
Conclusion
The in vivo imaging techniques detailed in these application notes provide powerful tools for elucidating the biodistribution of Imatinib. PET imaging offers high sensitivity and quantitative accuracy for whole-body distribution. MALDI-MS imaging provides unparalleled chemical specificity for label-free visualization in tissue sections. In vivo fluorescence imaging allows for real-time monitoring of drug distribution dynamics. The selection of a particular imaging modality will depend on the specific research question, available resources, and the desired level of spatial and temporal resolution. By applying these protocols, researchers can gain a deeper understanding of Imatinib's pharmacokinetic and pharmacodynamic properties, ultimately contributing to the development of more effective and safer cancer therapies.
References
- 1. Development and validation of LC-MS/MS method for imatinib and norimatinib monitoring by finger-prick DBS in gastrointestinal stromal tumor patients - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development and validation of a sensitive assay for the quantification of imatinib using LC/LC-MS/MS in human whole blood and cell culture - PMC [pmc.ncbi.nlm.nih.gov]
- 3. research.rug.nl [research.rug.nl]
- 4. Pharmacokinetics, tissue distribution and bioavailability of imatinib in mice after administration of a single oral and an intravenous bolus dose [sedici.unlp.edu.ar]
Troubleshooting & Optimization
Technical Support Center: Overcoming Imatinib Solubility Challenges
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility issues encountered when working with Imatinib.
Frequently Asked Questions (FAQs)
Q1: What is the solubility of Imatinib Mesylate in common laboratory solvents?
A1: The solubility of Imatinib Mesylate varies significantly across different solvents. It is highly soluble in Dimethyl Sulfoxide (DMSO) and water, but poorly soluble in ethanol.[1] The table below summarizes the solubility in various solvents.
Data Presentation: Solubility of Imatinib Mesylate in Organic Solvents
| Solvent | Solubility (mg/mL) | Molar Concentration (mM) | Temperature (°C) |
| DMSO | 100[1] | ~170 | Room Temperature |
| Water | 200[1] | ~339 | Room Temperature |
| Ethanol | Poorly soluble[1] | - | Room Temperature |
| Methanol | Higher than Ethanol[2] | - | 25 |
| 1-Propanol | Higher than 1-Butanol[2] | - | 25 |
| 1-Butanol | Higher than Isobutanol[2] | - | 25 |
| Isobutanol | Higher than Acetonitrile[2] | - | 25 |
| Acetonitrile | Higher than 2-Propanol[2] | - | 25 |
| 2-Propanol | Higher than Methyl Acetate[2] | - | 25 |
| Methyl Acetate | Lowest among tested[2] | - | 25 |
| Acetone | Insoluble[3] | - | Room Temperature |
| n-Octanol | Insoluble[3] | - | Room Temperature |
Q2: How does pH affect the aqueous solubility of Imatinib Mesylate?
A2: The aqueous solubility of Imatinib Mesylate is highly pH-dependent. It is known to be soluble in aqueous buffers with a pH below 5.5 and is slightly soluble to insoluble in neutral to alkaline aqueous buffers.[3]
Data Presentation: pH-Dependent Aqueous Solubility of Imatinib Mesylate
| pH | Solubility |
| < 5.5 | Soluble[3] |
| 6.8 | Slightly soluble to insoluble[3][4] |
| 7.4 | Slightly soluble to insoluble[3] |
Q3: How should I prepare a stock solution of Imatinib Mesylate for in vitro experiments?
A3: For most in vitro cell culture applications, a 10 mM stock solution of Imatinib Mesylate in DMSO is recommended.[1]
Experimental Protocol: Preparation of 10 mM Imatinib Mesylate Stock Solution
Materials:
-
Imatinib Mesylate powder
-
Dimethyl Sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Calibrated pipette
Procedure:
-
Weigh out 5 mg of Imatinib Mesylate powder.
-
Add 847.9 µL of DMSO to the powder.[1]
-
Vortex the solution until the Imatinib Mesylate is completely dissolved.
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C, protected from light. The solution should be used within 3 months to prevent loss of potency.[1]
Note: When preparing working solutions for cell culture, ensure the final concentration of DMSO is less than 0.5% to avoid cytotoxicity.[5]
Troubleshooting Guide: Imatinib Precipitation in Cell Culture
Problem: I observed a precipitate in my cell culture medium after adding Imatinib.
This is a common issue, especially when working with higher concentrations of Imatinib or in media with neutral to alkaline pH.
| Possible Cause | Troubleshooting Step |
| High final concentration of Imatinib | Lower the final concentration of Imatinib in your experiment if possible. |
| pH of the cell culture medium | Imatinib is less soluble at neutral to alkaline pH. While altering the medium's pH is generally not advisable, be aware of this limitation. |
| Presence of serum | Serum proteins can sometimes interact with compounds and cause precipitation. Try reducing the serum concentration if your cell line allows, or use a serum-free medium for the duration of the treatment. |
| Incorrect stock solution preparation | Ensure your Imatinib stock solution in DMSO is fully dissolved before diluting it into the cell culture medium. |
| Rapid addition to medium | When preparing your working solution, add the Imatinib stock solution dropwise to the cell culture medium while gently swirling to ensure rapid and even dispersion. |
| Use of a co-solvent | For in vivo studies, co-solvents like PEG300 and Tween80 can be used to improve solubility.[6] For in vitro work, the use of such co-solvents should be carefully validated for cellular toxicity. |
Advanced Strategies to Enhance Imatinib Solubility
For researchers facing persistent solubility issues, several formulation strategies can be employed to improve the dissolution and bioavailability of Imatinib.
Nanoparticle Formulation
Encapsulating Imatinib into nanoparticles can enhance its solubility and provide controlled release. Chitosan, a biocompatible and biodegradable polymer, is a suitable material for this purpose.[7][8]
Materials:
-
Imatinib Mesylate
-
Chitosan
-
1% Acetic acid
-
Phosphate Buffered Saline (PBS)
-
Liquid paraffin
-
Tween 20
-
Ethanol
-
Deionized water
-
Homogenizer
-
Centrifuge
Procedure:
-
Dissolve Chitosan in 1% acetic acid.
-
Dissolve 100 mg of Imatinib in PBS.
-
Mix the Chitosan and Imatinib solutions.
-
In a separate container, prepare a 10 mL solution of liquid paraffin containing 5% v/v Tween 20.
-
Add the Chitosan-Imatinib mixture to the liquid paraffin solution.
-
Homogenize the mixture for 3 minutes to form a water-in-oil (w/o) emulsion.
-
Centrifuge the resulting emulsion at 3000 rpm for 60 minutes to collect the Imatinib-loaded nanoparticles.
-
Wash the nanoparticle pellet consecutively with ethanol and water to remove any remaining surfactant and liquid paraffin.[7]
Solid Dispersion
Solid dispersion is a technique where the drug is dispersed in a hydrophilic carrier to improve its dissolution rate.
Materials:
-
Imatinib Mesylate
-
A suitable polymer carrier (e.g., Soluplus®, Poloxamer)[9]
-
Methanol
-
Porcelain dish
-
Hot plate
-
Pulverizer and sieve
Procedure:
-
Dissolve the polymer carrier in methanol.
-
Add the Imatinib Mesylate to the polymer solution with vigorous shaking until it is fully dissolved.
-
Pour the solution into a porcelain dish and allow the solvent to evaporate at room temperature for 12 hours.
-
After evaporation, dry the resulting solid mass on a hot plate.
-
Pulverize the dried mass and pass it through a sieve to obtain a uniform particle size.[9]
Imatinib-Targeted Signaling Pathways
Imatinib is a tyrosine kinase inhibitor that targets several key signaling pathways involved in cell proliferation and survival.
BCR-ABL Signaling Pathway
Imatinib is a primary treatment for chronic myeloid leukemia (CML), which is characterized by the constitutively active BCR-ABL fusion protein. Imatinib inhibits the tyrosine kinase activity of BCR-ABL, thereby blocking downstream signaling cascades that lead to uncontrolled cell growth.
c-KIT Signaling Pathway
Imatinib also inhibits the c-KIT receptor tyrosine kinase, which is often mutated and constitutively active in gastrointestinal stromal tumors (GIST). By blocking c-KIT, Imatinib disrupts downstream signaling pathways that promote tumor growth.[10]
PDGFR Signaling Pathway
Imatinib is an inhibitor of the Platelet-Derived Growth Factor Receptor (PDGFR). Dysregulation of PDGFR signaling is implicated in various cancers. Imatinib's inhibition of PDGFR blocks downstream pathways involved in cell growth and migration.[11]
References
- 1. Imatinib | Cell Signaling Technology [cellsignal.com]
- 2. Thermodynamic Study of Solubility for Imatinib Mesylate in Nine Monosolvents and Two Binary Solvent Mixtures from 278.15 to 318.15 K [acs.figshare.com]
- 3. researchgate.net [researchgate.net]
- 4. permegear.com [permegear.com]
- 5. medchemexpress.cn [medchemexpress.cn]
- 6. selleckchem.com [selleckchem.com]
- 7. impactfactor.org [impactfactor.org]
- 8. researchgate.net [researchgate.net]
- 9. neuroquantology.com [neuroquantology.com]
- 10. The C-Kit Receptor-Mediated Signal Transduction and Tumor-Related Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 11. sinobiological.com [sinobiological.com]
Technical Support Center: Optimizing Imatinib Dosage for Animal Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing Imatinib dosage for animal studies.
Frequently Asked Questions (FAQs)
Q1: What is a typical starting dose for Imatinib in mouse xenograft studies?
A common starting dose for Imatinib in mouse xenograft models, particularly for cancers like Small Cell Lung Cancer (SCLC), is 100 mg/kg administered orally twice a day.[1] This regimen has been shown to achieve therapeutic concentrations of Imatinib in mice.[1] However, the optimal dose can vary depending on the tumor model and the specific research question.
Q2: How does the pharmacokinetics of Imatinib in mice differ from humans?
Imatinib is cleared from the plasma more rapidly in mice compared to humans.[1] This necessitates at least twice-daily oral administration in mice to maintain therapeutic drug levels, whereas in humans, once-daily dosing is standard.[1][2]
Q3: What are the common routes of administration for Imatinib in animal studies?
Oral gavage is a frequently used method for administering Imatinib in animal studies.[1][3] While intraperitoneal (IP) injections have been used, they can lead to severe local toxicity at higher doses and may not be ideal for long-term studies.[4]
Q4: How can I convert a human dose of Imatinib to a human equivalent dose (HED) for my animal model?
To convert a human dose to an animal dose, you can use the following formula, which accounts for the difference in body surface area between species:
Animal Dose (mg/kg) = Human Dose (mg/kg) x (Human Km / Animal Km)
Where Km is a conversion factor. For a 60 kg human, the Km is 37. To convert to a mouse dose, you would use the mouse Km of 3. Therefore, the conversion factor from human to mouse is approximately 12.3.
For example, to convert a human dose of 400 mg for a 60 kg person to a mouse equivalent dose:
-
Human dose in mg/kg = 400 mg / 60 kg = 6.67 mg/kg
-
Mouse equivalent dose (mg/kg) = 6.67 mg/kg * 12.3 = 82.04 mg/kg
Q5: What are the known target organs for Imatinib toxicity in animals?
Based on preclinical studies, the primary target organs for Imatinib toxicity in animals such as rats, dogs, and monkeys include epithelial and glandular tissues.[5] Liver and kidney toxicity have also been observed, particularly at higher doses.[5] In dogs, gastrointestinal toxicity, such as diarrhea, has been noted.[6]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Lack of tumor response despite using a previously reported effective dose. | 1. Insufficient drug exposure: Rapid metabolism and clearance of Imatinib in the animal model. 2. Drug resistance: The tumor model may have intrinsic or acquired resistance to Imatinib. 3. Suboptimal dosing frequency: Once-daily dosing may not be sufficient to maintain therapeutic concentrations. | 1. Confirm drug concentration: Perform pharmacokinetic analysis to measure plasma and tumor drug levels. 2. Increase dosing frequency: Switch to a twice-daily dosing schedule.[1] 3. Evaluate c-Kit signaling: Confirm that the c-Kit signaling pathway is active and inhibited by Imatinib in your model.[3] |
| Signs of toxicity in animals (e.g., weight loss, lethargy, ruffled fur). | 1. Dose is too high: The administered dose exceeds the maximum tolerated dose (MTD) for the specific strain or species. 2. Route of administration: Intraperitoneal administration can cause local irritation and toxicity.[4] | 1. Dose reduction: Reduce the dose to a lower, previously reported safe level. 2. Monitor animals closely: Increase the frequency of animal monitoring for clinical signs of toxicity. 3. Switch administration route: If using IP, consider switching to oral gavage. |
| Variability in tumor response between animals in the same treatment group. | 1. Inconsistent drug administration: Inaccurate dosing or incomplete administration via oral gavage. 2. Biological variability: Differences in individual animal metabolism or tumor heterogeneity. | 1. Refine administration technique: Ensure proper training and technique for oral gavage. 2. Increase group size: A larger sample size can help to account for biological variability. |
Experimental Protocols
Protocol 1: Oral Gavage Administration of Imatinib in Mice
Objective: To administer a precise dose of Imatinib mesylate to mice orally.
Materials:
-
Imatinib mesylate powder
-
Vehicle (e.g., sterile water, 0.5% methylcellulose)
-
Weighing scale
-
Mortar and pestle (if needed)
-
Vortex mixer
-
Appropriately sized oral gavage needles (e.g., 20-gauge, 1.5-inch flexible plastic)
-
Syringes (1 mL)
-
Animal scale
Procedure:
-
Calculate the required amount of Imatinib: Based on the desired dose (e.g., 100 mg/kg) and the weight of the mice, calculate the total amount of Imatinib needed.
-
Prepare the Imatinib suspension:
-
Weigh the Imatinib powder accurately.
-
If necessary, gently grind the powder to a fine consistency using a mortar and pestle.
-
Add a small amount of the vehicle to the powder to create a paste.
-
Gradually add the remaining vehicle while continuously mixing to achieve the final desired concentration.
-
Vortex the suspension thoroughly before each use to ensure homogeneity.
-
-
Animal Dosing:
-
Weigh each mouse immediately before dosing to determine the exact volume to be administered.
-
Gently restrain the mouse.
-
Fill a 1 mL syringe with the appropriate volume of the Imatinib suspension.
-
Attach the gavage needle to the syringe.
-
Carefully insert the gavage needle into the mouse's esophagus and slowly administer the suspension.
-
Monitor the mouse briefly after dosing to ensure there are no signs of distress.
-
-
Frequency: For mice, administer the dose twice daily, typically with a 12-hour interval between doses, to maintain therapeutic drug levels.[1]
Data Presentation
Table 1: Reported Imatinib Dosages in Preclinical Animal Models
| Animal Model | Cancer Type | Dosage | Route of Administration | Reference |
| NCr Nude (nu/nu) Mice | Small Cell Lung Cancer (SCLC) Xenograft | 100 mg/kg, twice daily | Oral Gavage | [1][3] |
| C57BL/6 Mice | Cardiotoxicity Study | 400 mg/kg/day | Oral Gavage | [4] |
| C57BL/6 Mice | Cardiotoxicity Study | 50 mg/kg/day | Intraperitoneal | [4] |
| Rats | Toxicity Study | 180 mg/kg/day | Oral Gavage | [4] |
| Dogs | Mast Cell Tumor | 10 mg/kg/day | Oral | [6] |
| SCID Mice | Canine Mast Cell Tumor Xenograft | 100 mg/kg/day and 200 mg/kg/day | Oral | [6] |
Visualizations
Caption: Imatinib inhibits key signaling pathways involved in cancer cell proliferation and survival.
Caption: A typical experimental workflow for evaluating Imatinib efficacy in a xenograft model.
Caption: A logical troubleshooting workflow for addressing a lack of Imatinib efficacy in an animal model.
References
Troubleshooting Imatinib instability in solution
Welcome to the technical support center for Imatinib. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stable and effective use of Imatinib in experimental settings. Here you will find troubleshooting guides and frequently asked questions to address common challenges encountered during research.
Frequently Asked Questions (FAQs)
Q1: What are the recommended solvents for dissolving Imatinib?
Imatinib Mesylate is soluble in various solvents, with Dimethyl Sulfoxide (DMSO) being the most common for creating stock solutions. It is also soluble in water and ethanol. For a 10 mM stock solution, you can reconstitute 5 mg of Imatinib in 847.9 µl of DMSO.[1] While soluble in water up to 200 mg/ml, preparing aqueous solutions directly can be challenging, and storing them for more than a day is not recommended.[1][2]
Q2: How should I prepare and store Imatinib stock solutions?
For optimal stability, prepare a high-concentration stock solution of Imatinib in 100% DMSO.[1] For example, a 10 mM stock solution is commonly used.[1] Once prepared, aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles and store at -20°C, protected from light.[1] In its lyophilized form, Imatinib is stable for up to 24 months. Once in a DMSO solution, it should be used within 3 months to prevent loss of potency.[1]
Q3: What are the typical working concentrations of Imatinib for in vitro experiments?
The effective working concentration of Imatinib can vary depending on the cell line and the specific experimental goals. However, a general range for in vitro studies is typically between 1-10 µM.[1] It is always recommended to perform a dose-response curve to determine the optimal concentration for your specific cell line and experimental conditions.
Q4: What are the key signaling pathways inhibited by Imatinib?
Imatinib is a potent tyrosine kinase inhibitor that primarily targets the following signaling pathways:
-
Bcr-Abl: This fusion protein is a hallmark of Chronic Myeloid Leukemia (CML). Imatinib binds to the ATP-binding site of the Abl kinase domain, inhibiting its activity and blocking downstream signaling pathways that lead to cell proliferation and survival.[3][4][5]
-
c-Kit: This receptor tyrosine kinase is crucial for the development and function of various cell types, including hematopoietic stem cells and mast cells. Gain-of-function mutations in c-Kit are common in gastrointestinal stromal tumors (GIST). Imatinib inhibits c-Kit signaling, leading to apoptosis in tumor cells.[1][6][7]
-
PDGFR: Platelet-Derived Growth Factor Receptors (PDGFR-α and PDGFR-β) are involved in cell growth, proliferation, and angiogenesis. Dysregulation of PDGFR signaling is implicated in several cancers. Imatinib blocks the activity of these receptors, thereby inhibiting tumor growth.[8][9][10][11]
Troubleshooting Guide
Problem 1: My Imatinib solution appears cloudy or has visible precipitates.
-
Possible Cause 1: Low Temperature. Imatinib solubility can decrease at lower temperatures. If you are diluting your DMSO stock solution in a cold aqueous buffer, precipitation may occur.
-
Solution: Warm the aqueous buffer to room temperature or 37°C before adding the Imatinib stock solution. Gently vortex the solution to ensure it is fully dissolved.
-
-
Possible Cause 2: pH of the Solution. Imatinib is more stable and soluble in acidic conditions. It shows significant degradation at a neutral pH.[12][13]
-
Solution: For aqueous solutions, consider using a buffer with a slightly acidic pH (e.g., pH 4.0-5.5) to improve stability and prevent precipitation.
-
-
Possible Cause 3: High Concentration in Aqueous Media. While Imatinib is soluble in water, high concentrations in aqueous solutions can lead to precipitation over time.
-
Solution: Prepare fresh dilutions from your DMSO stock for each experiment. Avoid storing Imatinib in aqueous solutions for extended periods. It is not recommended to store aqueous solutions for more than one day.[2]
-
Problem 2: I am not observing the expected biological effect of Imatinib in my cell culture experiments.
-
Possible Cause 1: Drug Degradation. Imatinib can degrade over time, especially if not stored properly. Exposure to light, neutral or alkaline pH, and elevated temperatures can lead to a loss of activity.[12][13][14]
-
Solution: Ensure your stock solutions are stored at -20°C and protected from light.[1] Prepare fresh working solutions for each experiment from a recently thawed aliquot of your stock solution. Refer to the stability data tables below to understand the degradation profile under different conditions.
-
-
Possible Cause 2: Cell Line Resistance. Some cell lines can develop resistance to Imatinib. This can be due to several factors, including mutations in the target kinase (e.g., Bcr-Abl) or overexpression of drug efflux pumps that actively remove Imatinib from the cell.[2][15]
-
Solution: If you suspect resistance, you can test for mutations in the target kinase. You may also consider using a higher concentration of Imatinib or switching to a second-generation tyrosine kinase inhibitor. Verapamil can be used to test for the involvement of P-glycoprotein-mediated efflux.[15]
-
-
Possible Cause 3: Incorrect Dosing. The IC50 of Imatinib can vary significantly between different cell lines.
-
Solution: Perform a dose-response experiment to determine the optimal concentration for your specific cell line.
-
Quantitative Data on Imatinib Stability
The stability of Imatinib is crucial for obtaining reliable and reproducible experimental results. The following tables summarize the degradation of Imatinib under various stress conditions.
Table 1: Effect of Temperature and Humidity on Imatinib Stability
| Condition | Duration | Degradation (%) | Reference |
| 40°C | 1 week | < 7% | [12][13] |
| >90% Humidity | 2 days | No significant change | [12][13] |
Table 2: Effect of pH on Imatinib Stability
| pH | Degradation (%) | Reference |
| 4.0 (Acidic) | Stable | [12][13] |
| 7.0 (Neutral) | ~35-40% | [12][13] |
| 10.0 (Alkaline) | Stable | [12][13] |
Table 3: Effect of Light on Imatinib Stability
| Condition | Duration | Degradation (%) | Reference |
| Short UV Light | 4 hours | ~15% | [13] |
Experimental Protocols
Protocol 1: Preparation of Imatinib Stock Solution (10 mM)
-
Materials:
-
Imatinib Mesylate powder
-
Anhydrous DMSO
-
Sterile microcentrifuge tubes
-
-
Procedure:
-
Calculate the required amount of Imatinib Mesylate for your desired volume and concentration (Molar Mass: 589.71 g/mol ). For 1 ml of a 10 mM solution, you will need 5.9 mg.
-
Weigh the Imatinib Mesylate powder in a sterile microcentrifuge tube.
-
Add the calculated volume of anhydrous DMSO to the tube.
-
Vortex the solution until the Imatinib Mesylate is completely dissolved. Gentle warming to 37°C may aid dissolution.
-
Aliquot the stock solution into single-use, light-protected microcentrifuge tubes.
-
Store the aliquots at -20°C.
-
Protocol 2: Preparation of Imatinib Working Solution for Cell Culture
-
Materials:
-
10 mM Imatinib stock solution in DMSO
-
Pre-warmed cell culture medium (e.g., RPMI, DMEM)
-
-
Procedure:
-
Thaw an aliquot of the 10 mM Imatinib stock solution at room temperature.
-
Perform a serial dilution of the stock solution in pre-warmed cell culture medium to achieve the desired final concentration. For example, to make a 10 µM working solution, you can add 1 µl of the 10 mM stock to 1 ml of cell culture medium.
-
Gently mix the working solution by pipetting or inverting the tube.
-
Add the appropriate volume of the working solution to your cell culture plates.
-
Note: The final concentration of DMSO in the cell culture should be kept low (typically <0.1%) to avoid solvent-induced toxicity.
-
Protocol 3: Preparation of Imatinib for Oral Gavage in Mice
-
Materials:
-
Imatinib Mesylate powder
-
Vehicle solution (e.g., 0.5% (w/v) carboxymethylcellulose (CMC) in water)
-
-
Procedure:
-
Calculate the required amount of Imatinib Mesylate based on the desired dose and the weight of the mice.
-
Prepare the vehicle solution (0.5% CMC).
-
Weigh the Imatinib Mesylate powder and add it to the appropriate volume of the vehicle solution to achieve the desired final concentration.
-
Vortex or sonicate the suspension until it is homogeneous. A suspension is typically formed for oral administration.
-
Administer the Imatinib suspension to the mice via oral gavage using an appropriate gauge feeding needle.
-
Signaling Pathway Diagrams
Below are simplified diagrams of the key signaling pathways inhibited by Imatinib, generated using the DOT language for Graphviz.
Caption: Bcr-Abl Signaling Pathway and Imatinib Inhibition.
Caption: c-Kit Signaling Pathway and Imatinib Inhibition.
Caption: PDGFR Signaling Pathway and Imatinib Inhibition.
References
- 1. C-KIT signaling in cancer treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. m.youtube.com [m.youtube.com]
- 6. Early signaling pathways activated by c-Kit in hematopoietic cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The C-Kit Receptor-Mediated Signal Transduction and Tumor-Related Diseases [ijbs.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. sinobiological.com [sinobiological.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Quantitative determination of imatinib stability under various stress conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. pubs.acs.org [pubs.acs.org]
Technical Support Center: Imatinib Storage and Stability
This guide provides researchers, scientists, and drug development professionals with essential information on preventing the degradation of Imatinib during storage. Below you will find frequently asked questions, troubleshooting advice, and detailed experimental protocols to ensure the integrity of your Imatinib samples.
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for Imatinib?
A1: Imatinib should be stored at room temperature, between 20°C and 25°C (68°F–77°F), in a dry location protected from light.[1][2] It is crucial to keep the containers tightly closed to prevent moisture absorption.[2] For amorphous Imatinib Mesylate, storage at 25°C with controlled relative humidity (60% ± 5%) has been shown to maintain stability for up to 15 months.[3]
Q2: What are the primary factors that can cause Imatinib to degrade?
A2: The primary factors contributing to Imatinib degradation are pH, oxidation, and to a lesser extent, temperature and light.[4][5][6] Imatinib is susceptible to hydrolysis, particularly at a neutral pH, and can also degrade under acidic and alkaline conditions.[5][7] Oxidative stress, for instance from exposure to hydrogen peroxide, can also lead to significant degradation.[4][7]
Q3: How does pH affect the stability of Imatinib in solution?
A3: Imatinib's stability in solution is highly dependent on pH. Interestingly, it is relatively stable in acidic (pH 4) and alkaline (pH 10) conditions.[5] However, it undergoes significant degradation at a neutral pH (pH 7), with studies showing a loss of 35-40%.[5] This is thought to be due to the hydrolysis of the amide group through a nucleophilic attack.[5]
Q4: Is Imatinib sensitive to light?
A4: Imatinib is considered to be practically photostable.[7][8] While it is always good practice to protect chemicals from light, studies have shown that exposure to UV light for extended periods results in only minor degradation.[5] One study noted only about 15% decomposition after 4 hours of constant irradiation with short UV light.[5]
Q5: What happens if Imatinib is exposed to high temperatures?
A5: Imatinib demonstrates good thermal stability.[5] Forced degradation studies have shown less than 7% degradation when stored at 40°C for one week.[5] However, as with any chemical compound, prolonged exposure to extreme temperatures should be avoided to ensure long-term stability.[2]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Unexpected experimental results or loss of drug activity. | Imatinib may have degraded due to improper storage. | Verify storage conditions (temperature, humidity, light exposure). Prepare fresh solutions from a new stock of Imatinib. |
| Cloudiness or precipitation in Imatinib solution. | The pH of the solution may be near neutral, where Imatinib is less stable and may precipitate. | Adjust the pH of the solution to either an acidic (e.g., pH 4) or alkaline (e.g., pH 10) range where Imatinib is more stable.[5] |
| Discoloration of Imatinib powder or solution. | This could indicate oxidative degradation. | Discard the discolored sample and obtain a fresh batch. Ensure storage containers are tightly sealed and consider purging with an inert gas like nitrogen or argon. |
| Inconsistent results between different batches of Imatinib. | One or more batches may have degraded. | Perform a stability check on each batch using a validated analytical method like HPLC. |
Quantitative Data on Imatinib Degradation
The following table summarizes the degradation of Imatinib under various stress conditions as reported in forced degradation studies.
| Stress Condition | Duration | Temperature | % Degradation | Reference |
| Thermal | 1 week | 40°C | < 7% | [5] |
| High Humidity | 2 days | - | No significant change | [5] |
| Acidic (pH 4) | - | - | Stable | [5] |
| Neutral (pH 7) | - | - | ~35-40% | [5] |
| Alkaline (pH 10) | - | - | Stable | [5] |
| UV Light (short wave) | 4 hours | - | ~15% | [5] |
| Oxidative (2% H₂O₂) | - | - | Significant degradation | [6] |
| Acidic (1N HCl) | - | - | Significant degradation | [6] |
| Basic (1N NaOH) | - | - | Significant degradation | [6] |
Experimental Protocols
Protocol 1: Stability Indicating High-Performance Liquid Chromatography (HPLC) Method for Imatinib
This protocol is adapted from a validated method for the estimation of Imatinib under forced degradation conditions.[5]
Objective: To quantify the amount of Imatinib and its degradation products in a sample.
Materials:
-
Imatinib standard
-
Acetonitrile (HPLC grade)
-
Potassium dihydrogen phosphate (KH₂PO₄)
-
Deionized water
-
Waters Atlantis C18 column (5 µm, 4.6 mm × 150 mm) or equivalent
-
HPLC system with UV detector
Procedure:
-
Mobile Phase Preparation: Prepare a 10 mM KH₂PO₄ buffer. The mobile phase consists of acetonitrile and the 10 mM KH₂PO₄ buffer in a 35:65 (v/v) ratio. Adjust the pH to 4.6.
-
Standard Solution Preparation: Prepare a stock solution of Imatinib in the mobile phase. From the stock solution, prepare a series of standard solutions with concentrations ranging from 0.5 to 20 µg/mL.
-
Sample Preparation: Dissolve the Imatinib sample to be tested in the mobile phase to achieve a concentration within the linear range of the assay.
-
Chromatographic Conditions:
-
Column: Waters Atlantis C18 (5 µm, 4.6 mm × 150 mm)
-
Mobile Phase: Acetonitrile:10 mM KH₂PO₄ buffer (35:65, v/v), pH 4.6
-
Flow Rate: 1 mL/min
-
Injection Volume: 50 µL
-
Detection Wavelength: 270 nm
-
Run Time: 6 minutes
-
-
Analysis: Inject the standard solutions to generate a calibration curve. Inject the sample solution and quantify the amount of Imatinib by comparing its peak area to the calibration curve. Degradation products will appear as separate peaks.
Visualizations
Imatinib Degradation Pathways
The following diagram illustrates the primary degradation pathways of Imatinib under different stress conditions.
Caption: Major degradation pathways of Imatinib.
Experimental Workflow for Imatinib Stability Testing
This workflow outlines the steps for conducting a forced degradation study of Imatinib.
Caption: Workflow for Imatinib stability analysis.
References
- 1. ncoda.org [ncoda.org]
- 2. viatris.com [viatris.com]
- 3. Molecular Mobility and Stability Studies of Amorphous Imatinib Mesylate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Forced degradation and stability indicating studies of imatinib tablet [wisdomlib.org]
- 5. Quantitative determination of imatinib stability under various stress conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Identification of imatinib mesylate degradation products obtained under stress conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Interpreting Unexpected Results with Imatinib
This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and interpret unexpected experimental outcomes with Imatinib.
Frequently Asked Questions (FAQs)
Q1: My Imatinib dose-response curve has shifted to the right, indicating decreased sensitivity. What are the potential causes?
A rightward shift in the dose-response curve signifies a higher concentration of Imatinib is required to achieve the same level of inhibition, a hallmark of resistance. The primary causes can be categorized as either BCR-ABL dependent or independent mechanisms.
-
BCR-ABL Dependent Mechanisms:
-
Kinase Domain Mutations: Point mutations in the BCR-ABL1 kinase domain can interfere with Imatinib binding.[1][2][3] The T315I "gatekeeper" mutation is a well-known example that confers resistance to Imatinib and some second-generation TKIs.[1]
-
BCR-ABL1 Gene Amplification: An increase in the copy number of the BCR-ABL1 gene leads to overexpression of the target protein, requiring higher concentrations of Imatinib for effective inhibition.[1]
-
-
BCR-ABL Independent Mechanisms:
-
Drug Efflux and Influx: Changes in the expression or activity of drug transporter proteins can alter the intracellular concentration of Imatinib.[4]
-
Increased Efflux: Overexpression of efflux pumps like P-glycoprotein (P-gp, encoded by ABCB1) and Breast Cancer Resistance Protein (BCRP, encoded by ABCG2) actively removes Imatinib from the cell.[5]
-
Decreased Influx: Reduced activity of influx transporters like the human organic cation transporter 1 (hOCT1) can limit the uptake of Imatinib into the cell.[4]
-
-
Activation of Alternative Signaling Pathways: Cancer cells can bypass BCR-ABL1 inhibition by activating other pro-survival signaling pathways, such as the SRC family kinases (e.g., LYN, HCK).[6]
-
Drug Metabolism: Imatinib is primarily metabolized by cytochrome P450 enzymes, particularly CYP3A4.[7][8] Co-administration of drugs that induce CYP3A4 can lead to faster Imatinib clearance and reduced efficacy.[7][9]
-
Q2: I'm observing a paradoxical effect where Imatinib seems to enhance a particular signaling pathway or phenotype. Why might this happen?
Paradoxical effects with kinase inhibitors, although less common than resistance, can occur. For instance, in certain contexts, Imatinib has been shown to paradoxically augment the viability of some cancer cell lines.[10] This can be due to the complex interplay of signaling networks and off-target effects. One potential mechanism is the differential expression of Imatinib's target protein variants, leading to an unexpected downstream signaling cascade.[10] Another possibility is the engagement of off-target molecules that, when inhibited, lead to the activation of a compensatory pathway.
Q3: I've detected off-target effects of Imatinib in my experiments that are unrelated to BCR-ABL. What are some known off-target activities?
Imatinib can interact with other kinases and proteins besides BCR-ABL, c-KIT, and PDGFR. These off-target effects can have biological consequences. For example, Imatinib has been shown to modulate the function of immune cells, such as Natural Killer (NK) cells and monocytes, by altering their chemokine receptor expression.[6][7][11][12] This can influence the anti-tumor immune response.[5][7][12] Additionally, Imatinib can inhibit other enzymes, such as the NADPH quinone oxidoreductase 2 (NQO2), at clinically relevant concentrations.[13]
Troubleshooting Guides
Guide 1: Investigating Reduced Imatinib Sensitivity (Resistance)
If your experiments show a decreased response to Imatinib, follow this workflow to identify the underlying mechanism.
Caption: A stepwise workflow to diagnose the cause of Imatinib resistance.
1. BCR-ABL1 Kinase Domain Sequencing
-
Objective: To identify point mutations in the BCR-ABL1 kinase domain.
-
Methodology:
-
RNA Extraction: Isolate total RNA from the cell line or patient sample of interest.
-
cDNA Synthesis: Perform reverse transcription to generate cDNA.
-
PCR Amplification: Amplify the BCR-ABL1 kinase domain from the cDNA using specific primers.
-
Sequencing:
-
Data Analysis: Align the obtained sequence to the wild-type BCR-ABL1 reference sequence to identify any mutations.
-
2. BCR-ABL1 Gene Amplification Analysis (qPCR)
-
Objective: To quantify the copy number of the BCR-ABL1 gene.
-
Methodology:
-
Genomic DNA Extraction: Isolate genomic DNA from your cells.
-
Quantitative PCR (qPCR): Perform qPCR using primers and a probe specific for the BCR-ABL1 fusion gene and a reference gene (e.g., ALB or RNase P) for normalization.
-
Data Analysis: Calculate the relative copy number of BCR-ABL1 compared to the reference gene using the ΔΔCt method. An increased ratio in resistant cells compared to sensitive controls indicates gene amplification.
-
3. Drug Transporter Activity Assay (Fluorescence-based)
-
Objective: To assess the function of efflux pumps like P-gp (ABCB1) and BCRP (ABCG2).
-
Methodology:
-
Cell Preparation: Harvest and wash your cells, then resuspend them in a suitable buffer.
-
Inhibitor Pre-incubation: Treat a subset of cells with a known inhibitor of the transporter of interest (e.g., Verapamil for P-gp).
-
Fluorescent Substrate Incubation: Add a fluorescent substrate of the transporter (e.g., Rhodamine 123 for P-gp, Hoechst 33342 for P-gp and BCRP) to both inhibitor-treated and untreated cells.[4][11]
-
Incubation: Incubate the cells at 37°C to allow for substrate uptake and efflux.
-
Flow Cytometry Analysis: Analyze the intracellular fluorescence of the cells using a flow cytometer.
-
Interpretation: Cells with high transporter activity will show lower fluorescence due to efficient efflux of the substrate. This efflux will be reduced in the presence of the inhibitor, leading to increased fluorescence. A significant difference in fluorescence between untreated and inhibitor-treated resistant cells suggests a role for that transporter in resistance.
-
4. Analysis of Alternative Signaling Pathways (Western Blot for p-SRC)
-
Objective: To detect the activation of alternative signaling pathways, such as the SRC family kinases.
-
Methodology:
-
Cell Lysis: Lyse Imatinib-treated and untreated sensitive and resistant cells in a buffer containing phosphatase and protease inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
SDS-PAGE: Separate the protein lysates by gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for the phosphorylated (active) form of a SRC kinase (e.g., anti-phospho-SRC Tyr416). Also, probe a separate blot with an antibody for total SRC as a loading control.
-
Secondary Antibody Incubation: Incubate with an HRP-conjugated secondary antibody.
-
Detection: Visualize the protein bands using a chemiluminescent substrate.
-
Interpretation: An increased signal for phosphorylated SRC in resistant cells, particularly upon Imatinib treatment, suggests activation of this bypass pathway.
-
Data Presentation
Table 1: Common BCR-ABL1 Kinase Domain Mutations and their Sensitivity to Tyrosine Kinase Inhibitors (TKIs)
| Mutation | Location | Imatinib | Dasatinib | Nilotinib | Bosutinib | Ponatinib |
| G250E | P-loop | Resistant | Sensitive | Resistant | Sensitive | Sensitive |
| Y253H | P-loop | Resistant | Sensitive | Resistant | Sensitive | Sensitive |
| E255K/V | P-loop | Resistant | Sensitive | Resistant | Sensitive | Sensitive |
| V299L | - | Sensitive | Resistant | Sensitive | Resistant | Sensitive |
| T315I | Gatekeeper | Resistant | Resistant | Resistant | Resistant | Sensitive |
| F317L | - | Resistant | Resistant | Sensitive | Sensitive | Sensitive |
| M351T | - | Resistant | Sensitive | Sensitive | Sensitive | Sensitive |
| F359V | C-loop | Resistant | Sensitive | Resistant | Sensitive | Sensitive |
This table provides a general guide. Sensitivity can vary, and clinical decisions should be based on comprehensive testing and expert consultation.
Table 2: Example IC50 Values for Imatinib in Sensitive and Resistant CML Cell Lines
| Cell Line | Description | Imatinib IC50 (µM) | Reference |
| K562 | Imatinib-sensitive CML cell line | ~0.28 | [2] |
| K562-R | Imatinib-resistant K562 subline | ~4.56 | [2] |
| LAMA84 | Imatinib-sensitive CML cell line | ~0.14 | [2] |
| LAMA84-R | Imatinib-resistant LAMA84 subline | ~1.56 | [2] |
IC50 values can vary between experiments and laboratories.
Signaling Pathway Diagrams
BCR-ABL1 Signaling and Mechanisms of Resistance
Caption: BCR-ABL1 signaling, Imatinib's mechanism, and key resistance pathways.
References
- 1. Intro to DOT language — Large-scale Biological Network Analysis and Visualization 1.0 documentation [cyverse-network-analysis-tutorial.readthedocs-hosted.com]
- 2. Non-Kinase Off-Target Inhibitory Activities of Clinically-Relevant Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. DOT Language | Graphviz [graphviz.org]
- 4. Measurement of Multiple Drug Resistance Transporter Activity in Putative Cancer Stem/Progenitor Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. GraphViz Examples and Tutorial [graphs.grevian.org]
- 6. A new fluorescent dye accumulation assay for parallel measurements of the ABCG2, ABCB1 and ABCC1 multidrug transporter functions | PLOS One [journals.plos.org]
- 7. researchgate.net [researchgate.net]
- 8. Fluorescent substrates for flow cytometric evaluation of efflux inhibition in ABCB1, ABCC1, and ABCG2 transporters - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cell Viability, Proliferation, Cryopreservation, and Apoptosis Support—Troubleshooting | Thermo Fisher Scientific - TW [thermofisher.com]
- 10. m.youtube.com [m.youtube.com]
- 11. Flow Cytometric Evaluation of Multidrug Resistance Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. devtoolsdaily.com [devtoolsdaily.com]
- 15. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Imatinib Treatment Efficacy
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for investigating the time-dependent effects of Imatinib.
Frequently Asked Questions (FAQs)
Q1: What is the rationale for investigating the optimal timing of Imatinib administration?
A1: The efficacy of some anticancer drugs can be influenced by the body's circadian rhythms, a concept known as chronotherapy.[1] Preclinical studies suggest that the anti-tumor effect of Imatinib may also be time-dependent. In a study on tumor-bearing mice, Imatinib administered in the early light phase showed a more potent inhibitory effect on tumor growth compared to administration in the early dark phase.[2] This suggests that aligning Imatinib administration with the circadian rhythm of specific molecular targets could enhance its therapeutic efficacy.
Q2: What is the current clinical recommendation for the timing of Imatinib administration?
A2: Currently, there are no specific clinical recommendations for administering Imatinib at a particular time of day to maximize efficacy based on chronotherapy. The standard recommendation is to take Imatinib at the same time each day with a meal and a large glass of water to ensure consistent absorption and maintain stable plasma concentrations.[3][4][5] This helps to minimize gastrointestinal side effects and maintain therapeutic drug levels.[5]
Q3: What is the primary molecular target of Imatinib and is its activity known to be regulated by the circadian clock?
A3: Imatinib's primary target is the BCR-ABL tyrosine kinase, the hallmark of chronic myeloid leukemia (CML).[6][7] This fusion protein is constitutively active, driving uncontrolled cell proliferation.[6][8] While direct evidence for the circadian regulation of BCR-ABL activity is limited, some of its downstream signaling pathways, such as Ras/Erk and Jnk, can be influenced by the circadian clock.[8] Further research is needed to fully elucidate the potential circadian modulation of the BCR-ABL pathway.
Q4: What are the key pharmacokinetic parameters of Imatinib in humans?
A4: Imatinib is rapidly absorbed after oral administration, with the maximum plasma concentration (Cmax) typically reached within 2 to 4 hours (Tmax).[9] The elimination half-life is approximately 18 hours for Imatinib and 40 hours for its major active metabolite, N-desmethyl Imatinib.[9] Repeated once-daily dosing leads to a 1.5- to 3-fold accumulation of the drug.[10]
Troubleshooting Guide for Chronotherapy Experiments
Issue 1: High variability in in vitro cell viability assay results when testing time-dependent effects.
-
Possible Cause: Lack of cell synchronization. Asynchronous cell populations will have cells in different phases of the cell cycle, which can mask time-dependent drug effects.
-
Troubleshooting Steps:
-
Cell Synchronization: Synchronize the CML cell line (e.g., K562) using methods like serum starvation followed by serum stimulation, or chemical agents like nocodazole or aphidicolin. The choice of method should be validated for the specific cell line to ensure minimal cytotoxicity from the synchronization process itself.
-
Confirm Synchronization: After the synchronization protocol, confirm the cell cycle stage of the population using flow cytometry analysis of DNA content (e.g., propidium iodide staining).
-
Time-Course Experiment: Once synchronized, initiate Imatinib treatment at different time points (e.g., every 4-6 hours) over a 24-hour period and assess cell viability at a fixed endpoint (e.g., 48 or 72 hours post-treatment initiation).
-
Issue 2: Inconsistent tumor growth inhibition in in vivo mouse models when testing different Imatinib administration times.
-
Possible Cause 1: Lack of proper animal habituation and entrainment to a strict light-dark cycle.
-
Troubleshooting Steps:
-
Acclimatization: House the animals in a controlled environment with a strict 12-hour light/12-hour dark cycle for at least two weeks before starting the experiment. This allows their circadian rhythms to entrain to the environment.
-
Minimize Disruptions: Avoid any unnecessary disturbances, especially during the dark phase. Use red light for any essential procedures during the dark phase, as it is less disruptive to the circadian rhythm of rodents.
-
-
Possible Cause 2: Inconsistent drug administration and tumor measurement timing.
-
Troubleshooting Steps:
-
Precise Dosing Times: Administer Imatinib at the exact same times each day corresponding to the desired circadian phases (e.g., early light phase vs. early dark phase).
-
Consistent Measurement Time: Perform all tumor volume measurements at the same time of day to minimize variability due to diurnal fluctuations in tumor size or measurement technique.
-
Experimental Protocols
In Vitro Assessment of Time-Dependent Imatinib Efficacy on CML Cells
Objective: To determine if the cytotoxic effect of Imatinib on a CML cell line (e.g., K562) varies depending on the time of drug administration in a synchronized cell population.
Methodology:
-
Cell Culture and Synchronization:
-
Culture K562 cells in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
Synchronize the cells at the G1/S boundary by serum starvation for 24 hours, followed by the addition of serum-rich media.
-
-
Timed Imatinib Treatment:
-
Following synchronization, seed the cells into 96-well plates.
-
At different time points post-synchronization (e.g., 0, 6, 12, 18 hours), add Imatinib at various concentrations (e.g., 0.1, 0.5, 1, 5, 10 µM). Include a vehicle control (e.g., sterile water or DMSO) for each time point.
-
-
Cell Viability Assay (MTT Assay):
-
After a fixed incubation period with Imatinib (e.g., 48 hours), add MTT solution to each well and incubate for 4 hours.
-
Add solubilization solution (e.g., DMSO) to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control for each time point.
-
In Vivo Evaluation of Imatinib Chronotherapy in a CML Mouse Model
Objective: To assess the impact of Imatinib administration time on tumor growth inhibition in a xenograft mouse model of CML.
Methodology:
-
Animal Model and Entrainment:
-
Use immunodeficient mice (e.g., NOD/SCID).
-
Acclimate the mice to a strict 12-hour light/12-hour dark cycle for at least two weeks.
-
-
Tumor Cell Implantation:
-
Subcutaneously inject a CML cell line (e.g., K562) into the flank of each mouse.
-
Monitor tumor growth until tumors reach a palpable size (e.g., 100-150 mm³).
-
-
Timed Imatinib Administration:
-
Randomize mice into two groups:
-
Group 1: Imatinib administration in the early light phase (e.g., 1 hour after lights on).
-
Group 2: Imatinib administration in the early dark phase (e.g., 1 hour after lights off).
-
-
Administer Imatinib daily by oral gavage at the specified times. A vehicle control group for each time point should also be included.
-
-
Endpoint Measurement:
-
Measure tumor volume with calipers every 2-3 days.
-
At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., immunohistochemistry for proliferation and apoptosis markers).
-
Data Presentation
Table 1: In Vitro Imatinib IC50 Values at Different Administration Times Post-Synchronization
| Time of Imatinib Addition (hours post-synchronization) | IC50 (µM) |
| 0 | Data to be filled from experiment |
| 6 | Data to be filled from experiment |
| 12 | Data to be filled from experiment |
| 18 | Data to be filled from experiment |
Table 2: In Vivo Tumor Growth Inhibition with Timed Imatinib Administration
| Treatment Group | Mean Tumor Volume at Day X (mm³) | Percent Tumor Growth Inhibition |
| Vehicle (Light Phase) | Data to be filled from experiment | N/A |
| Imatinib (Light Phase) | Data to be filled from experiment | Calculated |
| Vehicle (Dark Phase) | Data to be filled from experiment | N/A |
| Imatinib (Dark Phase) | Data to be filled from experiment | Calculated |
Visualizations
Caption: BCR-ABL signaling pathway and the inhibitory action of Imatinib.
Caption: General experimental workflow for investigating Imatinib chronotherapy.
References
- 1. Circadian Rhythm Dysregulation and Leukemia Development: The Role of Clock Genes as Promising Biomarkers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. enliventherapeutics.com [enliventherapeutics.com]
- 3. Exploiting the Circadian Clock for Improved Cancer Therapy: Perspective From a Cell Biologist - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Pharmacokinetics and pharmacodynamics of imatinib in a phase I trial with chronic myeloid leukemia patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Downregulation of circadian clock genes in chronic myeloid leukemia: Alternative methylation pattern of hPER3 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Circadian clock synchrony and chronotherapy opportunities in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Best Practices in Chronic Myeloid Leukemia Monitoring and Management - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting Imatinib Insensitivity in Cell Lines
This guide provides researchers, scientists, and drug development professionals with a structured approach to troubleshooting experiments where imatinib fails to elicit the expected response in a cell line. The information is presented in a question-and-answer format to directly address common issues.
Frequently Asked Questions (FAQs)
Q1: My cell line, which is supposed to be sensitive to imatinib, is not showing any response. What are the primary reasons this might be happening?
There are several potential reasons for a lack of imatinib response, which can be broadly categorized into three areas:
-
Problems with the Cell Line Itself: This includes misidentification, cross-contamination, or mycoplasma contamination.
-
Issues with the Experimental Setup: This can range from problems with the imatinib compound to incorrect experimental protocols.
-
Biological Resistance Mechanisms: The cell line may have developed or acquired resistance to imatinib through various molecular mechanisms.
Q2: How can I be sure that my cell line is authentic and free from contamination?
Cell line misidentification and contamination are significant issues in research.[1] It is crucial to perform regular cell line authentication.
-
Authentication: Methods like Short Tandem Repeat (STR) analysis, DNA profiling, karyotyping, and proteomic analysis can confirm the identity of your cell line.[1][2] Commercial services are available for this purpose.[3]
-
Mycoplasma Contamination: Mycoplasma can alter cellular responses to drugs. Regular testing using PCR-based kits or other detection methods is essential.[4][5]
Q3: What are the common molecular mechanisms of imatinib resistance?
Imatinib resistance can be broadly classified into BCR-ABL-dependent and BCR-ABL-independent mechanisms.[6]
-
BCR-ABL Dependent Mechanisms:
-
Point Mutations: Mutations in the ABL kinase domain can prevent imatinib from binding effectively.[7][8] The T315I mutation is a well-known example that confers resistance to imatinib.[9]
-
Gene Amplification: Increased expression of the BCR-ABL gene leads to higher levels of the target protein, requiring higher concentrations of imatinib for inhibition.[10][11]
-
-
BCR-ABL Independent Mechanisms:
-
Activation of Alternative Signaling Pathways: Cancer cells can bypass the BCR-ABL pathway by activating other pro-survival signals. Common examples include the SRC family kinases (LYN, HCK), PI3K/AKT/mTOR, and JAK/STAT pathways.[9][10][12]
-
Drug Efflux and Influx: Changes in the expression of drug transporter proteins can alter the intracellular concentration of imatinib.[13]
-
Increased Efflux: Overexpression of efflux pumps like P-glycoprotein (MDR1 or ABCB1) and Breast Cancer Resistance Protein (BCRP or ABCG2) can actively pump imatinib out of the cell.[10][14][15]
-
Decreased Influx: Reduced expression of the human organic cation transporter 1 (hOCT1) can limit the uptake of imatinib into the cell.[6][13]
-
-
Troubleshooting Guides
Guide 1: Initial Checks for Experimental Failure
If you observe a complete lack of response in a cell line expected to be sensitive, start with these fundamental checks.
Question: I'm not seeing any effect of imatinib, even at high concentrations. Where should I start troubleshooting?
Answer:
1. Verify Imatinib Compound Integrity:
- Source and Purity: Ensure you are using a high-purity, validated compound from a reputable supplier.
- Storage: Check that the imatinib stock solution has been stored correctly (typically at -20°C or -80°C in small aliquots to avoid freeze-thaw cycles).
- Solvent: Confirm that the solvent used (e.g., DMSO) is not affecting cell viability at the concentrations used in your experiment. Always include a vehicle-only control.
- Working Concentration: Double-check your calculations for the final concentration of imatinib in the cell culture medium. The IC50 for sensitive cell lines is typically in the range of 0.1 to 1 µM.[16]
2. Review Experimental Protocol:
- Cell Seeding Density: Ensure that the cell density is appropriate for the assay being performed. Overly confluent cells may show reduced sensitivity.
- Treatment Duration: The duration of imatinib treatment is critical. For proliferation assays, a 48-72 hour incubation is common.[17]
- Assay Validity: Confirm that the assay you are using to measure the effect of imatinib (e.g., MTT, CellTiter-Glo, apoptosis assay) is working correctly with appropriate positive and negative controls.
3. Basic Cell Line Health:
- Visual Inspection: Check the morphology of your cells under a microscope. Do they look healthy? Are there signs of contamination?
- Growth Rate: Ensure the cells are proliferating at their expected rate. A slow growth rate might indicate underlying issues with the cell culture.
Guide 2: Investigating Potential Biological Resistance
If your initial checks do not reveal any issues, the next step is to investigate potential biological mechanisms of resistance.
Question: My experimental setup seems correct, but the cells are still not responding. How can I determine if my cell line has developed resistance?
Answer:
The following table outlines key experiments to dissect the potential mechanisms of imatinib resistance.
| Potential Mechanism | Key Experiment | Expected Result if Mechanism is Present | Citation |
| BCR-ABL Kinase Domain Mutations | Sanger sequencing or Next-Generation Sequencing (NGS) of the ABL kinase domain. | Identification of known resistance-conferring mutations (e.g., T315I, P-loop mutations). | [7][8][18] |
| BCR-ABL Gene Amplification | Quantitative PCR (qPCR) or Fluorescence In Situ Hybridization (FISH). | Increased copy number of the BCR-ABL gene. | [10][11] |
| BCR-ABL Overexpression | Western Blot or quantitative Reverse Transcription PCR (qRT-PCR) for BCR-ABL protein or mRNA levels. | Higher levels of BCR-ABL protein or mRNA compared to sensitive parental cells. | [6][19] |
| Activation of Alternative Pathways | Western Blot for phosphorylated (active) forms of key signaling proteins (e.g., p-SRC, p-LYN, p-AKT, p-STAT5). | Increased phosphorylation of downstream effectors even in the presence of imatinib. | [10][12] |
| Increased Drug Efflux | Flow cytometry-based efflux assays using fluorescent substrates of ABC transporters (e.g., Rhodamine 123 for P-gp). Co-treatment with an efflux pump inhibitor (e.g., verapamil, elacridar). | Reduced intracellular fluorescence in resistant cells. Restoration of imatinib sensitivity with an efflux pump inhibitor. | [14][20] |
| Decreased Drug Influx | qRT-PCR for hOCT1 (SLC22A1) mRNA levels. Radiolabeled imatinib uptake assays. | Lower hOCT1 mRNA expression. Reduced uptake of radiolabeled imatinib. | [6][13] |
Experimental Protocols
Protocol 1: Western Blot for Phosphorylated Kinases
This protocol is to assess the activation state of signaling pathways.
-
Cell Lysis:
-
Seed and treat cells with imatinib for the desired time.
-
Wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Quantify protein concentration using a BCA assay.
-
-
SDS-PAGE and Transfer:
-
Load equal amounts of protein onto an SDS-PAGE gel.
-
Transfer proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour.
-
Incubate with primary antibodies against phosphorylated proteins (e.g., p-ABL, p-SRC, p-AKT) overnight at 4°C.
-
Wash and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection:
-
Detect signal using an enhanced chemiluminescence (ECL) substrate.
-
Strip and re-probe the membrane for total protein and a loading control (e.g., β-actin or GAPDH).
-
Protocol 2: Cell Viability (MTT) Assay
This protocol measures cell proliferation and viability.
-
Cell Seeding:
-
Seed cells in a 96-well plate at a predetermined optimal density.
-
Allow cells to adhere overnight.
-
-
Treatment:
-
Treat cells with a serial dilution of imatinib (and vehicle control).
-
Incubate for 48-72 hours.[17]
-
-
MTT Addition:
-
Add MTT reagent to each well and incubate for 2-4 hours at 37°C.
-
-
Solubilization and Reading:
-
Add solubilization solution (e.g., DMSO or a commercial buffer) to dissolve the formazan crystals.
-
Read the absorbance at the appropriate wavelength (e.g., 570 nm).
-
-
Data Analysis:
-
Calculate the percentage of viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
-
Visualizations
Signaling Pathways in Imatinib Resistance
Caption: Mechanisms of imatinib resistance in cancer cell lines.
Experimental Workflow for Troubleshooting
Caption: A logical workflow for troubleshooting imatinib insensitivity.
References
- 1. Authenticating Cell Lines: Preventing Misidentification and Cross-Contamination [cytion.com]
- 2. cellculturecompany.com [cellculturecompany.com]
- 3. Best Practices for Authentication of Cell Lines to Ensure Data Reproducibility and Integrity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. market.us [market.us]
- 6. Characterization of imatinib-resistant K562 cell line displaying resistance mechanisms | Cellular and Molecular Biology [cellmolbiol.org]
- 7. Mechanisms and implications of imatinib resistance mutations in BCR-ABL - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. Imatinib resistance: a review of alternative inhibitors in chronic myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 10. aacrjournals.org [aacrjournals.org]
- 11. Metabolic characteristics of imatinib resistance in chronic myeloid leukaemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Overcoming Resistance to Kinase Inhibitors: The Paradigm of Chronic Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Active transport of imatinib into and out of cells: implications for drug resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Combination of Elacridar with Imatinib Modulates Resistance Associated with Drug Efflux Transporters in Chronic Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 15. aacrjournals.org [aacrjournals.org]
- 16. selleckchem.com [selleckchem.com]
- 17. researchgate.net [researchgate.net]
- 18. ashpublications.org [ashpublications.org]
- 19. Mechanisms of cellular resistance to imatinib in human chronic myeloid leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. pubs.acs.org [pubs.acs.org]
Technical Support Center: Strategies for Reducing Imatinib Toxicity in Animal Models
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for mitigating Imatinib-induced toxicity in animal models.
Frequently Asked Questions (FAQs)
Q1: What are the primary off-target toxicities observed with Imatinib administration in animal models?
A1: The most significant off-target toxicities reported for Imatinib in animal models are cardiotoxicity, hepatotoxicity, and nephrotoxicity. Cardiotoxicity can manifest as left ventricular dysfunction and cardiomyocyte apoptosis.[1][2] Hepatotoxicity is often observed as elevated liver enzymes, and in some cases, can lead to irreversible liver damage.[3][4]
Q2: What are the leading strategies to mitigate Imatinib toxicity in preclinical studies?
A2: Key strategies include:
-
Nanoencapsulation: Formulating Imatinib into nanoparticles, such as poly(lactic-co-glycolic acid) (PLGA) or chitosan-based nanoparticles, can reduce off-target effects, particularly cardiotoxicity, by altering the drug's biodistribution and release profile.[5][6][7]
-
Co-administration with protective agents: Natural compounds with antioxidant properties, like grape seed proanthocyanidins (GSPs), have been shown to ameliorate Imatinib-induced liver damage.[1][2][8]
-
Dose optimization: Studies suggest that dose reduction strategies can maintain therapeutic efficacy while minimizing toxicity.
Q3: How does nanoencapsulation of Imatinib reduce its cardiotoxicity?
A3: Nanoencapsulation can reduce Imatinib-induced cardiotoxicity by providing a sustained release of the drug, which can lower the peak plasma concentration and reduce direct exposure of cardiomyocytes to high drug levels.[5][9] This altered pharmacokinetic profile helps to minimize the activation of downstream signaling pathways that lead to cellular stress and apoptosis in heart tissue.
Q4: Are there any known drug-drug interactions that can exacerbate Imatinib toxicity?
A4: Yes, co-administration of Imatinib with drugs that are metabolized by the same cytochrome P450 pathways, such as acetaminophen, can increase hepatotoxicity.[3][10] This is likely due to competition for metabolic enzymes, leading to altered drug clearance and accumulation.
Troubleshooting Guides
Issue 1: High variability in toxicity markers within the same experimental group.
-
Question: We are observing significant variations in serum ALT/AST levels and cardiac troponin levels in rats receiving the same dose of Imatinib. What could be the cause?
-
Answer:
-
Gavage Technique: Inconsistent oral gavage administration can lead to variability in drug absorption. Ensure all researchers are using a standardized technique and the gavage needle is correctly placed.
-
Animal Health: Underlying subclinical health issues in some animals can affect their susceptibility to drug toxicity. Closely monitor animal health and exclude any animals that show signs of illness before the study begins.
-
Diet and Environment: Variations in food and water consumption, as well as environmental stressors, can impact drug metabolism and toxicity. Ensure consistent housing conditions and ad libitum access to food and water.
-
Sample Collection and Processing: Inconsistencies in blood sample collection timing and processing can introduce variability. Standardize the time of day for sample collection and the protocol for serum separation and storage.
-
Issue 2: Difficulty in reproducing published nanoparticle formulation results.
-
Question: Our Imatinib-loaded PLGA nanoparticles have a larger particle size and lower encapsulation efficiency than reported in the literature. What can we do to optimize this?
-
Answer:
-
Homogenization Speed and Time: The speed and duration of homogenization during the emulsion step are critical for particle size. Ensure your homogenizer is calibrated and experiment with slight variations in speed and time to achieve the desired particle size.
-
Solvent Evaporation Rate: The rate of organic solvent evaporation affects nanoparticle formation and drug encapsulation. A slower, more controlled evaporation process, often achieved by stirring at a consistent speed for a longer duration, can improve nanoparticle characteristics.
-
Washing Steps: Inadequate washing of the nanoparticles can leave residual PVA and unencapsulated drug, affecting purity and encapsulation efficiency measurements. Ensure the nanoparticles are washed thoroughly as per the protocol.
-
Lyophilization: Improper lyophilization can lead to nanoparticle aggregation. Ensure the nanoparticles are fully frozen before starting the lyophilizer and that the process runs for a sufficient duration to remove all water.
-
Issue 3: Inconsistent results in TUNEL assay for detecting apoptosis in cardiac tissue.
-
Question: We are getting high background staining or no signal in our TUNEL assay on Imatinib-treated mouse heart sections. How can we troubleshoot this?
-
Answer:
-
Tissue Permeabilization: Inadequate permeabilization of the tissue with Proteinase K can prevent the TdT enzyme from accessing the DNA strand breaks, resulting in a weak or no signal. Conversely, over-digestion can lead to high background. Optimize the Proteinase K concentration and incubation time for your specific tissue.
-
Positive and Negative Controls: Always include positive (DNase I treated) and negative (no TdT enzyme) control slides to validate the assay. This will help you determine if the issue is with the reagents or the protocol.
-
Reagent Quality: Ensure that all reagents, especially the TdT enzyme and the labeling solution, are not expired and have been stored correctly.
-
Quenching of Endogenous Peroxidases: If using a HRP-DAB detection method, incomplete quenching of endogenous peroxidases in cardiac tissue can lead to high background staining. Ensure the hydrogen peroxide quenching step is performed correctly.
-
Quantitative Data Summary
Table 1: Effect of Nanoencapsulation on Imatinib-Induced Toxicity Markers in Wistar Rats [5]
| Parameter | Control | Free Imatinib (50 mg/kg) | Imatinib Nanoparticles (INPs) (50 mg/kg) |
| Biochemical Markers | |||
| Alanine Aminotransferase (ALT) (U/L) | 45.3 ± 2.1 | 78.6 ± 3.5 | 48.1 ± 2.4 |
| Aspartate Aminotransferase (AST) (U/L) | 135.2 ± 5.8 | 210.4 ± 8.2 | 140.5 ± 6.1 |
| Alkaline Phosphatase (ALP) (U/L) | 180.1 ± 7.5 | 295.7 ± 11.3 | 185.3 ± 8.0 |
| Hematological Parameters | |||
| White Blood Cells (x10³/µL) | 8.5 ± 0.4 | 5.2 ± 0.3 | 8.1 ± 0.5 |
| Red Blood Cells (x10⁶/µL) | 7.1 ± 0.3 | 4.9 ± 0.2 | 6.9 ± 0.4 |
| Hemoglobin (g/dL) | 14.2 ± 0.6 | 10.8 ± 0.5 | 13.9 ± 0.7 |
| Histopathology (Heart) | Normal architecture | Loss of normal architecture, cytoplasmic vacuolization | No significant cardiotoxic symptoms |
*p < 0.05 compared to control. Data are presented as mean ± SD.
Table 2: Protective Effect of Grape Seed Proanthocyanidins (GSPE) on Imatinib-Induced Hepatotoxicity in Male Albino Rats [1][8]
| Parameter | Control | GSPE (50 mg/kg) | Imatinib (1 mg/kg) | Imatinib + GSPE |
| Serum Liver Enzymes | ||||
| ALT (U/L) | 35.6 ± 2.1 | 34.8 ± 1.9 | 68.4 ± 3.2 | 40.2 ± 2.5# |
| AST (U/L) | 85.1 ± 4.3 | 84.2 ± 3.9 | 155.7 ± 7.1 | 95.3 ± 4.8# |
| ALP (U/L) | 110.4 ± 5.5 | 108.9 ± 5.1 | 225.3 ± 10.2 | 120.1 ± 6.0# |
| Liver Antioxidant Status | ||||
| Superoxide Dismutase (SOD) (U/mg protein) | 12.8 ± 0.6 | 13.1 ± 0.7 | 7.2 ± 0.4 | 11.9 ± 0.5# |
| Catalase (CAT) (U/mg protein) | 45.2 ± 2.2 | 46.1 ± 2.4 | 28.9 ± 1.5 | 42.8 ± 2.1# |
| Reduced Glutathione (GSH) (µmol/g tissue) | 5.8 ± 0.3 | 6.0 ± 0.3 | 3.1 ± 0.2 | 5.5 ± 0.3# |
*p < 0.05 compared to control. #p < 0.05 compared to Imatinib group. Data are presented as mean ± SD.
Detailed Experimental Protocols
Protocol 1: Formulation of Imatinib-Loaded PLGA Nanoparticles
This protocol is adapted from the emulsion-solvent evaporation method.
Materials:
-
Imatinib mesylate
-
Poly(lactic-co-glycolic acid) (PLGA)
-
Dichloromethane (DCM) / Acetone mixture (2:1 v/v)
-
Polyvinyl alcohol (PVA) solution (0.5% w/v)
-
Ultrasonic probe
-
Magnetic stirrer
-
High-speed centrifuge
-
Lyophilizer
Procedure:
-
Organic Phase Preparation: Dissolve 450 mg of PLGA and 45 mg of Imatinib in 15 ml of DCM/acetone (2:1 v/v). This is your internal phase.[8]
-
Emulsification: Slowly add the organic phase to 45 ml of 0.5% PVA solution while sonicating at 30% amplitude for 5 minutes. This will form an oil-in-water emulsion.[8]
-
Solvent Evaporation: Place the emulsion on a magnetic stirrer and stir for 3 hours to allow the organic solvent to evaporate, which leads to the formation of solid nanoparticles.[8]
-
Nanoparticle Collection and Washing: a. Centrifuge the nanoparticle suspension at 20,000 rpm for 25 minutes. b. Discard the supernatant and resuspend the nanoparticle pellet in deionized water. c. Repeat the centrifugation and washing step two more times to remove excess PVA and unencapsulated drug.[8]
-
Lyophilization: Freeze the final nanoparticle pellet and lyophilize for 48 hours at -50°C to obtain a dry powder.[8]
-
Characterization: Characterize the nanoparticles for particle size, zeta potential, encapsulation efficiency, and drug release profile.
Protocol 2: In Vivo Assessment of Imatinib-Induced Cardiotoxicity
Animal Model: Male Wistar rats (180-220 g)
Groups (n=6-8 per group):
-
Control: Vehicle (e.g., saline)
-
Imatinib: Imatinib administered orally (e.g., 50 mg/kg/day)
-
Test Group: Imatinib co-administered with a protective agent or Imatinib nanoparticle formulation.
Procedure:
-
Acclimatization: Acclimatize animals for at least one week before the start of the experiment.
-
Dosing: Administer the respective treatments daily for a specified period (e.g., 28 days).
-
Monitoring: Monitor body weight, food and water intake, and clinical signs of toxicity daily.
-
Sample Collection (at the end of the study): a. Collect blood via cardiac puncture under anesthesia for serum biochemical analysis (e.g., ALT, AST, cardiac troponins). b. Euthanize the animals and perfuse the hearts with saline. c. Harvest the hearts, weigh them, and fix a portion in 10% neutral buffered formalin for histopathology and TUNEL assay. d. Snap-freeze another portion of the heart tissue in liquid nitrogen for Western blot or PCR analysis.
-
Analysis: a. Perform serum biochemical analysis. b. Process the fixed tissues for histopathological examination (H&E staining). c. Conduct TUNEL assay on heart sections to assess apoptosis. d. Perform Western blot on frozen tissue to analyze protein expression (e.g., ER stress markers GRP78, CHOP).
Protocol 3: TUNEL Assay for Apoptosis in Heart Tissue Sections
This is a general protocol; optimization may be required.
Materials:
-
Paraffin-embedded heart tissue sections (5 µm)
-
Xylene and graded ethanol series
-
Proteinase K solution
-
TUNEL assay kit (e.g., HRP-DAB based)
-
3% Hydrogen Peroxide in methanol
-
Counterstain (e.g., Methyl Green)
-
Microscope
Procedure:
-
Deparaffinization and Rehydration: a. Immerse slides in xylene (2 x 5 min). b. Rehydrate through a graded ethanol series: 100% (2 x 5 min), 90% (3 min), 80% (3 min), 70% (3 min). c. Rinse with 1X TBS for 5 minutes.
-
Permeabilization: a. Cover the tissue section with Proteinase K solution. b. Incubate for 20 minutes at room temperature. c. Rinse with 1X TBS for 5 minutes.
-
Inactivation of Endogenous Peroxidases: a. Cover the tissue with 3% H₂O₂ in methanol. b. Incubate for 5 minutes at room temperature. c. Rinse with 1X TBS for 5 minutes.
-
Equilibration: a. Cover the tissue with Equilibration Buffer from the kit. b. Incubate for 30 minutes at room temperature.
-
TdT Labeling: a. Prepare the TdT Labeling Reaction Mix according to the kit instructions. b. Apply the mix to the tissue and incubate in a humidified chamber for 60 minutes at 37°C.
-
Detection: a. Follow the kit instructions for blocking, adding the conjugate (e.g., anti-digoxigenin-HRP), and developing with DAB substrate.
-
Counterstaining: a. Counterstain with Methyl Green for 1-3 minutes. b. Dehydrate through graded ethanol and clear in xylene.
-
Mounting and Analysis: Mount the coverslip and visualize under a light microscope. TUNEL-positive nuclei will appear brown.
Protocol 4: Western Blot for ER Stress Markers (GRP78 and CHOP)
Materials:
-
Frozen heart tissue
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
Nitrocellulose or PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-GRP78, anti-CHOP, anti-β-actin)
-
HRP-conjugated secondary antibody
-
ECL substrate
Procedure:
-
Protein Extraction: a. Homogenize frozen heart tissue in lysis buffer on ice. b. Centrifuge at 14,000 rpm for 15 minutes at 4°C. c. Collect the supernatant containing the protein lysate.
-
Protein Quantification: Determine the protein concentration using a BCA assay.
-
SDS-PAGE: a. Mix 20-30 µg of protein with Laemmli sample buffer and heat at 95°C for 5 minutes. b. Load samples onto an SDS-PAGE gel and run until the dye front reaches the bottom.
-
Electrotransfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against GRP78 and CHOP (and β-actin as a loading control) overnight at 4°C, diluted in blocking buffer as per the manufacturer's recommendation.
-
Washing: Wash the membrane three times with TBST for 5-10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Apply ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Densitometry: Quantify the band intensities and normalize to the loading control (β-actin).
Visualizations: Signaling Pathways and Experimental Workflows
Caption: Signaling pathway of Imatinib-induced cardiotoxicity.
Caption: Workflow for in vivo Imatinib toxicity studies.
Caption: Rationale for using nanoformulations to reduce Imatinib toxicity.
References
- 1. journalarrb.com [journalarrb.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Quantitative assessment of cardiac myocyte apoptosis in tissue sections using the fluorescence-based tunel technique enhanced with counterstains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. journals.indexcopernicus.com [journals.indexcopernicus.com]
- 8. Design, Synthesis and Cytotoxicity Evaluation of Structural Analogues of Imatinib, Journal of Drug Design and Medicinal Chemistry, Science Publishing Group [sciencepublishinggroup.com]
- 9. Click-iT TUNEL Alexa Fluor Imaging Assay Protocol | Thermo Fisher Scientific - HK [thermofisher.com]
- 10. researchgate.net [researchgate.net]
Validation & Comparative
A Head-to-Head Battle in the Petri Dish: Imatinib vs. Dasatinib In Vitro
In the realm of targeted cancer therapy, particularly for chronic myeloid leukemia (CML), Imatinib and Dasatinib stand out as pivotal tyrosine kinase inhibitors (TKIs). While both drugs target the BCR-ABL fusion protein, the hallmark of CML, their in vitro characteristics reveal significant differences in potency, kinase selectivity, and cellular effects. This guide provides a comparative analysis of Imatinib and Dasatinib based on experimental data, offering researchers and drug development professionals a comprehensive overview of their in vitro performance.
Potency and Kinase Inhibition: A Tale of Two Affinities
Dasatinib consistently demonstrates a markedly higher potency against the BCR-ABL kinase compared to Imatinib in in vitro assays. This difference is often quantified by the half-maximal inhibitory concentration (IC50), with Dasatinib exhibiting IC50 values in the sub-nanomolar to low nanomolar range, while Imatinib's IC50 is typically in the sub-micromolar range.[1] In fact, various studies have reported Dasatinib to be approximately 300 to 325 times more potent than Imatinib in inhibiting the ABL kinase in vitro.[2][3][4]
This enhanced potency is attributed to Dasatinib's ability to bind to both the active and inactive conformations of the ABL kinase domain, whereas Imatinib primarily recognizes the inactive conformation.[5][6] This broader binding capability allows Dasatinib to effectively inhibit a wider range of BCR-ABL mutations that confer resistance to Imatinib.[3]
Beyond BCR-ABL, the two drugs exhibit distinct kinase inhibition profiles. Imatinib is relatively selective for ABL, c-KIT, and platelet-derived growth factor receptor (PDGFR).[7] In contrast, Dasatinib is a multi-kinase inhibitor with a broader spectrum of targets, including the SRC family kinases (SFKs), c-KIT, and ephrin receptors.[7][8] This broader activity can lead to different downstream signaling effects and potential off-target activities.
Comparative Kinase Inhibition Profile
| Target Kinase | Dasatinib IC50 (nM) | Imatinib IC50 (nM) | Reference |
| BCR-ABL | <1 | ~300 | [2][3] |
| LYN (SRC Family) | ~20 | >10,000 | [1] |
| c-KIT | Potent Inhibition | Potent Inhibition | [7] |
| PDGFR | Potent Inhibition | Potent Inhibition | [7] |
Cellular Effects: Proliferation and Apoptosis
The differential potency and kinase selectivity of Imatinib and Dasatinib translate into distinct effects on cancer cell proliferation and survival in vitro. Both drugs inhibit the proliferation of BCR-ABL-positive cells and induce apoptosis, but Dasatinib typically achieves these effects at much lower concentrations.[5][9]
For instance, in studies using Ba/F3 cells engineered to express various KIT mutations, Dasatinib effectively inhibited cell proliferation and induced apoptosis at nanomolar concentrations, while Imatinib showed little to no antiproliferative effects at doses up to 10,000 nmol/L.[10] This suggests that Dasatinib's broader kinase inhibition profile may contribute to its potent anti-proliferative and pro-apoptotic activity.
Signaling Pathways: Divergent Routes of Inhibition
Both Imatinib and Dasatinib function by blocking the ATP-binding site of the BCR-ABL kinase, thereby inhibiting its activity and disrupting downstream signaling pathways crucial for leukemic cell proliferation and survival.[11] These pathways include the RAS/MAPK, PI3K/AKT, and STAT signaling cascades.[5][11]
However, due to its potent inhibition of SRC family kinases, Dasatinib can also modulate signaling pathways that are less affected by Imatinib. This dual ABL/SRC inhibition is a key differentiator in its mechanism of action.
References
- 1. Real-Time Analysis of Imatinib- and Dasatinib-Induced Effects on Chronic Myelogenous Leukemia Cell Interaction with Fibronectin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ashpublications.org [ashpublications.org]
- 3. Comparison of imatinib mesylate, dasatinib (BMS-354825), and nilotinib (AMN107) in an N-ethyl-N-nitrosourea (ENU)–based mutagenesis screen: high efficacy of drug combinations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Dasatinib in chronic myeloid leukemia: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. ashpublications.org [ashpublications.org]
- 8. ashpublications.org [ashpublications.org]
- 9. Examining the Effects of Dasatinib, Sorafenib, and Nilotinib on Vascular Smooth Muscle Cells: Insights into Proliferation, Migration, and Gene Expression Dynamics [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Validating Imatinib Efficacy: A Comparative Guide to Secondary Assays
For researchers, scientists, and drug development professionals, confirming the on-target efficacy of therapeutic compounds is a critical step. This guide provides a comparative overview of validating the efficacy of Imatinib, a tyrosine kinase inhibitor, by complementing a primary cell viability assay with a secondary, mechanism-based biochemical assay.
Imatinib is a well-established therapeutic agent for cancers characterized by the Bcr-Abl fusion protein, such as Chronic Myeloid Leukemia (CML).[1][2] Its primary mechanism of action is the inhibition of the Bcr-Abl tyrosine kinase, which blocks downstream signaling pathways responsible for cell proliferation and survival.[1][2] While a primary assay, such as a cell viability assay, can demonstrate the cytotoxic effect of Imatinib on cancer cells, a secondary assay is crucial to confirm that this effect is due to the intended inhibition of its molecular target.
This guide compares the data obtained from a primary cell viability assay with that from a secondary in vitro kinase assay, providing detailed protocols for both, as well as for a Western blot analysis of a key downstream substrate.
Data Presentation: Comparing Imatinib Efficacy Across Assays
The efficacy of a compound can vary significantly depending on the assay used. A biochemical assay directly measures the interaction of the drug with its purified target, while a cell-based assay reflects the compound's activity in a more complex biological system, including factors like cell permeability and off-target effects. The following table summarizes the half-maximal inhibitory concentration (IC50) values for Imatinib in different experimental setups.
| Assay Type | Description | Cell Line / System | Target | IC50 of Imatinib | Reference |
| Primary Assay | Cell Proliferation (XTT) | K562 (CML) | Overall Cell Viability | 267 nM | [2] |
| Secondary Assay | In Vitro Kinase Assay | Cell-free | Bcr-Abl Kinase Activity | 150 nM | [1] |
| Secondary Assay | Phospho-CrkL Inhibition | CML Patient Samples | CrkL Phosphorylation | 0.375 - 1.8 µM | [3] |
Note: The IC50 for p-CrkL inhibition shows a range, reflecting the variability in intrinsic sensitivity to Imatinib among patients.
The data illustrates that while the IC50 values are in a similar nanomolar range, the direct inhibition of the Bcr-Abl kinase in a cell-free system is more potent than the resulting effect on cell proliferation. This difference can be attributed to the cellular factors that influence drug efficacy. The inhibition of the downstream target, CrkL phosphorylation, also shows a range that can provide insights into patient-specific responses.
Mandatory Visualization
References
A Head-to-Head Battle: Imatinib vs. Nilotinib for BCR-Abl Inhibition
A Comprehensive Guide for Researchers and Drug Development Professionals
In the landscape of targeted cancer therapy, the development of tyrosine kinase inhibitors (TKIs) against the BCR-Abl fusion protein has revolutionized the treatment of Chronic Myeloid Leukemia (CML). Imatinib, the first-generation TKI, set a new standard of care. However, the emergence of resistance and intolerance paved the way for second-generation inhibitors like Nilotinib. This guide provides an in-depth, objective comparison of Imatinib and Nilotinib, focusing on their performance in BCR-Abl inhibition, supported by experimental data and detailed methodologies.
Data Presentation: Quantitative Comparison of Inhibitory Potency
The in vitro efficacy of Imatinib and Nilotinib is commonly assessed by determining their half-maximal inhibitory concentration (IC50) against the wild-type and various mutant forms of the BCR-Abl kinase. The following table summarizes the IC50 values from multiple studies, providing a quantitative comparison of their potency. Nilotinib generally exhibits greater potency against the wild-type BCR-Abl and a broader range of clinically relevant mutants compared to Imatinib.
| BCR-Abl Variant | Imatinib IC50 (nM) | Nilotinib IC50 (nM) | Fold Difference (Imatinib/Nilotinib) |
| Wild-Type | 100 - 600 | 5 - 30 | ~20-30 |
| P-loop Mutants | |||
| G250E | 1500 - 3000 | 20 - 70 | ~75-43 |
| Q252H | 2000 - 4000 | 30 - 100 | ~67-40 |
| Y253F/H | 2500 - 5000 | 100 - 450 | ~25-11 |
| E255K/V | 5000 - 10000+ | 150 - 500 | ~33-20 |
| Gatekeeper Mutant | |||
| T315I | >10000 | >10000 | - |
| Other Mutants | |||
| M351T | 300 - 800 | 15 - 50 | ~20-16 |
| F359V | 1000 - 2500 | 100 - 300 | ~10-8 |
Note: IC50 values can vary between different experimental setups and cell lines. The data presented is a consolidated range from multiple peer-reviewed studies for comparative purposes.
Experimental Protocols
To ensure a comprehensive understanding of the data presented, detailed methodologies for key experiments are provided below.
In Vitro BCR-Abl Kinase Inhibition Assay (ELISA-based)
This assay quantifies the direct inhibitory effect of the compounds on the enzymatic activity of the BCR-Abl kinase.
Materials:
-
Recombinant human Abl kinase domain
-
Biotinylated peptide substrate (e.g., a peptide containing the Abl recognition sequence)
-
ATP
-
Imatinib and Nilotinib stock solutions
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
-
Streptavidin-coated 96-well plates
-
Anti-phosphotyrosine antibody conjugated to horseradish peroxidase (HRP)
-
TMB substrate
-
Stop solution (e.g., 1 M H2SO4)
-
Plate reader
Procedure:
-
Plate Preparation: Wash streptavidin-coated plates with assay buffer. Add the biotinylated peptide substrate to each well and incubate to allow for binding. Wash away unbound substrate.
-
Kinase Reaction: In a separate plate, prepare the kinase reaction mixture containing the recombinant Abl kinase domain and varying concentrations of Imatinib or Nilotinib.
-
Initiation of Reaction: Add ATP to the kinase reaction mixture to initiate phosphorylation.
-
Transfer to Substrate Plate: Transfer the kinase reaction mixture to the substrate-coated plate and incubate to allow for phosphorylation of the immobilized peptide.
-
Detection: Wash the plate to remove the kinase and inhibitors. Add the anti-phosphotyrosine-HRP antibody and incubate.
-
Signal Development: After washing away the unbound antibody, add the TMB substrate. The HRP enzyme will catalyze a color change.
-
Data Acquisition: Stop the reaction with the stop solution and measure the absorbance at 450 nm using a plate reader.
-
Data Analysis: Plot the absorbance against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Cell Viability Assay (MTT Assay)
This assay measures the effect of the inhibitors on the proliferation and viability of BCR-Abl-positive cancer cells.
Materials:
-
BCR-Abl positive cell line (e.g., K562)
-
RPMI-1640 medium supplemented with fetal bovine serum (FBS) and antibiotics
-
Imatinib and Nilotinib stock solutions
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
96-well plates
-
Incubator (37°C, 5% CO2)
-
Plate reader
Procedure:
-
Cell Seeding: Seed K562 cells into a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to attach overnight.
-
Drug Treatment: Treat the cells with a serial dilution of Imatinib or Nilotinib and incubate for a specified period (e.g., 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 3-4 hours. Live cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add the solubilization buffer to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells. Plot the viability against the inhibitor concentration and determine the IC50 value.
Mandatory Visualization
BCR-Abl Signaling Pathway
The following diagram illustrates the key downstream signaling pathways activated by the constitutively active BCR-Abl kinase. Imatinib and Nilotinib inhibit the initial phosphorylation event, thereby blocking these downstream signals that drive cell proliferation and survival.
Caption: BCR-Abl downstream signaling pathways and points of inhibition by Imatinib and Nilotinib.
Experimental Workflow for TKI Comparison
The following diagram outlines a logical workflow for the preclinical comparison of Imatinib and Nilotinib.
Caption: A generalized experimental workflow for comparing the efficacy of Imatinib and Nilotinib.
Cross-Validation of Imatinib Efficacy: A Comparative Guide to siRNA Knockdown
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Imatinib, a well-established tyrosine kinase inhibitor, with small interfering RNA (siRNA) knockdown for target validation. By presenting experimental data, detailed protocols, and clear visual representations of signaling pathways, this document aims to equip researchers with the necessary information to effectively cross-validate their findings and understand the nuances of each approach.
Introduction to Imatinib and siRNA Knockdown
Imatinib is a cornerstone in targeted cancer therapy, primarily known for its inhibition of the BCR-ABL fusion protein in Chronic Myeloid Leukemia (CML).[1][2] Its mechanism of action involves competitively binding to the ATP-binding site of tyrosine kinases like BCR-ABL, c-KIT, and Platelet-Derived Growth Factor Receptor (PDGFR), thereby preventing the phosphorylation of their downstream targets and inhibiting cancer cell proliferation.[1][3][4]
On the other hand, siRNA knockdown is a powerful research tool for reverse genetics, allowing for the specific silencing of a gene of interest.[5] This technology utilizes short, double-stranded RNA molecules to trigger the degradation of a target messenger RNA (mRNA), leading to a significant reduction in the corresponding protein's expression.[5][6] This makes it an excellent method for validating the on-target effects of a drug like Imatinib and investigating potential off-target effects or resistance mechanisms.[7][8][9]
Comparative Data Summary
The following tables summarize the key quantitative parameters when comparing Imatinib treatment with siRNA-mediated knockdown of its primary target, BCR-ABL.
| Parameter | Imatinib | siRNA (BCR-ABL) | References |
| Mechanism of Action | Inhibition of Tyrosine Kinase Activity | Post-transcriptional Gene Silencing | [1][5] |
| Typical Concentration/Dose | 1-10 µM (in vitro) | 10-100 nM (in vitro) | [10][11] |
| Time to Effect (Protein Level) | Hours to Days | 24-72 hours | [11][12] |
| Specificity | Targets multiple kinases (BCR-ABL, c-KIT, PDGFR) | Highly specific to the target mRNA sequence | [3][6] |
| Potential for Off-Target Effects | Yes, due to kinase promiscuity | Yes, can be minimized with careful design | [3][13] |
| Duration of Effect | Dependent on drug half-life and clearance | Transient (typically 3-7 days) | [4] |
| Endpoint | Imatinib | siRNA (BCR-ABL) | References |
| Target Protein Level | No change in total protein, but phosphorylation is inhibited | Significant reduction in total protein expression (>80%) | [2][5] |
| Cell Viability (e.g., K562 cells) | Dose-dependent decrease (IC50 ~0.3-0.5 µM) | Significant decrease in cell proliferation | [7][10] |
| Downstream Signaling | Inhibition of pathways like Ras/MAPK, PI3K/Akt, and STAT | Inhibition of the same pathways due to lack of initiating kinase | [4][14] |
Experimental Protocols
Here, we provide detailed methodologies for key experiments used in the cross-validation of Imatinib and siRNA knockdown.
Cell Culture and Treatment
-
Cell Line: K562 (human CML cell line, positive for BCR-ABL).
-
Culture Medium: RPMI-1640 supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Imatinib Treatment: Prepare a stock solution of Imatinib mesylate in DMSO. Treat cells with varying concentrations (e.g., 0.1, 0.5, 1, 5, 10 µM) for 24, 48, and 72 hours.[10] A vehicle control (DMSO) should be included.
-
siRNA Transfection:
-
Seed K562 cells in 6-well plates to reach 30-50% confluency on the day of transfection.
-
Use a validated siRNA targeting the BCR-ABL junction sequence. A non-targeting (scrambled) siRNA should be used as a negative control.[15]
-
Prepare siRNA-lipid complexes using a suitable transfection reagent (e.g., Lipofectamine™ RNAiMAX) according to the manufacturer's protocol.[11]
-
Western Blotting for Protein Expression and Phosphorylation
-
Objective: To quantify the total protein levels of BCR-ABL and the phosphorylation status of downstream targets.
-
Procedure:
-
Lyse the treated and control cells with RIPA buffer containing protease and phosphatase inhibitors.[17]
-
Determine protein concentration using a BCA assay.[17]
-
Separate 20-30 µg of protein per lane on an SDS-PAGE gel and transfer to a PVDF membrane.[18]
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane overnight at 4°C with primary antibodies against BCR-ABL, phospho-Crkl, total Crkl, and a loading control (e.g., GAPDH or β-actin).
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.[18]
-
Visualize the protein bands using an ECL detection system.[18] Densitometry analysis can be performed to quantify the protein levels.
-
Cell Viability Assay (MTT Assay)
-
Objective: To assess the effect of Imatinib and siRNA knockdown on cell proliferation and viability.
-
Procedure:
-
Seed cells in a 96-well plate and treat with Imatinib or transfect with siRNA as described above.[10]
-
At the desired time points, add MTT reagent (0.5 mg/mL) to each well and incubate for 3-4 hours at 37°C.[19]
-
Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.[19]
-
Measure the absorbance at 570 nm using a microplate reader.[10] Cell viability is expressed as a percentage relative to the untreated or scrambled siRNA control.
-
Visualizing the Mechanisms
The following diagrams, generated using the Graphviz DOT language, illustrate the signaling pathways and experimental workflows.
Caption: Imatinib inhibits BCR-ABL and other tyrosine kinases.
Caption: Experimental workflow for siRNA-mediated knockdown.
Caption: Logic of cross-validation using Imatinib and siRNA.
Conclusion
References
- 1. droracle.ai [droracle.ai]
- 2. researchgate.net [researchgate.net]
- 3. ClinPGx [clinpgx.org]
- 4. go.drugbank.com [go.drugbank.com]
- 5. siRNA knockdown validation 101: Incorporating negative controls in antibody research - PMC [pmc.ncbi.nlm.nih.gov]
- 6. How to design effective siRNA for gene knockdown experiments? [synapse.patsnap.com]
- 7. Identifying and Validating a Combined mRNA and MicroRNA Signature in Response to Imatinib Treatment in a Chronic Myeloid Leukemia Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Impact of non-coding RNAs on resistance to imatinib in chronic myelogenous leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The Effects of Imatinib Mesylate on Cellular Viability, Platelet Derived Growth Factor and Stem Cell Factor in Mouse Testicular Normal Leydig Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Targeting focal adhesion kinase inhibits cell migration and non-angiogenic vascularization in malignant breast cancer | springermedizin.de [springermedizin.de]
- 12. researchgate.net [researchgate.net]
- 13. youtube.com [youtube.com]
- 14. researchgate.net [researchgate.net]
- 15. Top 4 ways to make your siRNA experiment a success [horizondiscovery.com]
- 16. siRNA Screening Validate Thousands of Targets in a Single Week | Thermo Fisher Scientific - JP [thermofisher.com]
- 17. mdpi.com [mdpi.com]
- 18. dovepress.com [dovepress.com]
- 19. Imatinib‑ and ponatinib‑mediated cardiotoxicity in zebrafish embryos and H9c2 cardiomyoblasts - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Imatinib and Its Analogs in Targeting the BCR-ABL Fusion Protein
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Imatinib, the first-generation tyrosine kinase inhibitor (TKI), and its subsequent, more potent analogs. This document is intended to serve as a valuable resource for researchers and drug development professionals, offering a detailed examination of the performance, mechanism of action, and relevant experimental data for these critical anti-cancer agents.
Introduction
Imatinib revolutionized the treatment of Chronic Myeloid Leukemia (CML) and Philadelphia chromosome-positive Acute Lymphoblastic Leukemia (Ph+ ALL) by specifically targeting the constitutively active BCR-ABL tyrosine kinase, the product of the t(9;22) chromosomal translocation. While highly effective, the emergence of resistance, primarily through mutations in the ABL kinase domain, spurred the development of second and third-generation TKIs. These analogs, including Nilotinib, Dasatinib, Bosutinib, and Ponatinib, offer increased potency and efficacy against a broader range of BCR-ABL mutations. This guide presents a comparative study of these analogs, supported by clinical and preclinical data, to aid in the understanding and strategic application of these targeted therapies.
Mechanism of Action: Targeting the BCR-ABL Signaling Cascade
The BCR-ABL fusion protein is a constitutively active tyrosine kinase that drives the proliferation and survival of leukemia cells through the activation of multiple downstream signaling pathways. Imatinib and its analogs function by competitively inhibiting the ATP binding site of the ABL kinase domain, thereby blocking the phosphorylation of its substrates and inhibiting downstream signaling.
Second and third-generation TKIs exhibit different binding conformations and potencies, allowing them to overcome many of the resistance mutations that affect Imatinib binding. For instance, Dasatinib can bind to both the active and inactive conformations of the ABL kinase, while Ponatinib is a pan-BCR-ABL inhibitor, effective against the gatekeeper T315I mutation which confers resistance to most other TKIs.
Below is a diagram illustrating the BCR-ABL signaling pathway and the point of inhibition by these TKIs.
BCR-ABL Signaling Pathway and TKI Inhibition
Performance Comparison: Clinical Efficacy
The following tables summarize the clinical efficacy of Imatinib analogs in comparison to Imatinib in newly diagnosed CML and Ph+ ALL patients. The data is derived from pivotal clinical trials.
Table 1: Efficacy in Newly Diagnosed Chronic Phase CML (12-Month Data)
| Drug | Clinical Trial | Major Molecular Response (MMR) Rate | Complete Cytogenetic Response (CCyR) Rate |
| Imatinib | ENESTnd | 22% | 65% |
| Nilotinib | ENESTnd | 44% | 80% |
| Imatinib | DASISION[1] | 28% | 72% |
| Dasatinib | DASISION[1] | 46% | 83% |
| Imatinib | BFORE[2] | 36.9% | 66.4% |
| Bosutinib | BFORE[2] | 47.2% | 77.2% |
Table 2: Long-Term Efficacy in Newly Diagnosed Chronic Phase CML (5-Year Data)
| Drug | Clinical Trial | Major Molecular Response (MMR) Rate | Overall Survival (OS) Rate |
| Imatinib | DASISION[3] | 64% | 90% |
| Dasatinib | DASISION[3] | 76% | 91% |
Table 3: Efficacy in Newly Diagnosed Philadelphia Chromosome-Positive ALL
| Drug | Clinical Trial | Minimal Residual Disease (MRD)-Negative Complete Remission (CR) Rate (End of Induction) |
| Imatinib | PhALLCON[4] | 16.7% |
| Ponatinib | PhALLCON[4] | 34.4% |
Performance Comparison: In Vitro Potency
The following table presents the half-maximal inhibitory concentration (IC50) values of Imatinib and its analogs against wild-type BCR-ABL and the T315I mutant, which is notoriously resistant to first and second-generation TKIs.
Table 4: IC50 Values Against BCR-ABL Kinase
| Compound | Wild-Type BCR-ABL IC50 (nM) | T315I Mutant BCR-ABL IC50 (nM) |
| Imatinib | ~25-100 | >10,000 |
| Nilotinib | ~20-30 | >3,000 |
| Dasatinib | ~0.6-1.0 | >500 |
| Bosutinib | ~1.2 | >2,000 |
| Ponatinib | ~0.37 | ~2.0 |
Experimental Protocols
Detailed methodologies for the key experiments cited in the evaluation of these TKIs are provided below.
Quantification of BCR-ABL1 Transcripts by Real-Time Quantitative PCR (RQ-PCR)
This method is used to determine the level of BCR-ABL1 fusion transcripts, a key measure of molecular response (e.g., MMR).
1. RNA Extraction:
-
Total RNA is extracted from peripheral blood or bone marrow samples using a commercially available kit (e.g., QIAamp RNA Blood Mini Kit).
-
The quantity and quality of the extracted RNA are assessed using spectrophotometry (e.g., NanoDrop) and agarose gel electrophoresis.
2. Reverse Transcription:
-
First-strand complementary DNA (cDNA) is synthesized from the total RNA using a reverse transcriptase enzyme (e.g., SuperScript III) and random primers or oligo(dT) primers.
3. Real-Time Quantitative PCR:
-
The qPCR reaction is set up using a master mix containing a DNA polymerase (e.g., TaqMan Universal PCR Master Mix), forward and reverse primers specific for the BCR-ABL1 fusion transcript, and a fluorescently labeled probe.
-
A control gene (e.g., ABL1 or GUSB) is amplified in parallel for normalization.
-
The reaction is performed in a real-time PCR instrument (e.g., Applied Biosystems 7500).
-
Cycling Conditions (Example):
-
Initial denaturation: 95°C for 10 minutes.
-
40-45 cycles of:
-
Denaturation: 95°C for 15 seconds.
-
Annealing/Extension: 60°C for 1 minute.
-
-
4. Data Analysis:
-
The cycle threshold (Ct) values are determined for both the BCR-ABL1 transcript and the control gene.
-
The relative expression of BCR-ABL1 is calculated using the ΔΔCt method, normalized to the control gene and a reference sample.
-
Results are often expressed on the International Scale (IS) to standardize reporting across different laboratories.
Detection of the Philadelphia Chromosome by Fluorescence In Situ Hybridization (FISH)
FISH is a cytogenetic technique used to visualize the t(9;22) translocation and quantify the percentage of Ph-positive cells, which is crucial for determining cytogenetic response (e.g., CCyR).
1. Sample Preparation:
-
Bone marrow aspirates or peripheral blood samples are cultured to obtain metaphase chromosome spreads.
-
Alternatively, interphase FISH can be performed on uncultured cells.
-
Cells are harvested, treated with a hypotonic solution, and fixed with a methanol/acetic acid fixative.
2. Probe Hybridization:
-
Commercially available dual-color, dual-fusion FISH probes for BCR and ABL1 are used. These probes are labeled with different fluorophores.
-
The chromosomal DNA on the slide and the DNA probe are denatured at a high temperature (e.g., 75°C for 5 minutes).
-
The probe is applied to the slide, and hybridization is allowed to occur overnight in a humidified chamber at 37°C.
3. Post-Hybridization Washes:
-
The slides are washed in a series of stringent buffers to remove non-specifically bound probes.
4. Counterstaining and Visualization:
-
The chromosomes are counterstained with a DNA-specific dye such as DAPI.
-
The slides are visualized using a fluorescence microscope equipped with appropriate filters for the fluorophores used.
-
In a normal cell, two separate red (ABL1) and two separate green (BCR) signals are observed. In a Ph-positive cell, one red, one green, and two yellow (fusion) signals are seen.
5. Analysis:
-
A specified number of cells (e.g., 200-500) are scored to determine the percentage of Ph-positive cells.
Cell-Based Assay for IC50 Determination of Tyrosine Kinase Inhibitors
This assay determines the concentration of an inhibitor required to reduce the viability of BCR-ABL positive cells by 50%.
1. Cell Culture:
-
A BCR-ABL positive cell line, such as K562, is cultured in appropriate media (e.g., RPMI-1640 supplemented with 10% fetal bovine serum and antibiotics) at 37°C in a humidified atmosphere with 5% CO2.
2. Compound Preparation:
-
The TKI is dissolved in a suitable solvent (e.g., DMSO) to create a high-concentration stock solution.
-
A serial dilution of the compound is prepared in the cell culture medium.
3. Cell Viability Assay:
-
Cells are seeded in a 96-well plate at a predetermined density.
-
The serially diluted TKI is added to the wells, with a vehicle control (e.g., DMSO) also included.
-
The plate is incubated for a specific period (e.g., 48-72 hours).
-
Cell viability is assessed using a colorimetric or fluorometric assay, such as the MTT or CellTiter-Glo assay, which measures metabolic activity.
4. Data Analysis:
-
The absorbance or luminescence readings are recorded.
-
The percentage of cell viability is calculated for each drug concentration relative to the vehicle control.
-
The IC50 value is determined by plotting the percentage of viability against the log of the drug concentration and fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).
Experimental Workflow Visualization
The following diagram illustrates a general workflow for the preclinical and clinical evaluation of Imatinib analogs.
General Drug Development Workflow
Conclusion
The development of Imatinib analogs has significantly improved the prognosis for patients with CML and Ph+ ALL. The second and third-generation TKIs demonstrate superior efficacy in achieving earlier and deeper molecular and cytogenetic responses. Furthermore, their ability to overcome many of the resistance mutations associated with Imatinib provides crucial therapeutic options for patients who relapse or are intolerant to initial therapy. The selection of a specific TKI for an individual patient depends on a variety of factors, including the specific BCR-ABL mutation profile, patient comorbidities, and the drug's safety profile. This guide provides a foundational comparison to aid researchers and clinicians in navigating the expanding landscape of BCR-ABL targeted therapies.
References
- 1. BCR-ABL1 compound mutants display differential and dose-dependent responses to ponatinib - PMC [pmc.ncbi.nlm.nih.gov]
- 2. BCR/ABL1 _ t(9;22) | FISH - WashU Medicine Pathology Services | Washington University in St. Louis [pathologyservices.wustl.edu]
- 3. aacrjournals.org [aacrjournals.org]
- 4. jdos.nicholsinstitute.com [jdos.nicholsinstitute.com]
A Comparative Analysis of Imatinib and Second-Generation Tyrosine Kinase Inhibitors in Chronic Myeloid Leukemia
A comprehensive guide for researchers and drug development professionals on the performance, experimental validation, and signaling pathways of key BCR-ABL1 inhibitors.
The advent of tyrosine kinase inhibitors (TKIs) has revolutionized the treatment of Chronic Myeloid Leukemia (CML), transforming a once fatal disease into a manageable chronic condition for many patients. Imatinib, the first-generation TKI, set a new standard of care. However, the development of second-generation TKIs—including Dasatinib, Nilotinib, and Bosutinib—has offered alternatives with distinct efficacy and safety profiles. This guide provides an objective comparison of Imatinib against these second-generation agents, supported by data from pivotal clinical trials, detailed experimental protocols, and visualizations of the underlying molecular pathways.
Mechanism of Action: Targeting the BCR-ABL1 Oncoprotein
CML is characterized by the Philadelphia chromosome, a product of a reciprocal translocation between chromosomes 9 and 22, which creates the BCR-ABL1 fusion gene. This gene encodes a constitutively active tyrosine kinase that drives uncontrolled cell proliferation and inhibits apoptosis. Both first- and second-generation TKIs function by competitively inhibiting the ATP binding site of the BCR-ABL1 kinase domain, thereby blocking downstream signaling pathways crucial for leukemogenesis.
Second-generation TKIs were developed to overcome Imatinib resistance and offer greater potency. They generally exhibit higher binding affinities for the BCR-ABL1 kinase and are effective against a broader range of BCR-ABL1 mutations that confer resistance to Imatinib.
Figure 1: Simplified BCR-ABL1 Signaling Pathway and TKI Inhibition.
Efficacy: A Head-to-Head Comparison
The efficacy of second-generation TKIs has been compared to Imatinib in several large, randomized phase 3 clinical trials. These studies have consistently demonstrated that second-generation TKIs lead to faster and deeper molecular and cytogenetic responses.
Major Molecular Response (MMR)
MMR, defined as a ≥3-log reduction in BCR-ABL1 transcript levels from a standardized baseline, is a key endpoint in CML treatment.
| Treatment Arm | 3 Months | 12 Months | 24 Months | 60 Months (5 Years) |
| Imatinib | ~22% | 28-37% | 46-56% | 64-66% |
| Dasatinib | ~46% | 46-52% | 64% | 76% |
| Nilotinib | ~44% | 44-51% | 66% | 77% |
| Bosutinib | - | 47.2% | - | 73.9% |
Note: Data is aggregated from the DASISION, ENESTnd, and BFORE trials. Percentages are approximate and may vary slightly based on the specific publication and patient population analyzed.
Complete Cytogenetic Response (CCyR)
CCyR is defined as the absence of Philadelphia chromosome-positive metaphases in the bone marrow.
| Treatment Arm | 12 Months | 24 Months | 60 Months (5 Years) |
| Imatinib | 66-72% | 82% | 78-83% |
| Dasatinib | 77-83% | 86% | 83% |
| Nilotinib | 80% | 87% | 89% |
| Bosutinib | 77.2% | - | - |
Note: Data is aggregated from the DASISION, ENESTnd, and BFORE trials. Percentages are approximate.
Safety and Tolerability
While second-generation TKIs have shown superior efficacy in achieving molecular and cytogenetic milestones, they are also associated with distinct adverse event profiles compared to Imatinib.
| Adverse Event (All Grades) | Imatinib | Dasatinib | Nilotinib | Bosutinib |
| Fluid Retention/Edema | High | Moderate | Low | Low |
| Nausea/Vomiting | Common | Less Common | Less Common | Common |
| Muscle Cramps/Pain | Common | Less Common | Less Common | Less Common |
| Diarrhea | Moderate | Common | Moderate | Very Common |
| Rash | Common | Common | Common | Common |
| Pleural Effusion | Rare | ~28% (over 5 years) | Rare | Moderate |
| Cardiovascular Events | Low | Low | Increased Risk | Low |
| Pancreatitis | Rare | Rare | Increased Risk | Moderate |
| Hepatotoxicity | Low | Moderate | Moderate | Increased Risk |
Note: This table represents a general overview. The incidence of specific adverse events can vary. Researchers should consult the full prescribing information and clinical trial publications for detailed safety data.
Experimental Protocols
The following sections outline the methodologies of the key phase 3 clinical trials that compared Imatinib to second-generation TKIs in newly diagnosed chronic phase CML (CML-CP) patients.
DASISION Trial (Dasatinib vs. Imatinib)
-
Objective: To compare the efficacy and safety of Dasatinib versus Imatinib in newly diagnosed CML-CP.
-
Study Design: A phase 3, open-label, randomized, multicenter, international trial.
-
Patient Population: Adults with newly diagnosed Philadelphia chromosome-positive CML in the chronic phase.
-
Treatment Arms:
-
Dasatinib 100 mg once daily.
-
Imatinib 400 mg once daily.
-
-
Primary Endpoint: Confirmed Complete Cytogenetic Response (cCCyR) by 12 months.
-
Secondary Endpoints: Major Molecular Response (MMR), time to cCCyR and MMR, progression-free survival (PFS), and overall survival (OS).
-
Monitoring:
-
Cytogenetic analysis of bone marrow at baseline, 6, 12, 18, and 24 months, and then as clinically indicated.
-
Quantitative reverse transcription-polymerase chain reaction (qRT-PCR) for BCR-ABL1 transcripts from peripheral blood every 3 months.
-
ENESTnd Trial (Nilotinib vs. Imatinib)
-
Objective: To evaluate the efficacy and safety of two doses of Nilotinib compared with Imatinib in newly diagnosed CML-CP.
-
Study Design: A phase 3, open-label, randomized, multicenter trial.
-
Patient Population: Adults with newly diagnosed Philadelphia chromosome-positive CML-CP.
-
Treatment Arms:
-
Nilotinib 300 mg twice daily.
-
Nilotinib 400 mg twice daily.
-
Imatinib 400 mg once daily.
-
-
Primary Endpoint: Major Molecular Response (MMR) at 12 months.
-
Secondary Endpoints: Durable MMR, rate of progression to accelerated or blast phase, event-free survival (EFS), and overall survival (OS).
-
Monitoring:
-
Bone marrow cytogenetics at baseline and at regular intervals until CCyR was achieved and confirmed.
-
qRT-PCR for BCR-ABL1 transcripts every 3 months.
-
BFORE Trial (Bosutinib vs. Imatinib)
-
Objective: To assess the efficacy and safety of Bosutinib versus Imatinib as a first-line treatment for CML-CP.
-
Study Design: A phase 3, multicenter, open-label, randomized trial.
-
Patient Population: Adults with newly diagnosed CML-CP.
-
Treatment Arms:
-
Bosutinib 400 mg once daily.
-
Imatinib 400 mg once daily.
-
-
Primary Endpoint: Major Molecular Response (MMR) at 12 months.
-
Secondary Endpoints: Complete Cytogenetic Response (CCyR) by 12 months, time to response, duration of response, EFS, and OS.
-
Monitoring:
-
Molecular response was assessed by qRT-PCR every 3 months.
-
Cytogenetic assessment was performed every 3 months until MMR was achieved.
-
Figure 2: Generalized workflow for a comparative CML clinical trial.
Conclusion
Second-generation TKIs have demonstrated superior efficacy over Imatinib in achieving earlier and deeper molecular and cytogenetic responses in patients with newly diagnosed chronic phase CML.[1][2][3] This has been a significant advancement in the management of the disease. However, this enhanced efficacy is accompanied by distinct and sometimes more severe adverse event profiles.[3] The choice between Imatinib and a second-generation TKI for first-line therapy is a complex decision that requires careful consideration of the patient's disease risk score, comorbidities, and tolerance for potential side effects. For researchers and drug development professionals, the ongoing investigation into the long-term outcomes and the development of novel TKIs continue to be critical areas of focus to further improve the lives of patients with CML.
References
A Head-to-Head Comparison of Imatinib and Bosutinib for Tyrosine Kinase Inhibition
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective, data-driven comparison of two prominent tyrosine kinase inhibitors (TKIs), Imatinib and Bosutinib, primarily used in the treatment of Chronic Myeloid Leukemia (CML). This document synthesizes preclinical and clinical data to evaluate their performance, offering insights into their mechanisms of action, efficacy, and safety profiles to inform research and development efforts.
Executive Summary
Imatinib, the first-generation TKI, revolutionized the treatment of CML by targeting the BCR-ABL kinase, the hallmark of the disease. Bosutinib, a second-generation TKI, was developed to overcome Imatinib resistance and offer a more potent therapeutic option.[1][2] Clinical data, primarily from the BFORE and BELA trials, demonstrate that Bosutinib generally leads to faster and deeper molecular responses compared to Imatinib in first-line treatment.[3][4] Preclinical studies indicate that Bosutinib is a more potent inhibitor of the wild-type BCR-ABL kinase and is effective against a majority of Imatinib-resistant mutations, with the notable exceptions of the T315I and V299L mutations.[5][6] However, this increased efficacy is associated with a distinct side-effect profile, particularly gastrointestinal events and hepatotoxicity.[7]
Data Presentation: A Comparative Analysis
The following tables summarize the key quantitative data from preclinical and clinical studies, providing a direct comparison of Imatinib and Bosutinib.
Table 1: Preclinical Kinase Inhibition Profile
| Kinase Target | Imatinib | Bosutinib | Key Takeaways |
| Wild-Type BCR-ABL | Potent inhibitor | More potent than Imatinib | Bosutinib demonstrates higher potency against the primary target in CML.[6] |
| Imatinib-Resistant BCR-ABL Mutants | Ineffective against many mutants | Active against most Imatinib-resistant mutants | Bosutinib is a viable option for patients who have developed resistance to Imatinib due to specific BCR-ABL mutations.[5][6] |
| T315I and V299L Mutations | Ineffective | Ineffective | Neither drug is effective against these specific mutations, highlighting a key area of unmet need.[5][6] |
| Src Family Kinases (e.g., Src, Lyn, Hck) | Minimal inhibition | Potent inhibitor | Bosutinib's dual inhibition of Src and Abl kinases may contribute to its distinct efficacy and toxicity profile.[1][5] |
Table 2: Clinical Efficacy in Newly Diagnosed Chronic Phase CML (BFORE Trial)
| Efficacy Endpoint | Imatinib (400 mg/day) | Bosutinib (400 mg/day) |
| Major Molecular Response (MMR) at 12 months | 36.9% | 47.2% |
| Complete Cytogenetic Response (CCyR) by 12 months | 66.4% | 77.2% |
Data from the BFORE trial indicates that Bosutinib leads to significantly higher rates of both major molecular and complete cytogenetic responses at 12 months compared to Imatinib in newly diagnosed CML patients.[4]
Table 3: Common Treatment-Emergent Adverse Events (Any Grade) in the BELA Trial
| Adverse Event | Imatinib (400 mg/day) | Bosutinib (500 mg/day) |
| Diarrhea | 26% | 70% |
| Nausea | Not Reported | Not Reported |
| Vomiting | 16% | 33% |
| Increased Alanine Aminotransferase (ALT) | 9% | 33% |
| Increased Aspartate Aminotransferase (AST) | 10% | 28% |
| Rash | Not Reported | Not Reported |
| Edema (Periorbital and/or Peripheral) | 14% / 12% | 2% / 5% |
| Muscle Cramps | 22% | 5% |
The BELA trial highlights the different safety profiles of the two drugs. Bosutinib is more commonly associated with gastrointestinal and liver-related adverse events, while Imatinib is more frequently linked to edema and musculoskeletal issues.[7]
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for key assays used in the preclinical evaluation of tyrosine kinase inhibitors.
In Vitro BCR-ABL Kinase Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of a compound against the BCR-ABL kinase.
Materials:
-
Recombinant human ABL1 (T315I mutant) kinase (e.g., from Promega)
-
Abltide substrate (a synthetic peptide substrate for ABL kinase)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Tyrosine Kinase Buffer (e.g., 40mM Tris, pH 7.5; 20mM MgCl2; 0.1mg/ml BSA; 50μM DTT)
-
Test compounds (Imatinib, Bosutinib) dissolved in DMSO
-
384-well plates
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
Dilute the enzyme, substrate, and ATP in Tyrosine Kinase Buffer.
-
In a 384-well plate, add the diluted test compounds.
-
Add the diluted ABL1 (T315I) enzyme to each well.
-
Initiate the kinase reaction by adding the Abltide substrate and ATP mixture.
-
Incubate the plate at room temperature for 60 minutes.
-
Stop the kinase reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit as per the manufacturer's instructions. This involves adding the ADP-Glo™ Reagent, incubating for 40 minutes, then adding the Kinase Detection Reagent and incubating for a further 30 minutes.
-
Measure the luminescence using a plate reader.
-
Calculate the percent inhibition for each compound concentration relative to the DMSO control.
-
Plot the percent inhibition against the log of the compound concentration and determine the IC50 value using non-linear regression analysis.
Cell Viability (MTT) Assay
Objective: To assess the effect of a compound on the viability of CML cells.
Materials:
-
CML cell line (e.g., K562)
-
RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin
-
Test compounds (Imatinib, Bosutinib) dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
Procedure:
-
Seed K562 cells in a 96-well plate at a density of 5 x 10^3 cells/well in 100 µL of culture medium.
-
Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.
-
Prepare serial dilutions of the test compounds in culture medium.
-
Add 100 µL of the diluted compounds to the respective wells and incubate for 72 hours.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium from each well.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each treatment group compared to the vehicle control.
-
Determine the IC50 value by plotting cell viability against the log of the compound concentration.
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate key biological pathways and experimental procedures relevant to the comparison of Imatinib and Bosutinib.
Caption: Simplified BCR-ABL signaling pathway and points of inhibition by Imatinib and Bosutinib.
Caption: Experimental workflow for determining the IC50 of tyrosine kinase inhibitors.
References
- 1. Bosutinib: a dual SRC/ABL kinase inhibitor for the treatment of chronic myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Bosutinib : a review of preclinical and clinical studies in chronic myelogenous leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Bosutinib Versus Imatinib in Newly Diagnosed Chronic-Phase Chronic Myeloid Leukemia: Results From the BELA Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Bosutinib Versus Imatinib for Newly Diagnosed Chronic Myeloid Leukemia: Results From the Randomized BFORE Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Bosutinib - Wikipedia [en.wikipedia.org]
- 6. tandfonline.com [tandfonline.com]
- 7. researchgate.net [researchgate.net]
Validating the Specificity of Imatinib: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, understanding the precise binding profile of a kinase inhibitor is paramount. This guide provides an objective comparison of Imatinib's specificity against other prominent tyrosine kinase inhibitors (TKIs), supported by experimental data and detailed methodologies.
Imatinib was a pioneering targeted therapy, transforming the treatment landscape for chronic myeloid leukemia (CML) and certain gastrointestinal stromal tumors (GIST).[1][2][3] Its success lies in its ability to selectively inhibit the ATP-binding site of specific tyrosine kinases, primarily BCR-ABL, c-KIT, and platelet-derived growth factor receptor (PDGFR).[1][4][5][6] However, no kinase inhibitor is entirely specific. Characterizing its full target profile, including off-target effects, is crucial for predicting efficacy, understanding potential side effects, and discovering new therapeutic applications.[1][7][8]
This guide explores the experimental validation of Imatinib's specificity, comparing it with second-generation TKIs, Dasatinib and Nilotinib.
Kinase Inhibition Profile: Imatinib vs. Alternatives
Imatinib is known to bind to the inactive conformation of the ABL kinase, a feature that contributes to its specificity.[8][9] In contrast, Dasatinib is less selective, binding to a broader range of kinases in both their active and inactive states.[3] Nilotinib, structurally derived from Imatinib, also binds to the inactive ABL conformation and generally exhibits a narrower inhibition profile than Dasatinib but is more potent than Imatinib.[9][10]
The inhibitory concentrations (IC50) in the table below summarize the quantitative differences between these inhibitors against their primary targets and selected off-targets.
| Target Kinase | Imatinib (IC50) | Dasatinib (IC50) | Nilotinib (IC50) | Reference |
| v-Abl | 0.6 µM | <1 nM | 20-30 nM | [4][5][9] |
| c-Kit | 0.1 µM | <1 nM | ~100 nM | [3][4][5] |
| PDGFRα/β | 0.1 µM | ~1 nM | ~100 nM | [1][4][5] |
| SRC Family | Inactive | 0.5-1 nM | Inactive | [10] |
| DDR1 | ~38 nM | - | - | [7] |
| NQO2 | 82 nM | - | - | [1][7] |
Note: IC50 values can vary between different assay formats (biochemical vs. cellular) and experimental conditions. The values presented are approximations for comparative purposes.
Second-generation TKIs like Dasatinib and Nilotinib were developed to overcome Imatinib resistance, often caused by mutations in the BCR-ABL kinase domain.[9][11] These agents are significantly more potent against wild-type BCR-ABL and are effective against many Imatinib-resistant mutants, with the notable exception of the T315I mutation for which Ponatinib was developed.[3][9][11]
Signaling Pathway Inhibition
Imatinib exerts its therapeutic effect in CML by blocking the constitutive kinase activity of the BCR-ABL oncoprotein. This fusion protein drives malignant cell proliferation and survival by activating a network of downstream signaling pathways, including the Ras/MAPK and PI3K/Akt pathways, and STAT5 signaling. Inhibition of BCR-ABL by Imatinib effectively shuts down these oncogenic signals.
Experimental Protocols for Specificity Validation
Validating the specificity of a kinase inhibitor like Imatinib requires a multi-faceted approach, combining biochemical, cellular, and proteomic techniques.
Kinase Profiling using Chemical Proteomics
Chemical proteomics has emerged as a powerful, unbiased method to determine the interaction profile of a small molecule against a large number of endogenously expressed kinases in a near-physiological context.[12] The "kinobeads" competition-based assay is a prominent example.[7][13]
Methodology:
-
Cell Lysis: Prepare lysates from relevant cell lines (e.g., K562 CML cells) under non-denaturing conditions to preserve native kinase structures.[13]
-
Competitive Binding: Aliquots of the lysate are pre-incubated with increasing concentrations of Imatinib.
-
Affinity Capture: The lysates are then incubated with "kinobeads," a Sepharose matrix functionalized with multiple, non-selective kinase inhibitors.[7][13] Kinases not bound by Imatinib will bind to the beads.
-
Pulldown and Digestion: The beads are washed to remove non-specific binders. The captured proteins are then digested into peptides, often directly on the bead.[14]
-
Mass Spectrometry: The resulting peptides are analyzed by quantitative liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: The abundance of each identified kinase is measured across the different Imatinib concentrations. A decrease in abundance on the beads with increasing Imatinib concentration indicates a direct binding interaction, from which binding affinities (e.g., IC50) can be calculated.[12]
Cellular Assay: Western Blot for Downstream Signaling
To confirm that Imatinib inhibits its target kinase within a cellular context, Western blotting can be used to measure the phosphorylation status of downstream substrates. For BCR-ABL, a key substrate is CrkL.
Methodology:
-
Cell Culture and Treatment: Culture CML cells (e.g., K562) and treat them with a dose-response range of Imatinib (e.g., 0, 0.1, 0.5, 1, 5 µM) for a specified time (e.g., 2-4 hours).
-
Protein Extraction: Harvest cells and prepare whole-cell lysates using a lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method like the BCA assay to ensure equal loading.
-
SDS-PAGE: Separate 20-30 µg of protein per lane on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[15][16]
-
Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.[15][16]
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies targeting phospho-BCR-ABL (pY412) and phospho-CrkL (pY207).[17] Also probe a separate blot or strip and re-probe the same blot for total BCR-ABL, total CrkL, and a loading control (e.g., β-actin or GAPDH).
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.[16]
-
Detection: After further washes, apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.[15][16] A dose-dependent decrease in the phosphorylated protein signal, normalized to the total protein and loading control, indicates target inhibition.
References
- 1. Exploiting the promiscuity of imatinib - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pure.gustaveroussy.fr [pure.gustaveroussy.fr]
- 3. mdpi.com [mdpi.com]
- 4. selleckchem.com [selleckchem.com]
- 5. selleckchem.com [selleckchem.com]
- 6. ashpublications.org [ashpublications.org]
- 7. Kinobeads Profiling To Study Kinase Inhibitor: A Chemical Proteomic Approach For Investigating Drug-Protein Interactions | UKM Medical Molecular Biology Institute [ukm.my]
- 8. Are off-target effects of imatinib the key to improving beta-cell function in diabetes? - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Comparison of imatinib mesylate, dasatinib (BMS-354825), and nilotinib (AMN107) in an N-ethyl-N-nitrosourea (ENU)–based mutagenesis screen: high efficacy of drug combinations - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Targeted therapy for chronic myeloid leukemia | Canadian Cancer Society [cancer.ca]
- 12. Kinase inhibitor profiling using chemoproteomics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Proteomic Profiling of Protein Kinase Inhibitor Targets by Mass Spectrometry | Springer Nature Experiments [experiments.springernature.com]
- 15. m.youtube.com [m.youtube.com]
- 16. youtube.com [youtube.com]
- 17. researchgate.net [researchgate.net]
Imatinib vs. Placebo in Preclinical Models: A Comparative Guide
This guide provides an objective comparison of Imatinib versus placebo in preclinical cancer models, focusing on experimental data from studies on Chronic Myeloid Leukemia (CML) and Gastrointestinal Stromal Tumors (GIST). It is intended for researchers, scientists, and drug development professionals.
Executive Summary
Imatinib is a targeted therapy that acts as a potent inhibitor of the BCR-ABL fusion protein, the hallmark of CML, and the c-KIT receptor tyrosine kinase, a key driver in the majority of GISTs. Preclinical studies in cell lines and animal models have consistently demonstrated the efficacy of Imatinib in inhibiting tumor growth and improving survival compared to placebo controls. These foundational studies paved the way for the successful clinical application of Imatinib in treating these cancers. This guide summarizes the key quantitative findings, experimental methodologies, and underlying signaling pathways from these pivotal preclinical investigations.
Data Presentation
The following tables summarize the quantitative data from representative preclinical studies comparing the effects of Imatinib to a placebo or vehicle control on tumor growth.
Table 1: Effect of Imatinib on Tumor Volume in a K562 (CML) Xenograft Model
| Treatment Group | Time Point | Observation |
| Imatinib (100 mg/kg/day) | Day 14 | Marked tumor regression observed.[1] |
| Vehicle Control (Placebo) | Day 14 | Significant tumor growth observed.[1] |
Table 2: Effect of Imatinib on Tumor Volume in a Neuroblastoma Xenograft Model
| Treatment Group | Mean Tumor Volume (mm³) | 95% Confidence Interval | P-value vs. Control |
| Vehicle Control (Placebo) | 2954 | 2527 to 3381 | - |
| Imatinib (50 mg/kg/day) | 1546 | 1119 to 1973 | < .001[2] |
| Imatinib (100 mg/kg/day) | 463 | 35 to 890 | < .001[2] |
Signaling Pathways and Mechanism of Action
Imatinib functions by blocking the ATP-binding site of specific tyrosine kinases, thereby preventing the phosphorylation of downstream substrates and inhibiting the signaling cascades that drive cell proliferation and survival.
BCR-ABL Signaling Pathway in CML
In CML, the constitutively active BCR-ABL kinase drives multiple oncogenic signaling pathways, including the Ras/MAPK, PI3K/Akt, and JAK/STAT pathways. Imatinib's inhibition of BCR-ABL effectively shuts down these downstream signals, leading to cell cycle arrest and apoptosis in leukemia cells.
c-KIT Signaling Pathway in GIST
In GIST, mutations in the c-KIT receptor lead to its constitutive activation, independent of its ligand, stem cell factor (SCF). This results in the activation of similar downstream pathways, including the PI3K/Akt and MAPK pathways, promoting tumor cell growth and survival. Imatinib blocks this aberrant signaling by inhibiting the c-KIT kinase.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of preclinical findings. Below are representative protocols for key experiments.
In Vivo Xenograft Tumor Model
This protocol outlines the establishment and treatment of a subcutaneous xenograft model in mice to evaluate the efficacy of Imatinib.
-
Cell Culture: K562 (CML) or GIST-T1 (GIST) cells are cultured in appropriate media (e.g., RPMI-1640 or DMEM) supplemented with 10% fetal bovine serum and antibiotics, and maintained at 37°C in a humidified atmosphere with 5% CO2.
-
Animal Model: Female athymic nude mice (4-6 weeks old) are used.[3] The mice are allowed to acclimatize for at least one week before the experiment.[4]
-
Tumor Cell Implantation: A suspension of tumor cells (e.g., 5 x 10^6 cells in 100-200 µL of sterile phosphate-buffered saline or media) is injected subcutaneously into the right flank of each mouse.[4][5]
-
Tumor Growth Monitoring: Once tumors become palpable, their dimensions are measured 2-3 times per week using digital calipers.[6] Tumor volume is calculated using the formula: Volume = (length × width²) / 2.[4][6]
-
Randomization and Treatment: When tumors reach a predetermined size (e.g., 100-200 mm³), mice are randomly assigned to treatment groups (e.g., Imatinib or vehicle control).
-
Drug Administration:
-
Imatinib Group: Imatinib is administered daily via oral gavage at a specified dose (e.g., 50 or 100 mg/kg).[1][2] The drug is typically dissolved in a vehicle such as sterile water or a solution of PEG-300.[1]
-
Placebo/Vehicle Control Group: Mice receive the vehicle solution (e.g., sterile water or PEG-300) on the same schedule and route as the Imatinib group.[1]
-
-
Endpoint Analysis:
-
Tumor Growth Inhibition: Tumor volumes are monitored throughout the study. The primary endpoint is often the tumor volume at the end of the treatment period.
-
Survival: In some studies, animals are monitored for survival, and the time to a predetermined endpoint (e.g., tumor volume exceeding a certain limit or signs of morbidity) is recorded.
-
Body Weight: Animal body weight is monitored as an indicator of general health and treatment toxicity.
-
-
Statistical Analysis: Differences in tumor growth and survival between the treatment and control groups are analyzed using appropriate statistical methods (e.g., t-test for tumor volume, log-rank test for survival).
References
- 1. researchgate.net [researchgate.net]
- 2. academic.oup.com [academic.oup.com]
- 3. biomed.cas.cz [biomed.cas.cz]
- 4. Anti-stromal therapy with imatinib inhibits growth and metastasis of gastric carcinoma in an orthotopic nude mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Safety Operating Guide
Essential Procedures for the Proper Disposal of Laboratory Reagents
The following guidelines provide a comprehensive framework for the safe and compliant disposal of laboratory reagents, including specific procedural steps and safety measures. Given that a specific Safety Data Sheet (SDS) for "SAV13" is not publicly available, these procedures are based on established best practices for chemical and biological waste management in a research environment. Researchers, scientists, and drug development professionals should always consult the specific SDS for any reagent before handling and disposal.
Quantitative Data on Waste Segregation
Proper disposal begins with accurate waste identification and segregation. The following table summarizes key parameters for initial waste characterization.
| Waste Category | pH Level | Contains Metals | Contains Solvents/Oils | Notes |
| Aqueous Waste (Acid/Base) | 5.0 - 10.0 | No | No | May be eligible for sanitary sewer disposal if it does not contain other hazardous materials.[1] Always check local regulations. |
| Aqueous Waste (Acid/Base) | < 5.0 or > 10.0 | Yes or No | No | Collect for hazardous waste disposal. Do not discharge to the sanitary sewer.[1] |
| Solvent Waste | Not Applicable | Yes or No | Yes | Collect for hazardous waste disposal. This includes alcohols and other organic solvents.[1] |
| Biological Waste (non-contaminated) | Not Applicable | No | No | Non-chemically contaminated biohazardous liquids can be treated with a 1:10 dilution of household bleach. After treatment, they may be poured down the sanitary sewer drain, taking precautions to avoid splashing.[1] |
| Biological Waste (chemically contaminated) | Not Applicable | Yes or No | Yes or No | Collect as biohazardous chemical waste for specialized disposal.[1] |
| Solid Waste (non-hazardous) | Not Applicable | No | No | Dispose of in regular trash, provided it is not contaminated with chemical or biological hazards.[2] |
| Solid Waste (hazardous) | Not Applicable | Yes or No | Yes or No | Collect in a designated, properly labeled, leak-proof container for hazardous waste pickup.[3][4] |
Experimental Protocols
Protocol 1: Chemical Inactivation of Non-Contaminated Biohazardous Liquid Waste
This protocol details the steps for sterilizing liquid biohazardous waste, such as microbial cultures, before disposal.
Materials:
-
Liquid biohazardous waste
-
Household bleach (sodium hypochlorite solution)
-
Appropriate personal protective equipment (PPE): lab coat, safety glasses, gloves[4][5]
-
Designated waste collection container
Procedure:
-
Preparation: Don all required PPE. Perform the procedure in a well-ventilated area or a chemical fume hood.
-
Dilution: Prepare a 10% bleach solution by adding one part household bleach to nine parts liquid biohazardous waste (1:10 dilution).[1]
-
Treatment: Ensure the bleach is thoroughly mixed with the waste.
-
Contact Time: Allow the mixture to stand for a minimum of 30 minutes to ensure complete inactivation.
-
Disposal: After the contact time, the treated liquid can be carefully poured down a sanitary sewer drain, followed by flushing with ample water.[1] Take precautions to avoid splashing.[1]
Protocol 2: Autoclaving of Solid Biohazardous Waste
This protocol describes the sterilization of solid biohazardous materials using an autoclave.
Materials:
-
Solid biohazardous waste (e.g., contaminated petri dishes, gloves)
-
Autoclavable biohazard bags[4]
-
Autoclave
-
Heat-resistant gloves
Procedure:
-
Packaging: Place the solid biohazardous waste into a designated autoclavable biohazard bag. Do not overfill the bag.[2]
-
Autoclaving: Place the bag in an autoclave and run a cycle at 121°C and 15 psi for a minimum of 30 minutes.[2] Follow the specific operating instructions for your autoclave model.
-
Cooling: Allow the autoclave to cool down completely before opening.
-
Removal: Using heat-resistant gloves, carefully remove the sterilized bag.
-
Disposal: The autoclaved bag can now be disposed of with regular trash, in accordance with local regulations.
Visualized Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of a general laboratory reagent.
References
Essential Safety and Disposal Protocols for the Potent Compound SAV13
For Immediate Implementation by Laboratory Personnel
This document outlines the critical safety procedures and disposal plan for the handling of SAV13, a potent research compound. Adherence to these guidelines is mandatory to ensure the safety of all laboratory personnel and to maintain environmental compliance. The information provided is based on established protocols for managing highly potent or cytotoxic compounds.
I. Personal Protective Equipment (PPE)
All personnel must use the specified PPE when handling this compound in any form (solid, liquid, or within a formulation). The required PPE provides protection against respiratory, skin, and eye exposure.
| Protection Level | Equipment | Specifications & Rationale |
| Respiratory Protection | NIOSH-approved Respirator | A full-face or half-mask air-purifying respirator is necessary to protect against inhalation of airborne particles or aerosols.[1][2][3] |
| Eye & Face Protection | Chemical Splash Goggles & Face Shield | Goggles are essential for protecting the eyes from splashes, and a face shield offers an additional layer of protection for the entire face.[2][4] |
| Skin & Body Protection | Chemical-Resistant Gown or Suit | A disposable, solid-front gown or a full chemical-resistant suit should be worn to prevent skin contact.[3][5] |
| Double Gloving | Wear two pairs of nitrile gloves, with the outer pair being changed regularly to minimize the risk of contamination.[4] | |
| Shoe Covers | Disposable shoe covers must be worn to prevent the tracking of contaminants out of the designated work area. | |
| Hand Protection | Chemical-Resistant Gloves | Nitrile or neoprene gloves are required to protect hands from direct contact with this compound.[3][4] |
II. Operational and Disposal Plan
The following step-by-step plan details the operational procedures for working with this compound and the subsequent disposal of all contaminated materials. All waste generated from these procedures is to be considered cytotoxic and handled accordingly.[6][7][8]
| Phase | Step | Procedure |
| Preparation | 1 | Don all required PPE as specified in the table above. |
| 2 | Prepare the designated work area, ensuring a cytotoxic spill kit is readily accessible. | |
| 3 | Verify that all necessary equipment is clean and functioning correctly. | |
| Handling | 4 | Conduct all manipulations of this compound within a certified chemical fume hood or a containment isolator. |
| 5 | Use dedicated equipment for handling this compound to prevent cross-contamination. | |
| 6 | Avoid generating aerosols or dust. | |
| Post-Handling | 7 | Decontaminate all work surfaces with an appropriate cleaning agent. |
| 8 | Carefully remove and dispose of outer gloves into a designated cytotoxic waste container. | |
| 9 | Remove remaining PPE in a manner that avoids self-contamination and dispose of it in the appropriate cytotoxic waste stream. | |
| Disposal | 10 | All solid waste, including consumables and PPE, must be placed in clearly labeled, purple cytotoxic waste bags or containers.[6][9] |
| 11 | All sharps contaminated with this compound must be disposed of in a designated, puncture-resistant cytotoxic sharps container.[6][10] | |
| 12 | Liquid waste containing this compound must be collected in a dedicated, sealed, and clearly labeled hazardous waste container. | |
| 13 | All cytotoxic waste must be segregated from other waste streams and disposed of via incineration through an approved hazardous waste management vendor.[6][10] |
III. Experimental Workflow and Spill Response
The following diagrams illustrate the standard workflow for experiments involving this compound and the immediate actions to be taken in the event of a spill.
Caption: Standard experimental workflow for handling this compound.
Caption: Decision-making process for this compound spill response.
References
- 1. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
- 2. hazmatschool.com [hazmatschool.com]
- 3. falseguridad.com [falseguridad.com]
- 4. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 5. blog.storemasta.com.au [blog.storemasta.com.au]
- 6. documents.uow.edu.au [documents.uow.edu.au]
- 7. acewaste.com.au [acewaste.com.au]
- 8. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
- 9. sharpsmart.co.uk [sharpsmart.co.uk]
- 10. danielshealth.ca [danielshealth.ca]
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Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
